molecular formula C21H34O4 B1257229 5-trans U-46619

5-trans U-46619

Cat. No.: B1257229
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-WKSHRDMKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18?,19?,20?/m0/s1

InChI Key

LQANGKSBLPMBTJ-WKSHRDMKSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C1C2CC(C1C/C=C\CCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-trans U-46619, a geometric isomer of the potent thromboxane A2 receptor agonist U-46619, presents a distinct pharmacological profile. While its cis-counterpart is extensively studied for its vasoconstrictive and platelet-aggregating properties, this compound is primarily recognized for its inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological activities with a focus on mPGES-1 inhibition, and relevant experimental protocols. Due to the limited research specifically focused on this isomer, this guide also highlights the significant knowledge gaps and potential avenues for future investigation.

Chemical and Physical Properties

This compound, also known as 5,6-trans U-46619, is a synthetic prostaglandin analogue. Its chemical identity and physical characteristics are summarized in the tables below.

Identifier Value Source
IUPAC Name (5E,9α,11α,13E,15S)-9,11-epoxy-15-hydroxyprosta-5,13-dien-1-oic acid[1]
Synonyms 5,6-trans U-46619, 5-trans-U-46619[1]
CAS Number 330796-58-2[1]
Molecular Formula C₂₁H₃₄O₄[1]
Molecular Weight 350.5 g/mol [1]
Physicochemical Property Value Source
Appearance Provided as a solution in methyl acetate[1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
Storage Store at -20°C
Purity ≥98%

Biological Activity and Pharmacology

The primary reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

Parameter Value Assay Conditions Source
Inhibitory Activity Inhibition of mPGES observed at 10 µMNot specified[1]

It is important to note that this compound is often found as a minor impurity (2-5%) in commercial preparations of its cis-isomer, U-46619, a potent thromboxane A2 receptor agonist.[2] The distinct biological activity of the 5-trans isomer as an mPGES-1 inhibitor highlights the critical role of stereochemistry in determining the pharmacological profile of prostaglandin analogues.

Signaling Pathway: Inhibition of mPGES-1

The proposed mechanism of action for this compound involves the direct inhibition of mPGES-1. This disrupts the conversion of PGH2 to PGE2, a key mediator of inflammation and pain.

mPGES1_Inhibition Proposed Signaling Pathway of this compound Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation 5_trans_U46619 This compound 5_trans_U46619->mPGES1

Caption: Inhibition of the mPGES-1 pathway by this compound.

Experimental Protocols

Detailed experimental protocols specifically for the characterization of this compound are scarce in the literature. However, based on the reported activity, a general protocol for an mPGES-1 inhibition assay can be outlined.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing mPGES-1 inhibition.

Objective: To determine the inhibitory potential of this compound on the enzymatic activity of mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer)

  • Glutathione (GSH) as a cofactor

  • Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or HPLC system for PGE2 detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human mPGES-1 in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Reaction: a. In a microplate or microcentrifuge tubes, add the assay buffer, GSH, and the prepared mPGES-1 enzyme. b. Add the various concentrations of this compound or vehicle control to the respective wells/tubes. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the PGH2 substrate. e. Allow the reaction to proceed for a specific time (e.g., 60-120 seconds). f. Terminate the reaction by adding the stop solution.

  • PGE2 Quantification: a. Measure the concentration of the product, PGE2, in each sample using a competitive ELISA kit according to the manufacturer's instructions. b. Alternatively, quantify PGE2 levels using a validated reversed-phase HPLC method.[3]

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

mPGES1_Assay_Workflow Experimental Workflow for mPGES-1 Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare mPGES-1 Solution Mix Combine Enzyme, Buffer, GSH, and Inhibitor Enzyme_Prep->Mix Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Mix Pre_Incubate Pre-incubate Mix->Pre_Incubate Add_Substrate Add PGH2 Substrate Pre_Incubate->Add_Substrate Incubate Incubate (Reaction) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Quantify Quantify PGE2 (ELISA or HPLC) Stop_Reaction->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: A generalized workflow for determining the inhibitory activity of this compound on mPGES-1.

Discussion and Future Directions

The current body of knowledge on this compound is limited, with its primary characterization being the inhibition of mPGES-1. This positions the compound as a potential tool for studying the role of PGE2 in various physiological and pathological processes, particularly in inflammation. However, several key areas require further investigation to fully understand its pharmacological potential:

  • Potency and Selectivity: A definitive IC50 value for mPGES-1 inhibition needs to be established. Furthermore, its selectivity against other prostaglandin synthases and cyclooxygenase isoforms should be thoroughly evaluated.

  • Mechanism of Inhibition: The precise molecular mechanism by which this compound inhibits mPGES-1 (e.g., competitive, non-competitive, or uncompetitive inhibition) remains to be elucidated.

  • In Vivo Efficacy: Studies in animal models of inflammation are necessary to determine if the in vitro inhibitory activity of this compound translates to in vivo efficacy.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is currently unknown and would be critical for any potential therapeutic development.

  • Thromboxane A2 Receptor Activity: While its primary activity appears to be mPGES-1 inhibition, a comprehensive evaluation of its interaction with the thromboxane A2 receptor, especially in comparison to its cis-isomer, is warranted to rule out any off-target effects.

Conclusion

This compound represents an understudied prostaglandin analogue with a distinct pharmacological profile centered on the inhibition of mPGES-1. This technical guide consolidates the currently available chemical and biological data for this compound. The significant gaps in the existing literature present numerous opportunities for further research to explore its potential as a selective modulator of the prostaglandin E2 pathway and as a valuable tool for drug discovery and development in the field of inflammation and beyond.

References

An In-depth Technical Guide on the Mechanism of Action of U-46619, a Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Specificity: This guide focuses on the well-characterized compound U-46619, the 5-cis isomer, which is a potent and stable thromboxane A₂ (TP) receptor agonist. The user's query specified "5-trans U-46619". It is important to note that this compound is a trans isomer of U-46619 and is often present as a minor impurity (2-5%) in most commercial preparations of U-46619.[1] There is limited research on the specific biological activity of the 5-trans isomer. One study found it to be approximately half as potent an inhibitor of microsomal prostaglandin E₂ synthase (mPGES) as the 5-cis version.[1][2] Given the extensive body of research on U-46619 and its widespread use as a tool compound, this guide will detail its mechanism of action.

Core Mechanism of Action

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂.[3][4] It functions as a potent and selective agonist of the thromboxane A₂ (TP) receptor, which is a G-protein coupled receptor (GPCR).[3][5][6][7] By mimicking the action of the endogenous ligand, thromboxane A₂, U-46619 elicits a range of physiological responses, primarily related to platelet aggregation and smooth muscle contraction.[3][8] The TP receptor exists in two isoforms, TPα and TPβ, and U-46619 activates both.[6][7]

The binding of U-46619 to the TP receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gq and Gi families.[9]

Gq-Protein Coupled Signaling

Activation of Gq proteins by the U-46619-bound TP receptor leads to the stimulation of phospholipase C (PLC).[10][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ and Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12] This initial rise in intracellular calcium is further amplified by the influx of extracellular calcium through store-operated calcium channels (SOCC) and L-type voltage-operated calcium channels (VOCC).[11][13][14] The elevated intracellular calcium concentration is a critical event that initiates various cellular responses, including platelet shape change and smooth muscle contraction.[5][14]

  • DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[10] Activated PKC phosphorylates a variety of downstream target proteins, contributing to the sustained cellular response. In vascular smooth muscle, PKC activation is involved in the contractile response.[10][11]

Gi-Protein Coupled Signaling

In human platelets, U-46619 has been shown to inhibit adenylate cyclase activity through a GTP-binding inhibitory protein (Gi).[9] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is an inhibitory signal for platelet activation, its reduction by U-46619 contributes to platelet aggregation.[15]

RhoA/Rho-Kinase Pathway

U-46619 is also a potent activator of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[5] This pathway is particularly important in smooth muscle contraction. Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in the phosphorylation of the myosin light chain (MLC). This "calcium sensitization" of the contractile machinery allows for sustained contraction at lower intracellular calcium concentrations.[13][16]

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has been demonstrated to activate several mitogen-activated protein kinases (MAPKs), including ERK-1, ERK-2, and p38 MAPK.[6] This activation can occur through both TPα and TPβ receptor isoforms and involves complex signaling cascades that can include PKC and transactivation of the epidermal growth factor (EGF) receptor.[17] In some cell types, this pathway may contribute to proliferative responses.[18]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of U-46619 with its receptor and its functional effects in various experimental systems.

Binding Affinity (Kd) Cell/Tissue Type Kd Value (nM) Bmax ( sites/platelet ) Reference
High-affinity siteWashed Human Platelets20 ± 7550 ± 141[19]
High-affinity siteWashed Human Platelets41 ± 91,166 ± 310[17][20]
Low-affinity siteWashed Human Platelets1460 ± 470Not Reported[17][20]
Single siteCultured Rat Vascular Smooth Muscle Cells (WKY rats)15.5 ± 2.6Not Reported[18]
High-affinity siteCultured Rat Vascular Smooth Muscle Cells (SHR)2.3 ± 0.6Not Reported[18]
Low-affinity siteCultured Rat Vascular Smooth Muscle Cells (SHR)1400 ± 500Not Reported[18]
Functional Potency (EC₅₀) Response Cell/Tissue Type EC₅₀ Value (nM) Reference
Platelet Shape ChangeHuman Platelets35 ± 5[20]
Myosin Light Chain PhosphorylationHuman Platelets57 ± 21[20]
Platelet AggregationHuman Platelets13[5]
Platelet AggregationHuman Platelets1310 ± 340[20]
Serotonin ReleaseHuman Platelets540 ± 130[20]
Fibrinogen Receptor ExposureHuman Platelets530 ± 210[20]
VasoconstrictionHuman Subcutaneous Resistance Arteries16[21]
ContractionHuman Saphenous Vein3.7[22]
Calcium Release (Control)Human Platelets275 ± 51[23]
Calcium Release (Desensitized)Human Platelets475 ± 71[23]
General Agonist ActivityNot Specified35[6][7]

Signaling Pathway and Experimental Workflow Diagrams

U46619_Signaling_Pathway cluster_Gq Gq Pathway cluster_Rho Rho Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TPα/β) U46619->TP_Receptor binds to Gq Gq TP_Receptor->Gq RhoA RhoA TP_Receptor->RhoA PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_intracellular ↑ [Ca²⁺]i Ca_release->Ca_intracellular Ca_influx Ca²⁺ Influx (SOCC/VOCC) Ca_influx->Ca_intracellular Ca_intracellular->PKC co-activates Cellular_Response_Ca Platelet Shape Change, Smooth Muscle Contraction Ca_intracellular->Cellular_Response_Ca ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC p-MLC MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated Contraction Sustained Contraction (Ca²⁺ Sensitization) pMLC->Contraction

Caption: U-46619 Gq and RhoA signaling pathways.

Experimental_Workflow_Vasoconstriction cluster_prep Tissue Preparation cluster_exp Experimental Protocol Tissue Isolate Human Saphenous Vein or other artery Rings Cut into rings (2-4 mm) Tissue->Rings Mount Mount in organ bath chambers Rings->Mount Tension Apply optimal resting tension Mount->Tension Equilibrate Equilibrate for 60-120 min Tension->Equilibrate KCl Contract with high K⁺ solution to test viability Equilibrate->KCl Wash Wash and return to baseline KCl->Wash U46619_add Add cumulative concentrations of U-46619 Wash->U46619_add Record Record isometric tension U46619_add->Record Analysis Generate concentration-response curve and calculate EC₅₀ Record->Analysis

Caption: Workflow for vasoconstriction assay.

Detailed Experimental Protocols

Platelet Aggregation Assay

Objective: To measure the ability of U-46619 to induce platelet aggregation in vitro.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken anti-platelet medications for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is measured and adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g).

  • Aggregation Measurement: A platelet aggregometer is used, which measures changes in light transmission through a stirred suspension of PRP.

  • Procedure: A baseline light transmission is established with the PRP sample. U-46619 is added at various concentrations (e.g., from 1 nM to 10 µM).[5] As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is recorded for each concentration of U-46619. This data is used to generate a dose-response curve from which the EC₅₀ value can be calculated.[15][24]

Vasoconstriction Assay in Isolated Arteries

Objective: To quantify the contractile response of vascular smooth muscle to U-46619.

Methodology:

  • Tissue Isolation: Segments of arteries (e.g., human saphenous vein, rat pulmonary artery, or mouse coronary artery) are carefully dissected and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[10][13][22]

  • Preparation of Arterial Rings: The arteries are cleaned of adhering connective tissue and cut into rings of 2-4 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.[13]

  • Mounting: The arterial rings are mounted between two stainless steel hooks or wires in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.[13][22] One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).[13][22]

  • Experimental Protocol: After a washout period, cumulative concentration-response curves are constructed by adding U-46619 in a stepwise manner. The isometric tension is recorded continuously.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by KCl. The data is plotted to generate a concentration-response curve, and the EC₅₀ and maximum response (Emax) are calculated.[21][22][25]

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to U-46619 stimulation.

Methodology:

  • Cell Preparation: Adherent cells (like vascular smooth muscle cells) are grown on coverslips, while suspension cells (like platelets) are prepared as described in the aggregation assay.[11][12]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for 30-60 minutes in the dark.[11][14] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Measurement: The loaded cells are placed in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

  • Stimulation: A baseline fluorescence reading is established. U-46619 is then added to the cells, and the change in fluorescence intensity is recorded over time.[5]

  • Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The data can be presented as the ratio of fluorescence at two excitation wavelengths (for Fura-2) or as a change in fluorescence intensity from baseline. Key parameters like the peak increase in [Ca²⁺]i and the duration of the response are quantified.[26]

References

An In-depth Technical Guide to 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic prostaglandin analogue. It is the geometric isomer of the well-characterized compound U-46619, which is a potent and stable agonist of the thromboxane A2 (TP) receptor. While U-46619 is extensively used in research to study TP receptor-mediated signaling and physiological responses, this compound is primarily recognized for its inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1). Due to the common presence of this compound as an impurity in preparations of U-46619, understanding its distinct pharmacological profile is crucial for the accurate interpretation of experimental results.

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, with a comparative analysis to its cis-isomer, U-46619.

Chemical and Physical Properties

The fundamental characteristics of this compound and its cis-isomer are detailed below.

PropertyThis compoundU-46619 (cis-isomer)
Formal Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
CAS Number 330796-58-256985-40-1
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol 350.5 g/mol
Appearance Typically a solution in methyl acetateTypically a solution in methyl acetate
Purity >98%≥98%
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)Soluble in methyl acetate

Pharmacology and Mechanism of Action

The biological activities of this compound and its cis-isomer, U-46619, are distinct, primarily targeting different enzymes and receptors within the prostanoid signaling cascade.

This compound: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

The principal reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

U-46619 (cis-isomer): Thromboxane A2 (TP) Receptor Agonism

In contrast to its trans-isomer, U-46619 is a potent and selective agonist of the thromboxane A2 (TP) receptor. The TP receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to various physiological effects, including platelet aggregation, vasoconstriction, and smooth muscle contraction[4].

The potency of U-46619 as a TP receptor agonist has been quantified in various functional assays:

AssayEC₅₀ ValueReference
TP Receptor Activation35 nM[3][5][6]
Platelet Shape Change13 nM - 35 nM[7][8]
Platelet Aggregation0.58 µM - 1.31 µM[7][8]

The significant difference in the primary biological targets of the cis and trans isomers underscores the necessity of using isomerically pure compounds in research to avoid confounding results.

Signaling Pathways

U-46619 (cis-isomer) TP Receptor Signaling Pathway

Activation of the TP receptor by U-46619 initiates a well-defined signaling cascade. The receptor primarily couples to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as RhoA/Rho-kinase and mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, culminating in physiological responses like smooth muscle contraction and platelet aggregation[8][9].

TP_Receptor_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq TP_Receptor->Gq activates MAPK MAPK Pathway (ERK1/2, p38) TP_Receptor->MAPK activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA_ROCK RhoA/Rho-kinase Pathway Gq->RhoA_ROCK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_Release->Response PKC->Response RhoA_ROCK->Response MAPK->Response

U-46619 (cis-isomer) induced TP receptor signaling cascade.
This compound mPGES-1 Inhibition Pathway

This compound acts as an inhibitor of mPGES-1, thereby blocking the conversion of PGH2 to PGE2. This action reduces the localized production of PGE2, a key inflammatory mediator.

mPGES1_Inhibition PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 substrate PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 produces Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates Five_trans_U46619 This compound Five_trans_U46619->mPGES1 inhibits

Inhibitory action of this compound on mPGES-1.

Experimental Protocols

Detailed methodologies for assessing the biological activities of this compound and related compounds are provided below.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This cell-free assay measures the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by recombinant mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione)

  • Stop solution (e.g., a solution of FeCl₂ in an appropriate buffer)

  • PGE2 ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a microplate, add the recombinant mPGES-1 enzyme to each well.

  • Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

  • Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) on ice.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Thromboxane A2 (TP) Receptor Functional Assay (Calcium Mobilization)

This cell-based assay measures the ability of a test compound to induce an increase in intracellular calcium via TP receptor activation.

Materials:

  • A cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Test compound (U-46619 or this compound) and vehicle control

  • A fluorescence plate reader capable of kinetic measurements

Procedure:

  • Culture the TP receptor-expressing cells to an appropriate confluency in a multi-well plate.

  • Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove any excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Establish a baseline fluorescence reading for each well.

  • Add the diluted test compound or vehicle control to the wells and immediately begin kinetic fluorescence readings.

  • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of the test compound.

  • Determine the EC₅₀ value by plotting the peak response against the log concentration of the test compound and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool with a distinct pharmacological profile from its more commonly studied cis-isomer, U-46619. Its primary activity as an inhibitor of mPGES-1 makes it relevant for studies on inflammation and prostaglandin E2-mediated pathways. In contrast, U-46619 is a potent TP receptor agonist, widely used to investigate thromboxane A2 signaling. The information and protocols provided in this guide are intended to assist researchers in designing and interpreting experiments involving these compounds, emphasizing the critical importance of isomeric purity for obtaining accurate and reproducible data. Further research is warranted to fully elucidate the quantitative inhibitory potency of this compound on mPGES-1 and to definitively characterize its activity, if any, at the TP receptor.

References

An In-depth Technical Guide to 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-trans U-46619, a synthetic prostaglandin analogue. While literature specifically detailing the biological activities of this compound is limited, this document synthesizes the available information and provides an in-depth analysis of its well-characterized cis-isomer, U-46619, to offer insights into its potential pharmacological profile. The primary reported activity of this compound is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). In contrast, its stereoisomer, U-46619, is a potent thromboxane A2 (TP) receptor agonist. This guide presents key physicochemical properties, details the known biological activities, and outlines relevant experimental protocols and signaling pathways associated with these compounds.

Introduction

This compound is the trans-isomer of U-46619, a stable synthetic analogue of the prostaglandin endoperoxide PGH2.[1] While U-46619 has been extensively studied as a potent thromboxane A2 (TP) receptor agonist, significantly less is known about the specific biological functions of its 5-trans counterpart. The key reported activity for this compound is its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. This guide aims to consolidate the existing data on this compound and leverage the extensive knowledge of U-46619 to provide a thorough technical resource.

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and its cis-isomer U-46619 is presented in Table 1.

PropertyThis compoundU-46619
Molecular Weight 350.5 g/mol 350.49 g/mol [1]
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄[1]
CAS Number 330796-58-256985-40-1[1]
Synonyms 5,6-trans U-466199,11-Dideoxy-9α,11α-methanoepoxy PGF₂α
Chemical Structure (5E,13E)-7-[(1R,2R,3S,5S)-3-[(S,E)-3-hydroxyoct-1-enyl]-8-oxabicyclo[3.2.1]octan-2-yl]hept-5-enoic acid(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[1]

Biological Activity and Signaling Pathways

This compound: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

The primary documented biological activity of this compound is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[2][3] By inhibiting mPGES-1, this compound can reduce the production of PGE2, suggesting potential anti-inflammatory applications.[2]

U-46619: A Potent Thromboxane A2 Receptor Agonist

U-46619, the cis-isomer of this compound, is a well-established and potent agonist of the thromboxane A2 (TP) receptor.[1][4] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events that are crucial in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction.[4][5]

The primary signaling pathway activated by U-46619 involves the Gq alpha subunit of the G protein-coupled TP receptor.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7][8] The elevated intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).

U-46619-mediated TP receptor activation also engages other significant signaling pathways, including the RhoA/Rho-kinase (ROCK) pathway, which plays a crucial role in Ca²⁺ sensitization of the contractile machinery in smooth muscle cells, and the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[][10][11]

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by the TP receptor agonist U-46619.

Gq_PLC_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC

Caption: Gq/PLC Signaling Pathway Activated by U-46619.

RhoA_ROCK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G12_13 G12/13 TP_Receptor->G12_13 RhoGEF RhoGEF G12_13->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Contraction Smooth Muscle Contraction MLCP_inhibition->Contraction

Caption: RhoA/ROCK Signaling Pathway in Smooth Muscle Contraction.

ERK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Adaptor Adaptor Proteins (e.g., Grb2) TP_Receptor->Adaptor SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response

Caption: ERK1/2 Signaling Pathway Downstream of TP Receptor.

Experimental Protocols

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This cell-free assay is designed to screen for inhibitors of mPGES-1.[12][13]

  • Source of Enzyme: Microsomes are prepared from cells stimulated to express mPGES-1, such as interleukin-1β-stimulated A549 cells.[12]

  • Reaction Mixture: The reaction typically contains a buffer (e.g., phosphate buffer), glutathione (GSH) as a cofactor, the microsomal enzyme preparation, and the test compound (e.g., this compound).[14]

  • Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[14]

  • Detection: The production of PGE2 is measured, often using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: The inhibitory activity is determined by comparing the amount of PGE2 produced in the presence of the test compound to a control reaction without the inhibitor. IC₅₀ values can be calculated from dose-response curves.[14]

Platelet Aggregation Assay (for U-46619)

This assay measures the ability of an agonist like U-46619 to induce platelet aggregation.[5][15][16]

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. Alternatively, whole blood aggregometry can be performed.[15][16]

  • Instrumentation: A lumi-aggregometer is commonly used, which measures changes in light transmission as platelets aggregate.[5]

  • Procedure:

    • PRP or whole blood is placed in a cuvette and warmed to 37°C with constant stirring.

    • A baseline light transmission is established.

    • The agonist (U-46619) is added to the sample.

    • The change in light transmission is recorded over time. Increased light transmission indicates platelet aggregation.

  • Data Analysis: The extent and rate of aggregation are quantified. Dose-response curves can be generated to determine the EC₅₀ of the agonist.

Vascular Smooth Muscle Contraction Assay (for U-46619)

This ex vivo assay assesses the contractile effect of compounds on isolated blood vessels.[10][17][18]

  • Tissue Preparation: Segments of arteries (e.g., rat caudal artery, human subcutaneous resistance arteries) are dissected and mounted in an organ bath or on a wire myograph.[17][18]

  • Experimental Setup: The organ bath contains a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tension of the arterial ring is recorded isometrically.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Cumulative concentrations of the test compound (U-46619) are added to the bath.

    • The resulting changes in tension (contraction) are recorded.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy (maximum contraction) of the compound.

Summary and Future Directions

This compound is a molecule of interest primarily due to its reported inhibitory activity against mPGES-1. However, a significant gap in knowledge exists regarding its broader pharmacological profile. In contrast, its cis-isomer, U-46619, is a well-characterized and potent TP receptor agonist, with its signaling pathways and physiological effects extensively documented.

Future research should focus on a more detailed characterization of this compound to determine:

  • Its selectivity for mPGES-1 over other prostanoid pathway enzymes.

  • Its potential activity at TP receptors and other prostanoid receptors.

  • Its in vivo efficacy in models of inflammation and pain.

  • A direct comparison of its biological activities with U-46619.

A thorough understanding of the structure-activity relationship between these two isomers will be invaluable for the development of novel therapeutic agents targeting the prostanoid signaling pathways.

References

The Genesis and Biological Profile of U-46619: A Technical Guide to a Potent Thromboxane A2 Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and History

The discovery of U-46619 arose from the need for stable chemical probes to investigate the biological actions of the then-newly discovered and highly labile prostaglandin endoperoxides, PGG2 and PGH2, and their even more unstable metabolite, thromboxane A2. In 1975, G. L. Bundy at The Upjohn Company reported the synthesis of several prostaglandin endoperoxide analogs, including the compound that would be designated U-46619.[1] This pioneering work provided researchers with a crucial tool to explore the pharmacology of the TP receptor system, which was previously challenging due to the short half-life of its natural ligands.

Physicochemical Properties and Quantitative Data

U-46619 is a bicyclic ether prostaglandin analog with the IUPAC name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid.[1] Its stability in aqueous solution, compared to the natural TP receptor agonist TXA2, has made it the gold standard for in vitro and in vivo studies of TP receptor function.

PropertyValueReference
Molecular FormulaC21H34O4[2]
Molar Mass350.49 g/mol [1]
CAS Number56985-40-1[2]
EC50 for Platelet Aggregation0.035 µM[2]

Experimental Protocols

Synthesis of U-46619

The original synthesis of U-46619 was reported by G. L. Bundy in 1975. While the initial publication provides a schematic overview, detailed, step-by-step protocols have been refined over the years, often starting from commercially available precursors like the Corey lactone. A generalized synthetic workflow is described below.

Experimental Workflow: Synthesis of U-46619

G Generalized Synthetic Workflow for U-46619 cluster_start Starting Material cluster_chain_elaboration Side-Chain Elaboration cluster_cyclization Bicyclic Ether Formation cluster_final_steps Final Modifications Corey Lactone Diol Corey Lactone Diol Oxidation to Aldehyde Oxidation to Aldehyde Corey Lactone Diol->Oxidation to Aldehyde e.g., Collins oxidation Wittig Reaction (alpha-chain) Wittig Reaction (alpha-chain) Oxidation to Aldehyde->Wittig Reaction (alpha-chain) e.g., ylide addition Reduction of Ketone Reduction of Ketone Wittig Reaction (alpha-chain)->Reduction of Ketone e.g., NaBH4 Mesylation/Tosylation Mesylation/Tosylation Reduction of Ketone->Mesylation/Tosylation e.g., MsCl, pyridine Intramolecular Cyclization Intramolecular Cyclization Mesylation/Tosylation->Intramolecular Cyclization e.g., base-catalyzed Protection/Deprotection Protection/Deprotection Intramolecular Cyclization->Protection/Deprotection e.g., silyl ethers Saponification Saponification Protection/Deprotection->Saponification e.g., LiOH U-46619 U-46619 Saponification->U-46619

Caption: Generalized synthetic workflow for U-46619.

Measurement of U-46619-Induced Platelet Aggregation

A standard method to assess the biological activity of U-46619 is through light transmission aggregometry using platelet-rich plasma (PRP).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the supernatant PRP.

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission through the PRP.

    • Add a known concentration of U-46619 to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

    • The extent of aggregation is quantified as the maximum percentage change in light transmission.

Measurement of Intracellular Calcium Mobilization

U-46619-induced activation of the TP receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using fluorescent calcium indicators such as Fura-2 AM.

  • Cell Culture and Loading:

    • Culture cells expressing the TP receptor (e.g., HEK293 cells transfected with the TP receptor, or primary vascular smooth muscle cells) in a suitable medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fluorometric Measurement:

    • Wash the cells to remove any extracellular dye.

    • Place the cells in a fluorometer capable of ratiometric measurement.

    • Excite the cells at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the emission at a single wavelength (e.g., 510 nm).

    • Establish a baseline fluorescence ratio.

    • Add U-46619 to the cells and record the change in the fluorescence ratio over time. An increase in the ratio of the emission intensity at the two excitation wavelengths corresponds to an increase in [Ca2+]i.

Signaling Pathways of U-46619

U-46619 exerts its effects by binding to and activating the G-protein coupled TP receptor. The primary signaling cascade initiated by U-46619 involves the activation of the Gq alpha subunit.

Signaling Pathway of U-46619 via the TP Receptor

G U-46619 Signaling Pathway U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Gq Gq TP Receptor->Gq activates PLC Phospholipase C Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC co-activates MLC Myosin Light Chain Ca2+->MLC activates MLCK leading to ERK1/2 ERK1/2 PKC->ERK1/2 activates ROCK Rho-kinase RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (inactive) ROCK->MLCP inhibits p-MLC Phosphorylated MLC MLC->p-MLC Contraction/Aggregation Contraction/Aggregation p-MLC->Contraction/Aggregation p-ERK1/2 Phosphorylated ERK1/2 ERK1/2->p-ERK1/2 Gene Expression Gene Expression p-ERK1/2->Gene Expression

Caption: U-46619 signaling pathway via the TP receptor.

Upon binding of U-46619, the TP receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).

Simultaneously, the Gq pathway can also activate the small GTPase RhoA, which in turn activates Rho-kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and promoting smooth muscle contraction and platelet shape change. The increase in intracellular calcium also contributes to the activation of myosin light chain kinase (MLCK), further promoting MLC phosphorylation.

Furthermore, U-46619 has been shown to activate the extracellular signal-regulated kinase (ERK) 1 and 2 pathway, which is involved in cell growth and differentiation.

Conclusion

U-46619 has been a cornerstone in the study of thromboxane A2 biology for nearly five decades. Its stability and potent, selective agonism at the TP receptor have enabled detailed characterization of the receptor's function and signaling pathways in a multitude of physiological and pathological processes, from hemostasis and thrombosis to vascular and airway smooth muscle contraction. While the focus of research has been on a single stereoisomer, the wealth of data generated using U-46619 has provided profound insights into the critical role of the TXA2-TP receptor axis in health and disease, and it continues to be an essential tool for researchers and drug development professionals.

References

Unraveling the Biological Profile of 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the biological activity of 5-trans U-46619, a geometric isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619. While research on this compound is limited, this document synthesizes the available data, primarily highlighting its role as an inhibitor of prostaglandin E synthase. To provide a comprehensive understanding of its potential biological context, this guide extensively details the well-characterized pharmacology of its cis-isomer, U-46619, which is a stable and selective TP receptor agonist widely used in experimental models of thrombosis and vasoconstriction. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is the trans-isomer of the widely studied thromboxane A2 mimetic, U-46619. It is often found as a minor impurity, constituting 2-5% in most commercial preparations of U-46619[1]. Unlike its cis-counterpart, the biological activity of this compound has not been extensively characterized. The primary reported activity of this isomer is the inhibition of prostaglandin E synthase.

Biological Activity of this compound

The available literature specifically detailing the biological activity of this compound is sparse. The most notable finding is its inhibitory effect on prostaglandin E synthase.

Inhibition of Prostaglandin E Synthase

A key study identified this compound as an inhibitor of microsomal prostaglandin E2 synthase (mPGES)[1]. It was reported to be approximately half as potent as its 5-cis isomer, U-46619, in inhibiting this enzyme[1]. This suggests a potential role for this compound in modulating the production of prostaglandin E2, a key inflammatory mediator.

The Biological Profile of U-46619 (5-cis isomer): A Comprehensive Comparator

Due to the limited data on the 5-trans isomer, a thorough understanding of the biological actions of the well-researched 5-cis isomer, U-46619, is essential for context and for designing future studies on this compound. U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a selective thromboxane A2 (TP) receptor agonist[2][3]. It mimics many of the physiological and pathological effects of thromboxane A2, including platelet aggregation and smooth muscle contraction[2][4].

Quantitative Pharmacological Data for U-46619

The following tables summarize the quantitative data for the biological activity of U-46619.

Table 1: Receptor Binding and Agonist Potency of U-46619

ParameterSpecies/SystemValueReference
EC50 (Platelet Shape Change)Human0.035 µM[3][5]
EC50 (Platelet Aggregation)Human0.58 µM - 1.31 µM[5][6]
EC50 (ERK-1/2 Activation)HEK 293 cells (expressing TPα and TPβ)Not Specified[3]
EC50 (Serotonin Release)Human Platelets0.536 µM[5]
EC50 (Fibrinogen Receptor Binding)Human Platelets0.53 µM[5]
EC50 (Myosin Light Chain Phosphorylation)Human Platelets0.057 µM[5]
Kd (High-affinity site)Washed Human PlateletsNot Specified
Kd (Low-affinity site)Washed Human PlateletsNot Specified

Table 2: Vasoconstrictor Activity of U-46619

PreparationSpeciesEC50 / PotencyReference
Coronary ArteryRabbitPotent Vasoconstrictor[7][8]
Pulmonary ArteryRatPotent Vasoconstrictor[9]
Saphenous VeinDogPotent Agonist[5][10]
AortaRat, RabbitPotent Agonist[5][10]
Human Saphenous VeinHumanPotent Vasoconstrictor[11]
Signaling Pathways of U-46619

U-46619, acting through the G-protein coupled TP receptor, activates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, U-46619 also activates the RhoA/Rho-kinase pathway, which contributes to the calcium sensitization of the contractile machinery in smooth muscle cells. Furthermore, activation of the TP receptor can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK-1 and ERK-2[3][6].

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor (Gq/11-coupled) U46619->TP_Receptor Binds Gq Gαq/11 TP_Receptor->Gq Activates RhoA RhoA TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation ERK ERK1/2 Activation PKC->ERK ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Leads to MLCP_inhibition->Contraction

Caption: Simplified signaling cascade initiated by U-46619 binding to the TP receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of thromboxane analogs. The following sections outline key experimental protocols.

Platelet Aggregation Assay

This protocol describes a method for measuring platelet aggregation in response to U-46619 using light transmission aggregometry.

Objective: To determine the concentration-response relationship of U-46619-induced platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • U-46619 stock solution (e.g., in ethanol or DMSO).

  • Saline or appropriate buffer for dilutions.

  • Light transmission aggregometer.

  • Cuvettes and stir bars.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Aggregation Measurement:

    • Pipette a known volume of adjusted PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate at 37°C with stirring.

    • Add a specific concentration of U-46619 to the PRP.

    • Record the change in light transmission over time until a maximal aggregation response is observed.

  • Data Analysis: Construct a concentration-response curve by plotting the maximal aggregation percentage against the logarithm of the U-46619 concentration. Calculate the EC50 value from this curve.

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection Centrifuge1 Centrifugation (Low Speed) Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Equilibrate Equilibrate PRP in Aggregometer Adjust->Equilibrate Add_Agonist Add U-46619 Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data (EC50) Record->Analyze

Caption: Workflow for conducting a platelet aggregation assay using U-46619.

Vasoconstriction Assay in Isolated Arterial Rings

This protocol outlines a method for assessing the vasoconstrictor effects of U-46619 on isolated arterial segments.

Objective: To quantify the contractile response of vascular smooth muscle to U-46619.

Materials:

  • Isolated artery (e.g., rat aorta, human saphenous vein).

  • Krebs-Henseleit solution or similar physiological salt solution.

  • U-46619 stock solution.

  • Organ bath system with force transducers.

  • Data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Dissect the artery of interest and place it in ice-cold physiological salt solution.

    • Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the arterial rings in the organ baths containing physiological salt solution, maintained at 37°C and bubbled with carbogen.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline.

  • Concentration-Response Curve:

    • Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Record the isometric tension developed after each addition until a maximal response is obtained.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by the high-potassium solution. Plot the response against the logarithm of the U-46619 concentration to determine the EC50 and maximal effect (Emax).

Radioligand Binding Assay for TP Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of compounds for the TP receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the TP receptor.

Materials:

  • Cell membranes or tissue homogenates expressing TP receptors.

  • Radiolabeled TP receptor ligand (e.g., [³H]-U-46619 or a radiolabeled antagonist like [³H]-SQ 29,548).

  • Unlabeled test compound (e.g., this compound).

  • Binding buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microtiter plate or tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled TP receptor ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored, with current evidence pointing towards its role as an inhibitor of prostaglandin E synthase. In stark contrast, its cis-isomer, U-46619, is a well-established and potent thromboxane A2 receptor agonist with significant effects on platelet aggregation and vasoconstriction. The comprehensive data and protocols provided for U-46619 in this guide offer a robust framework for future investigations into the pharmacological profile of this compound.

Future research should focus on:

  • TP Receptor Activity: Directly assessing the binding affinity and functional activity of this compound at the TP receptor to determine if it acts as an agonist, antagonist, or has no significant activity.

  • Prostaglandin E Synthase Inhibition: Further characterizing the inhibitory potency and selectivity of this compound on different isoforms of prostaglandin E synthase.

  • In Vivo Effects: Investigating the physiological and pathological effects of this compound in relevant animal models to understand its potential impact on inflammation, thrombosis, and cardiovascular function.

A thorough characterization of this compound will not only clarify the pharmacology of this specific isomer but also contribute to a more complete understanding of the structure-activity relationships of thromboxane A2 analogs. This knowledge will be invaluable for the design and development of novel therapeutic agents targeting the prostanoid signaling pathways.

References

The Dichotomous Role of U-46619 Isomers in Prostaglandin Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nuanced and contrasting roles of the isomers of U-46619 within the intricate network of prostaglandin synthesis and signaling. While the predominantly studied (5Z)-U-46619 (5-cis) isomer is a potent thromboxane A2 (TXA2) receptor agonist, mimicking the effects of prostaglandin H2 (PGH2) and playing a significant role in platelet aggregation and vasoconstriction, its lesser-known counterpart, 5-trans U-46619, exhibits a distinct and opposing function. This document elucidates the inhibitory role of this compound on prostaglandin E synthase, a key enzyme in the inflammatory cascade. By providing a comprehensive overview of the mechanisms of action, experimental data, and relevant protocols, this guide aims to equip researchers with a deeper understanding of these compounds for application in prostaglandin research and therapeutic development.

Introduction: The Prostaglandin Synthesis Cascade

Prostaglandins are a group of physiologically active lipid compounds that exert a wide range of effects on various biological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation. The synthesis of prostaglandins is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2), prostacyclin (PGI2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2), through the action of specific synthases.

U-46619: A Tale of Two Isomers

U-46619 is a stable synthetic analog of the endoperoxide PGH2. Commercial preparations of U-46619 are primarily the (5Z)-isomer, commonly referred to as U-46619, which is a potent thromboxane A2 (TP) receptor agonist.[1][2][3] However, these preparations often contain a minor impurity, the (5E)-isomer, known as this compound, typically present at a level of 2-5%.[4] Crucially, these two isomers possess distinct and opposing biological activities within the prostaglandin pathway.

(5Z)-U-46619: The Thromboxane A2 Receptor Agonist

The vast majority of research on U-46619 has focused on its 5-cis isomer. This compound is a potent and selective agonist for the thromboxane A2 (TP) receptor, thereby mimicking the physiological effects of TXA2.[1][2] Its stability compared to the highly labile native TXA2 makes it an invaluable tool for studying TP receptor-mediated signaling and its downstream effects.

Upon binding to the G-protein coupled TP receptor, (5Z)-U-46619 activates multiple downstream signaling cascades, primarily through Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, along with the activation of the RhoA/Rho-kinase pathway, culminate in various cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 (5Z)-U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Platelet Aggregation, Vasoconstriction Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Signaling pathway of (5Z)-U-46619 via the Thromboxane A2 receptor.

This compound: The Prostaglandin E Synthase Inhibitor

In stark contrast to its cis-isomer, this compound has been identified as an inhibitor of prostaglandin E synthase (PGES).[4] Specifically, it has been shown to inhibit the inducible form of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme responsible for the production of PGE2 during inflammation.

The precise mechanism of inhibition of mPGES-1 by this compound has not been extensively elucidated in publicly available literature. However, it is hypothesized to act as a competitive or non-competitive inhibitor, binding to the enzyme and preventing the conversion of PGH2 to PGE2. This action effectively reduces the localized production of a key inflammatory mediator.

Quantitative Data

The distinct biological activities of the U-46619 isomers are reflected in their quantitative pharmacological parameters.

Table 1: Biological Activity of U-46619 Isomers

CompoundTargetActivityPotency (IC50/EC50)Reference
(5Z)-U-46619 Thromboxane A2 ReceptorAgonistEC50 = 35 nM[1]
This compound Prostaglandin E SynthaseInhibitorApproximately half as potent as the 5-cis version[4]

Note: The exact IC50 value for this compound on prostaglandin E synthase is not explicitly stated in the readily available literature. The primary source indicates its potency relative to the 5-cis isomer's inhibitory activity on the same enzyme, a facet of the cis-isomer's activity that is not widely reported.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of compounds like the U-46619 isomers.

Prostaglandin E Synthase Inhibition Assay (Generalized)

The following is a generalized protocol for determining the inhibitory activity of compounds against mPGES-1, based on the methodology described in the abstract by Quraishi et al. (2002) and other common practices.[1]

Objective: To measure the inhibition of PGH2 conversion to PGE2 by this compound.

Materials:

  • Human recombinant mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Tritiated PGH2 ([3H]-PGH2) for detection

  • Reduced glutathione (GSH) as a cofactor

  • This compound (test inhibitor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a stable prostaglandin and a reducing agent)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a radioactivity detector

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, GSH, and varying concentrations of this compound or vehicle control.

  • Pre-incubate the mixtures at the desired temperature (e.g., 4°C or 37°C).

  • Initiate the enzymatic reaction by adding a mixture of PGH2 and [3H]-PGH2 to each reaction tube.

  • Allow the reaction to proceed for a defined period (e.g., 1-5 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the reaction products, specifically [3H]-PGE2, from the unreacted substrate and other byproducts using RP-HPLC.

  • Quantify the amount of [3H]-PGE2 produced in each reaction by monitoring the radioactivity of the corresponding HPLC peak.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PGES_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis node1 Prepare reaction mix: Buffer, GSH, this compound node3 Add mPGES-1 enzyme node1->node3 node2 Prepare substrate mix: PGH₂ + [³H]-PGH₂ node4 Initiate reaction with substrate mix node2->node4 node3->node4 node5 Incubate node4->node5 node6 Terminate with stop solution node5->node6 node7 Separate products by RP-HPLC node6->node7 node8 Quantify [³H]-PGE₂ node7->node8 node9 Calculate % inhibition and IC₅₀ node8->node9

Figure 2: Generalized workflow for a prostaglandin E synthase inhibition assay.

Thromboxane A2 Receptor Agonist Activity Assay (Example)

Numerous experimental setups can be used to characterize the agonist activity of (5Z)-U-46619. One common method is to measure its effect on platelet aggregation.

Objective: To determine the EC50 of (5Z)-U-46619 for inducing human platelet aggregation.

Materials:

  • Freshly isolated human platelets

  • Platelet-rich plasma (PRP) or washed platelets

  • (5Z)-U-46619

  • Aggregometer

  • Saline or appropriate buffer

Procedure:

  • Prepare a suspension of human platelets in PRP or a suitable buffer.

  • Place the platelet suspension in the aggregometer cuvette and allow it to equilibrate.

  • Establish a baseline reading of light transmittance.

  • Add varying concentrations of (5Z)-U-46619 to the platelet suspension.

  • Monitor the change in light transmittance over time as platelets aggregate.

  • The maximum aggregation for each concentration is recorded.

  • Plot the percentage of maximum aggregation against the logarithm of the (5Z)-U-46619 concentration to determine the EC50 value.

Conclusion

The isomers of U-46619 present a fascinating case of stereoisomer-differentiated pharmacology. While the well-studied (5Z)-U-46619 is a powerful tool for investigating thromboxane A2 receptor-mediated pathways, its often-overlooked impurity, this compound, possesses a contrasting inhibitory effect on prostaglandin E synthase. This distinction is of paramount importance for researchers in the field, as the presence of the 5-trans isomer in commercial preparations of U-46619 could potentially confound experimental results, particularly in studies where downstream prostaglandin production is a factor. A thorough understanding of the distinct roles of these isomers is essential for the accurate interpretation of experimental data and for the future development of targeted therapeutics aimed at modulating the complex prostaglandin network. Further research is warranted to fully characterize the inhibitory profile of this compound and to explore its potential as a lead compound for novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Receptor Binding Profile of U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the receptor binding profile of U-46619, a potent and widely used thromboxane A2 (TP) receptor agonist. It is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptors and related signaling pathways. This document details the quantitative binding characteristics of U-46619, the experimental protocols used for its characterization, and the primary signaling cascades it initiates upon receptor binding.

Introduction to U-46619

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin H2 (PGH2). Its chemical stability and potent agonist activity at the thromboxane A2 (TP) receptor have made it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TP receptor activation. These roles include platelet aggregation, vasoconstriction, and smooth muscle contraction. The TP receptor, a member of the G-protein coupled receptor (GPCR) family, is the primary target for U-46619.

Receptor Binding Profile

U-46619 exhibits high affinity and selectivity for the thromboxane A2 (TP) receptor. Its binding characteristics have been determined in various systems, including human platelets and cell lines recombinantly expressing the TP receptor.

Quantitative Binding Data

The binding affinity of U-46619 is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki) in radioligand displacement assays. The following tables summarize key quantitative data from the literature.

Parameter Receptor Source Radioligand Value Reference
Ki Human Platelets[³H]SQ 29,54828.5 nM(Dorn et al., 1992)
Ki Human Platelets[¹²⁵I]BOP140 nM(Morinelli et al., 1989)
Kd Washed Human Platelets[³H]U-466199.1 nM(Armstrong et al., 1983)
IC₅₀ Human Platelet Membranes[³H]SQ 29,54834 nM(Gorin et al., 1996)

Table 1: Binding Affinity of U-46619 for the Human Thromboxane A2 (TP) Receptor.

Receptor Selectivity

U-46619 is highly selective for the TP receptor over other prostanoid receptors. This selectivity is crucial for its utility as a specific pharmacological probe.

Receptor Type Binding/Activity Assay Result Reference
Prostaglandin D2 (DP) Receptor BindingLow Affinity(Coleman et al., 1981)
Prostaglandin E2 (EP) Functional AssaysInactive(Coleman et al., 1981)
Prostaglandin F2α (FP) Functional AssaysInactive(Coleman et al., 1981)
Prostacyclin (IP) Receptor BindingLow Affinity(Coleman et al., 1981)

Table 2: Selectivity Profile of U-46619 Across Prostanoid Receptors.

Experimental Protocols

The characterization of the U-46619 binding profile relies on established pharmacological assays. The most common method is the radioligand displacement assay.

Radioligand Displacement Assay Workflow

This assay determines the binding affinity of a non-labeled compound (U-46619) by measuring its ability to displace a labeled radioligand from the TP receptor.

G prep Receptor Source (e.g., Platelet Membranes, HEK293-TP Cells) incubation Incubation (Buffer, 30°C, 30 min) prep->incubation radioligand Radioligand (e.g., [³H]SQ 29,548) radioligand->incubation competitor Unlabeled U-46619 (Increasing Concentrations) competitor->incubation separation Separation of Bound/Free (Rapid Vacuum Filtration) incubation->separation quantification Quantification (Liquid Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ Determination, Cheng-Prusoff for Ki) quantification->analysis

Caption: Workflow for a U-46619 radioligand displacement assay.

Detailed Methodology
  • Receptor Preparation:

    • Human Platelets: Platelet-rich plasma is isolated from whole blood by centrifugation. Platelet membranes are then prepared by sonication and ultracentrifugation to isolate the membrane fraction containing the TP receptors.

    • Recombinant Cells: HEK293 or CHO cells stably transfected with the human TP receptor gene are cultured and harvested. Membranes are prepared similarly by homogenization and ultracentrifugation.

  • Binding Assay:

    • Incubation: Receptor membranes (typically 20-50 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Reagents: A fixed concentration of a TP receptor antagonist radioligand (e.g., 1-2 nM [³H]SQ 29,548) and increasing concentrations of unlabeled U-46619 (e.g., 10⁻¹⁰ M to 10⁻⁵ M) are added.

    • Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radioactive TP receptor antagonist (e.g., 10 µM SQ 29,548) is used to determine non-specific binding.

    • Conditions: The reaction is incubated for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of U-46619.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of U-46619 that displaces 50% of the radioligand).

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Pathways

Binding of U-46619 to the TP receptor initiates intracellular signaling primarily through the coupling to two families of heterotrimeric G-proteins: Gq/11 and G12/13.

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to vasoconstriction and platelet shape change.

  • G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active RhoA promotes the phosphorylation of myosin light chain through the activation of Rho-kinase, leading to Ca²⁺ sensitization of the contractile machinery, crucial for smooth muscle contraction and platelet aggregation.

G cluster_Gq Gq/11 Pathway cluster_G12 G12/13 Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gαq/11 TP_Receptor->Gq Activates G12 Gα12/13 TP_Receptor->G12 Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2_q PIP₂ PIP2_q->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Contraction / Aggregation Ca_Release->Response PKC->Response RhoGEF RhoGEF G12->RhoGEF RhoA RhoA Activation RhoGEF->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLC_Phos Myosin Light Chain Phosphorylation ROCK->MLC_Phos MLC_Phos->Response

Caption: Primary signaling pathways activated by U-46619 at the TP receptor.

5-trans U-46619: A Technical Guide for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Thromboxane A2 Analog for Scientific Investigation

Introduction

5-trans U-46619 is a synthetic analog of the endoperoxide prostaglandin H2 (PGH2) and a geometric isomer of the well-characterized thromboxane A2 (TXA2) receptor agonist, U-46619. While U-46619 (the 5-cis isomer) has been extensively studied for its potent effects on platelet aggregation and smooth muscle contraction, research specifically delineating the biological activity of this compound is limited. It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1] This guide provides a comprehensive overview of the available information on this compound and leverages the extensive knowledge of its cis-isomer, U-46619, to offer a technical framework for researchers and drug development professionals interested in its potential pharmacological profile.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[1]
Molecular Formula C21H34O4[1]
Molecular Weight 350.5 g/mol [1]
CAS Number 330796-58-2[1]

Known Biological Activity of this compound

Direct investigation into the biological effects of this compound is sparse. The primary reported activity is its role as an inhibitor of prostaglandin E synthase. In one of the few studies that tested it in isolation, this compound was found to be approximately half as potent as its 5-cis counterpart in inhibiting this enzyme.[1]

Given the limited specific data, much of the potential activity of this compound is inferred from the well-documented pharmacology of U-46619.

U-46619 (5-cis Isomer) as a Reference Compound

U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor.[2][3] Its actions mimic those of the endogenous ligand, thromboxane A2, a key mediator in hemostasis and vascular tone.

Mechanism of Action

U-46619 exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors (GPCRs). Activation of TP receptors primarily couples to Gq/11 proteins, initiating a downstream signaling cascade.

Key Biological Effects
  • Platelet Aggregation: U-46619 is a potent inducer of platelet shape change and aggregation.[3]

  • Vasoconstriction: It causes contraction of vascular smooth muscle, leading to an increase in blood pressure.[3]

  • Bronchoconstriction: Similar to thromboxane A2, U-46619 can induce contraction of airway smooth muscle.

Quantitative Data for U-46619

The following table summarizes key quantitative parameters for the activity of U-46619. This data serves as a critical baseline for comparative studies with the 5-trans isomer.

ParameterValueCell/Tissue TypeReference
EC50 (TP Receptor Agonism) 0.035 µMNot specified[2]
Kd (High-affinity binding site) 15.5 ± 2.6 nmol/LCultured Vascular Smooth Muscle Cells (WKY rats)[4]
Kd (Low-affinity binding site) 1.4 ± 0.5 µmol/LCultured Vascular Smooth Muscle Cells (SHR rats)[4]

Signaling Pathways of U-46619

The activation of TP receptors by U-46619 triggers several intracellular signaling pathways, primarily revolving around the activation of phospholipase C (PLC) and the mobilization of intracellular calcium.

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq11 Gq/11 TP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Ca2_increase->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca2_increase->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets Receptor_Binding_Workflow Membrane_Prep Prepare Membranes (TP Receptor Source) Radioligand_Comp Incubate with Radioligand and this compound Membrane_Prep->Radioligand_Comp Filtration Rapid Filtration Radioligand_Comp->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Kd, Bmax) Scintillation->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619, commonly known as U-46619, is a stable synthetic analog of the endoperoxide prostaglandin PGH₂.[1] It functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor) agonist, mimicking the physiological and pathophysiological effects of TXA₂.[1] U-46619 is a valuable pharmacological tool used in in vitro and in vivo experimental models to study platelet aggregation, vasoconstriction, and signal transduction pathways associated with TP receptor activation.[1][2] Its stability compared to the highly labile endogenous TXA₂ makes it an ideal reagent for reproducible experimental setups.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common research applications.

Mechanism of Action

U-46619 exerts its effects by binding to and activating TP receptors, which are G-protein-coupled receptors (GPCRs).[3] Upon activation, TP receptors couple to Gαq and Gα12/13 proteins, initiating downstream signaling cascades.

Key signaling pathways activated by U-46619 include:

  • Phospholipase C (PLC) Pathway: Activation of Gαq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4][5]

  • RhoA/Rho-kinase Pathway: U-46619 is also an agonist of RhoA.[6] The Gα12/13 pathway activates the small GTPase RhoA, which in turn activates Rho-kinase (ROCK). This pathway is crucial for Ca²⁺ sensitization of the contractile machinery in smooth muscle cells and plays a role in platelet shape change.[4][6]

  • MAPK Pathways: U-46619 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p38MAPK and ERK1/2, which are involved in cell differentiation and other cellular responses.[6][7]

These signaling events culminate in physiological responses such as platelet shape change and aggregation, and smooth muscle contraction leading to vasoconstriction.[1][6]

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gαq TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 p38MAPK p38 MAPK TP_Receptor->p38MAPK ERK12 ERK1/2 TP_Receptor->ERK12 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Response Platelet Aggregation & Vasoconstriction Ca_release->Response PKC->Response ROCK Rho-kinase (ROCK) RhoA->ROCK Ca_sensitization Ca²⁺ Sensitization ROCK->Ca_sensitization Ca_sensitization->Response p38MAPK->Response ERK12->Response

Caption: U-46619 signaling pathway.

Applications and Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood, which can be monitored by light transmission aggregometry or impedance aggregometry, respectively.[8]

Experimental Workflow:

Platelet_Aggregation_Workflow start Start: Collect Blood Sample prep_prp Prepare Platelet-Rich Plasma (PRP) or use Whole Blood start->prep_prp equilibrate Equilibrate Sample in Aggregometer prep_prp->equilibrate add_u46619 Add U-46619 (e.g., 0.1 - 10 µM) equilibrate->add_u46619 measure Measure Platelet Aggregation (Light Transmission or Impedance) add_u46619->measure analyze Analyze Data: - % Aggregation - Lag Phase - Slope measure->analyze end End analyze->end

Caption: Platelet aggregation workflow.

Detailed Protocol:

  • Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation (for light transmission aggregometry):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP.

    • Collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pipette a known volume of PRP or whole blood into the aggregometer cuvette with a stir bar.

    • Allow the sample to equilibrate at 37°C for a few minutes.

    • Add a specific concentration of U-46619 to induce aggregation. A dose-response curve is recommended to determine the optimal concentration.[9]

    • Record the change in light transmission or impedance over time.

Quantitative Data Summary:

ParameterValueCell/Tissue TypeReference
EC₅₀ for Aggregation0.58 µMRabbit Platelets[6]
EC₅₀ for Shape Change0.013 µMRabbit Platelets[6]
Concentration Range1 nM - 10 µMHuman Platelets[6]
Concentration for Augmentation by Aspirin1.3 µMHuman Platelets[10]
In Vitro Vasoconstriction Assay

This protocol details the use of U-46619 to induce contraction in isolated arterial rings, a standard method for studying vascular reactivity.[4][5]

Experimental Workflow:

Vasoconstriction_Workflow start Start: Isolate Artery prep_rings Prepare Arterial Rings (2-4 mm) start->prep_rings mount Mount Rings in Organ Bath (Myograph System) prep_rings->mount equilibrate Equilibrate under Tension in Physiological Salt Solution mount->equilibrate viability_check Viability Check (e.g., KCl) equilibrate->viability_check add_u46619 Cumulative Addition of U-46619 viability_check->add_u46619 measure Measure Isometric Tension add_u46619->measure analyze Analyze Data: - Contraction (% of KCl) - EC₅₀ measure->analyze end End analyze->end

Caption: Vasoconstriction assay workflow.

Detailed Protocol:

  • Tissue Preparation:

    • Isolate the artery of interest (e.g., coronary, mesenteric, or pulmonary artery) and place it in a cold physiological salt solution (e.g., Krebs-Henseleit solution).[3][4]

    • Carefully dissect the artery into rings of 2-4 mm in length. The endothelium can be removed by gentle rubbing if required.[3][9]

  • Mounting and Equilibration:

    • Mount the arterial rings in a wire myograph system filled with physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[3]

    • Apply a baseline tension and allow the rings to equilibrate for at least 60 minutes.[3]

  • Viability and Contractility Check:

    • Contract the rings with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to ensure tissue viability and obtain a reference maximum contraction.[3]

  • U-46619-Induced Contraction:

    • After washing out the KCl and allowing the tension to return to baseline, add U-46619 in a cumulative manner to construct a concentration-response curve.[9]

    • Record the isometric tension generated at each concentration.

Quantitative Data Summary:

ParameterValueTissue TypeReference
Effective Concentration Range10⁻¹⁰ M - 10⁻⁵ MRat Mesenteric Artery[9]
Concentration for 80% of Emax1 µMRat Mesenteric Artery[9]
Log EC₅₀-7.79 ± 0.16 M (16 nM)Human Subcutaneous Resistance Arteries[11]
Concentration Range for Vasoconstriction10⁻¹¹ M to 10⁻⁶ MRabbit and Rat Pial Arterioles[12]

Inhibitor Concentrations in U-46619-Mediated Vasoconstriction Studies

InhibitorTargetConcentrationTissue TypeReference
GR32191TP Receptor Antagonist-Mouse Coronary & Renal Arteries[4][5]
U73122PI-PLC Inhibitor10 µMMouse Renal Artery[5]
D609PC-PLC Inhibitor50 µMMouse Renal Artery[5]
Y-27632Rho-kinase Inhibitor10 µMMouse Renal Artery[5]
ChelerythrineGeneral PKC Inhibitor10 µMMouse Renal Artery[5]
RottlerinPKCδ Inhibitor10 µMMouse Renal Artery[5]
NifedipineL-type Ca²⁺ Channel Blocker1 µMMouse Renal Artery[5]
2-APBIP₃ Receptor Antagonist / SOCE Inhibitor50 - 100 µMMouse Renal Artery[5]
NPPBCa²⁺-activated Cl⁻ Channel Blocker50 - 100 µMMouse Renal Artery[5]

Concluding Remarks

This compound is an indispensable tool for investigating the roles of the thromboxane A₂ pathway in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments in the fields of hematology, cardiovascular pharmacology, and drug development. Adherence to standardized protocols and careful dose-response characterization are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Use of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1][2][3] Due to its stability compared to the extremely unstable native TXA2, U-46619 is a widely used research tool to investigate the physiological and pathological roles of TXA2 signaling in various in vitro systems. Its applications range from studying platelet aggregation and vascular smooth muscle contraction to exploring its influence on neurotransmitter release and stem cell differentiation.[1][4][5][6] These notes provide detailed protocols and application data for the effective use of this compound in a laboratory setting.

Mechanism of Action and Signaling Pathways

U-46619 exerts its effects by binding to and activating TP receptors, which are G-protein-coupled receptors.[7] This activation triggers a cascade of intracellular signaling events that can vary depending on the cell type. Key downstream pathways include:

  • Phospholipase C (PLC) Activation: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[8]

  • RhoA/Rho-kinase Pathway: U-46619 is also an agonist of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton.[2] Activation of the RhoA/Rho-kinase pathway contributes to smooth muscle contraction and other cellular responses.

  • MAPK/ERK Pathway: In certain cell types, such as human induced pluripotent stem cells differentiating into endothelial cells, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[2][4]

The culmination of these signaling events leads to various cellular responses, including platelet shape change and aggregation, smooth muscle contraction, and modulation of ion channel activity.[1][9]

Below is a diagram illustrating the primary signaling pathways activated by U-46619.

U46619_Signaling U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor G_Protein G-Protein (Gq/G12/13) TP_Receptor->G_Protein p38MAPK p38 MAPK TP_Receptor->p38MAPK ERK12 ERK1/2 TP_Receptor->ERK12 PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA G_Protein->RhoA PIP2 PIP2 PLC->PIP2 Rho_Kinase Rho-Kinase RhoA->Rho_Kinase IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Aggregation, Differentiation) Ca_Release->Cellular_Response PKC->Cellular_Response Rho_Kinase->Cellular_Response p38MAPK->Cellular_Response ERK12->Cellular_Response

U-46619 primary signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of U-46619 in various in vitro applications.

Table 1: Platelet Aggregation and Shape Change

ParameterCell TypeConcentration RangeEC50Reference
AggregationHuman Platelets1 nM - 10 µM0.58 µM[2]
Shape ChangeHuman Platelets1 nM - 10 µM0.013 µM[2]
GTPase ActivationPlatelet Membranes3 nM - 10 µM-[2]

Table 2: Vascular Smooth Muscle Contraction

Tissue/Cell TypeSpeciesConcentration for Maximal EffectNotesReference
Coronary ArteryMouseConcentration-dependentResponse abolished by TXA2 receptor blocker GR32191.[9]
Intrarenal ArteryMouseConcentration-dependentContraction mediated by Cav1.2 and SOC channels.[8]
Pulmonary ArteryRatCumulative log units-[7]

Table 3: Other In Vitro Applications

ApplicationCell/Tissue TypeEffective ConcentrationObserved EffectReference
hiPSC to Endothelial Cell DifferentiationHuman iPSCsNot specifiedImproved differentiation efficiency[4]
Norepinephrine Efflux PotentiationRabbit Vas Deferens100 nMMaximally enhanced adrenergic force generation.[5][10]
Inhibition of Noradrenaline ReleaseRat Hippocampal Slices10 - 100 µMConcentration-dependent decrease in KCl-evoked release.[6]
PGI2 Synthesis StimulationRat AortaNot specifiedCalcium-dependent stimulation of PGI2 release.[11]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is designed to measure the effect of U-46619 on platelet aggregation using light transmission aggregometry.

Materials:

  • This compound

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Saline or appropriate buffer

Procedure:

  • Prepare PRP and PPP from fresh whole blood by centrifugation.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Allow the PRP to equilibrate for a few minutes.

  • Add a small volume of U-46619 solution to the PRP to achieve the desired final concentration (e.g., in the range of 1 nM to 10 µM).[2]

  • Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.

  • Generate a dose-response curve by testing a range of U-46619 concentrations.

Platelet_Aggregation_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Start->Prepare_PRP Calibrate Calibrate Aggregometer (PRP = 0%, PPP = 100%) Prepare_PRP->Calibrate Equilibrate Equilibrate PRP in Cuvette at 37°C Calibrate->Equilibrate Add_U46619 Add U-46619 to PRP Equilibrate->Add_U46619 Record Record Light Transmission Add_U46619->Record Analyze Analyze Data and Generate Dose-Response Curve Record->Analyze End End Analyze->End

Workflow for in vitro platelet aggregation assay.

Protocol 2: Vascular Smooth Muscle Contraction Assay

This protocol describes how to measure U-46619-induced contraction in isolated arterial rings using a wire myograph.

Materials:

  • This compound

  • Isolated arterial rings (e.g., coronary, pulmonary, or renal arteries)

  • Wire myograph system

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Isolate the desired artery and carefully dissect it into rings of appropriate size.

  • Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension for at least 60 minutes.[7]

  • To assess tissue viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).[7]

  • After washing and returning to baseline, add U-46619 cumulatively in increasing concentrations to construct a concentration-response curve.

  • Record the isometric tension generated by the arterial rings.

  • The contractile response to U-46619 can be further investigated by pre-incubating the tissues with various inhibitors (e.g., of PLC, Rho-kinase, or calcium channels) to elucidate the signaling pathways involved.[8][9]

Vascular_Contraction_Workflow Start Start Isolate_Artery Isolate and Prepare Arterial Rings Start->Isolate_Artery Mount Mount Rings in Wire Myograph Isolate_Artery->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Viability_Test Assess Viability with KCl Equilibrate->Viability_Test Add_U46619 Cumulatively Add U-46619 Viability_Test->Add_U46619 Record_Tension Record Isometric Tension Add_U46619->Record_Tension Analyze Analyze Data and Generate Concentration-Response Curve Record_Tension->Analyze End End Analyze->End

Workflow for vascular smooth muscle contraction assay.

Disclaimer: These protocols are intended for research use only and should be adapted to specific experimental conditions and institutional guidelines. The provided concentrations are for reference and may require optimization for different cell types and assay systems.

References

Application Notes and Protocols for In Vivo Administration of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and functions as a potent thromboxane A2 (TP) receptor agonist.[1] It is widely utilized in research to mimic the physiological and pathophysiological effects of thromboxane A2, a key mediator in processes such as platelet aggregation and smooth muscle contraction.[1] These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data on its effects, and a summary of its signaling pathway. While this compound can be a minor impurity in U-46619 preparations, for the purposes of these notes, the compounds are considered to have similar in vivo activities as TP receptor agonists.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various in vivo and ex vivo studies involving the administration of U-46619. This data is intended to serve as a guide for experimental design.

ParameterAnimal ModelPreparation/TissueConcentration/DoseObserved EffectReference
VasoconstrictionWistar-Kyoto (WKY) RatsEndothelium-denuded mesenteric artery rings10⁻¹⁰–10⁻⁵ MConcentration-dependent contraction. 1 μM caused 80% of Emax.[3]
VasoconstrictionOld WKY and Old SHR RatsMesenteric artery1 μMMinimal vasoconstriction compared to younger rats.[3]
Blood PressureSpontaneously Hypertensive Rats (SHR)Conscious, in vivo1-100 nmol/kg (i.c.v.)Dose-related increase in blood pressure with no significant effect on heart rate.[4]
Blood PressureMale Spontaneously Hypertensive Rats (SHR)In vivo5 μg/kg (i.v.)Significant increase in mean arterial blood pressure after 1 minute.[5]
VasoconstrictionRats and MiceEx vivo cortical brain slices0-1000 nMMaximal constriction of arterioles and capillaries reached at ~300 nM.[6]
Pial Arteriole VasoconstrictionRabbits and RatsIn vivo, closed cranial window10⁻¹¹ to 10⁻⁶ M (topical)Dose-dependent vasoconstriction. Maximum of 9.7% in rabbits and 14.0% in rats.[7]
Platelet AggregationHuman PlateletsIn vitroEC50 = 1.31 μMInduces platelet aggregation.[4]

Signaling Pathway

U-46619 exerts its effects by activating thromboxane A2 (TP) receptors, which are G-protein-coupled receptors (GPCRs).[3] Activation of the TP receptor initiates a signaling cascade that leads to various cellular responses, primarily smooth muscle contraction and platelet aggregation. The key steps in the signaling pathway are outlined in the diagram below.

U46619_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to G_Protein Gq/G12/13 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates RhoA RhoA G_Protein->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca_Calmodulin Contraction Smooth Muscle Contraction Platelet Aggregation PKC->Contraction Contributes to ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK->Contraction Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow arrow Animal_Prep Animal Acclimatization & Surgical Preparation (e.g., Catheterization) Baseline Record Baseline Physiological Parameters (e.g., Blood Pressure, Vessel Diameter) Animal_Prep->Baseline Drug_Prep Preparation of This compound Solution & Vehicle Control Administration In Vivo Administration (e.g., IV, Topical) Drug_Prep->Administration Baseline->Administration Monitoring Continuous Monitoring & Data Recording Administration->Monitoring Data_Processing Data Processing & Quantification Monitoring->Data_Processing Stats Statistical Analysis (Comparison to Control) Data_Processing->Stats Results Interpretation of Results Stats->Results

References

Application Notes and Protocols for Studying Thromboxane Pathways with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-trans U-46619, a potent and stable thromboxane A2 (TXA2) receptor agonist, in the investigation of thromboxane signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the design and execution of robust in vitro studies.

Introduction

This compound is a synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a selective and stable agonist for the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[2][3] Unlike the endogenous ligand TXA2, which is highly unstable, U-46619 offers a long-lasting and reproducible method for activating TP receptors, making it an invaluable tool for studying the physiological and pathological roles of the thromboxane pathway. The activation of TP receptors by U-46619 elicits a range of cellular responses, most notably platelet aggregation and smooth muscle contraction, which are implicated in cardiovascular diseases, thrombosis, and inflammation.

Mechanism of Action

U-46619 mimics the action of TXA2 by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). The TP receptor primarily couples to the Gq class of G-proteins.[4][5] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] The elevated intracellular Ca2+ and activated PKC orchestrate downstream cellular responses such as platelet shape change, degranulation, aggregation, and vasoconstriction.[6]

Data Presentation

The following tables summarize key quantitative parameters for this compound in various in vitro assays. These values can serve as a reference for experimental design and data interpretation.

Table 1: Potency (EC50) of this compound in Platelet Aggregation and Related Responses

Biological ResponsePreparationEC50 (µM)Reference(s)
Platelet AggregationHuman Platelet-Rich Plasma1.3[7]
Platelet AggregationWashed Rabbit Platelets0.58[3]
Platelet Shape ChangeWashed Rabbit Platelets0.013[3]
Fibrinogen Receptor ExposureHuman Platelets0.53[6]
Serotonin ReleaseHuman Platelets0.54[6]

Table 2: Potency (EC50) of this compound in Vasoconstriction

Vessel TypeSpeciesEC50 (nM)Reference(s)
Human Subcutaneous Resistance ArteriesHuman16[8]

Table 3: Binding Affinity (Kd) of this compound for the Thromboxane Receptor

Tissue/Cell TypeSpeciesKd (nM)Receptor SubtypeReference(s)
Washed Human PlateletsHuman41High-affinity site[6]
Washed Human PlateletsHuman1460Low-affinity site[6]
Cultured Vascular Smooth Muscle CellsRat (Wistar-Kyoto)15.5-[9]
Cultured Vascular Smooth Muscle CellsRat (Spontaneously Hypertensive)2.3High-affinity site[9]
Cultured Vascular Smooth Muscle CellsRat (Spontaneously Hypertensive)1400Low-affinity site[9]

Experimental Protocols

Herein are detailed protocols for two key applications of this compound: platelet aggregation and vasoconstriction assays.

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.

  • Anticoagulant: 3.2% (0.109 M) Sodium Citrate.

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Platelet-poor plasma (PPP) for blanking the aggregometer.

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Pipettes.

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP from red and white blood cells.

  • Carefully collect the upper PRP layer using a sterile pipette, avoiding disturbance of the buffy coat.

  • To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. Collect the supernatant.

3. Platelet Aggregation Assay Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10^8 platelets/mL with PPP if necessary.

  • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. Place the cuvette in the heating block.

  • Pipette 450 µL of PPP into a separate cuvette to serve as the blank (100% aggregation).

  • Calibrate the aggregometer with the PRP cuvette as 0% aggregation and the PPP cuvette as 100% aggregation.

  • Place the PRP cuvette into the sample well of the aggregometer and start the recording.

  • Allow the baseline to stabilize for at least 1 minute.

  • Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).

  • Add a small volume (e.g., 5-10 µL) of the U-46619 dilution to the PRP and continue recording the change in light transmission for 5-10 minutes, or until the aggregation response has plateaued.

  • Repeat the measurement for each concentration of U-46619.

4. Data Analysis:

  • The aggregometer software will generate aggregation curves (light transmission vs. time).

  • The maximum percentage of aggregation for each U-46619 concentration is determined from the curves.

  • Plot the maximum aggregation (%) against the logarithm of the U-46619 concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response, using a non-linear regression analysis (e.g., four-parameter logistic curve fit).[5][10][11]

Protocol 2: Vasoconstriction Assay using Wire Myography

This protocol details the measurement of U-46619-induced contraction in isolated small arteries.

1. Materials and Reagents:

  • Isolated small arteries (e.g., mesenteric or coronary arteries) from an appropriate animal model or human tissue source.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C).

  • Potassium Chloride (KCl) solution (e.g., 60 mM in Krebs-Henseleit).

  • Wire myograph system.

  • Dissection microscope, forceps, and small scissors.

  • Carbogen gas (95% O2, 5% CO2).

2. Vessel Preparation and Mounting:

  • Immediately place the dissected tissue containing the artery of interest in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, carefully isolate a 2 mm segment of the artery and remove any surrounding connective and adipose tissue.

  • Mount the arterial ring onto the two small wires of the wire myograph jaws.[8][12]

  • Place the mounted vessel in the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[13]

  • Allow the vessel to equilibrate for at least 30-60 minutes under a predetermined optimal resting tension.

3. Vasoconstriction Assay Procedure:

  • After equilibration, test the viability of the vessel by inducing a contraction with 60 mM KCl. A robust contraction confirms the functional integrity of the smooth muscle.

  • Wash the chamber with fresh Krebs-Henseleit solution multiple times to return the tension to the baseline.

  • Once the baseline is stable, begin the cumulative addition of U-46619.

  • Prepare a range of U-46619 dilutions in Krebs-Henseleit solution.

  • Add the lowest concentration of U-46619 to the chamber and wait for the contractile response to reach a stable plateau.

  • Without washing, add the next higher concentration of U-46619 and record the response.

  • Continue this cumulative addition until the maximum contractile response is achieved.[13]

4. Data Analysis:

  • The myograph software records the change in tension (force) over time.

  • The contractile response to each concentration of U-46619 is typically expressed as a percentage of the maximal contraction induced by KCl.

  • Plot the percentage of KCl contraction against the logarithm of the U-46619 concentration to construct a dose-response curve.

  • Calculate the EC50 value, the concentration of U-46619 that elicits 50% of its own maximal response, using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the thromboxane signaling pathway and a general experimental workflow for studying this compound.

Thromboxane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U-46619 U-46619 TP_receptor TP Receptor (GPCR) U-46619->TP_receptor Binds Gq Gq Protein TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Response Leads to PKC->Response Leads to

Caption: Thromboxane A2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (U-46619 dilutions, buffers) stimulate Stimulate with U-46619 (Cumulative Concentrations) prep_reagents->stimulate prep_tissue Prepare Biological Sample (e.g., Platelet-Rich Plasma or Isolated Artery) setup Set up Assay System (Aggregometer or Myograph) prep_tissue->setup equilibrate Equilibrate Sample and Establish Baseline setup->equilibrate equilibrate->stimulate record Record Response (Light Transmission or Tension) stimulate->record curve Generate Dose-Response Curve record->curve ec50 Calculate EC50 curve->ec50 interpret Interpret Results ec50->interpret

Caption: General Experimental Workflow for U-46619.

References

application of 5-trans U-46619 in vasoconstriction studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: U-46619 in Vasoconstriction Studies

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, also known as the TP receptor.[1][2] Due to its stability and potent vasoconstrictive properties, U-46619 is widely utilized in cardiovascular research to study the mechanisms of vascular smooth muscle contraction, evaluate potential vasodilator compounds, and investigate pathologies involving the thromboxane pathway, such as hypertension and thrombosis.[3][4] It reliably induces concentration-dependent contractions in a variety of isolated blood vessels, including coronary, renal, and pulmonary arteries.[3][5][6]

Mechanism of Action

U-46619 exerts its vasoconstrictive effects by binding to G-protein-coupled TP receptors on vascular smooth muscle cells (VSMCs).[4] This binding initiates a complex signaling cascade primarily involving Gq/11 and G12/13 proteins.

The primary signaling pathways activated by U-46619 include:

  • Gq/11-PLC-IP3/DAG Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i).[7] The resulting increase in cytosolic calcium leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and smooth muscle contraction.

  • Calcium Sensitization (RhoA/Rho-kinase Pathway): Concurrently, activation of the G12/13 protein pathway stimulates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[5][8] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), preventing the dephosphorylation of the myosin light chain.[8] This action sensitizes the contractile apparatus to calcium, meaning that contraction is maintained or enhanced without a further increase in intracellular calcium levels.[9] Rho-kinase can also directly phosphorylate myosin light chain, contributing to contraction.[8]

  • Role of Protein Kinase C (PKC): The DAG produced from PLC activation, along with increased [Ca2+]i, activates Protein Kinase C (PKC).[6][7] Activated PKC can contribute to vasoconstriction through multiple mechanisms, including the phosphorylation of ion channels and contractile proteins.[5]

  • Ion Channel Modulation: U-46619-induced contraction involves the influx of extracellular calcium through various channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs).[5][6]

The vasoconstriction can be effectively blocked by specific TXA2 receptor antagonists like GR32191 or SQ-29,548.[5][6][10]

Data Presentation

Potency of U-46619 in Different Vascular Preparations

The potency of U-46619, often expressed as the half-maximal effective concentration (EC50), can vary depending on the species, vascular bed, and experimental conditions.

PreparationSpeciesEC50 / pD2 (-log EC50)Notes
Human Subcutaneous Resistance ArteriesHumanLog EC50 = -7.79 ± 0.16 M (16 nM)Maximum contractile response of 127.5 ± 15.49%.[11]
Rat Thoracic Aortic Rings (Endothelium Intact)RatED50 = 6.54 ± 3.02 x 10⁻⁹ M (6.54 nM)The response is significantly potentiated by endothelium removal.[12]
Rat Thoracic Aortic Rings (Endothelium Denuded)RatED50 = 4.78 ± 2.14 x 10⁻¹⁰ M (0.48 nM)Demonstrates the modulatory role of endothelium-derived relaxing factors.[12]
Human Platelets (Shape Change)HumanEC50 = 0.035 µM (35 nM)A potent agonist for platelet shape change.[2][10][13][14]
Human Platelets (Aggregation)HumanEC50 = 1.31 µMHigher concentrations are required for full aggregation.[10]

Signaling and Experimental Workflow Diagrams

U46619_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq/11 TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK Rho-kinase (ROCK) RhoA->ROCK Activates Ca_Channel Ca²⁺ Channels (VOCC/SOCC) Ca_i ↑ [Ca²⁺]i Ca_Channel->Ca_i Extracellular Ca²⁺ Influx SR Sarcoplasmic Reticulum (SR) IP3->SR Releases Ca²⁺ PKC PKC DAG->PKC Activates SR->Ca_i Ca_i->PKC Activates MLCK MLCK Ca_i->MLCK Activates via Calmodulin Contraction Vasoconstriction PKC->Contraction Contributes to MLCP MLCP ROCK->MLCP Inhibits MLCK->Contraction Phosphorylates Myosin Light Chain MLCP->Contraction Dephosphorylates Myosin Light Chain

Caption: U-46619 signaling pathway in vascular smooth muscle cells.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup (Myograph) cluster_protocol Contraction Protocol cluster_analysis Data Analysis Isolate 1. Isolate Blood Vessel (e.g., Rat Thoracic Aorta) Clean 2. Clean Adherent Tissue Isolate->Clean Cut 3. Cut into Rings (2-4 mm) Clean->Cut Mount 4. Mount Rings in Organ Bath Cut->Mount Equilibrate 5. Equilibrate under Tension in Krebs Buffer (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Viability 6. Viability Test (e.g., 60 mM KCl) Equilibrate->Viability Wash 7. Wash and Return to Baseline Viability->Wash PreIncubate 8. Pre-incubate with Antagonist (Optional) Wash->PreIncubate CRC 9. Add Cumulative Concentrations of U-46619 PreIncubate->CRC Record 10. Record Isometric Tension CRC->Record Normalize 11. Normalize Data (% of KCl response) Record->Normalize Plot 12. Plot Concentration- Response Curve Normalize->Plot Calculate 13. Calculate EC50 and Emax Plot->Calculate

Caption: Experimental workflow for U-46619-induced vasoconstriction.

Experimental Protocols

Protocol 1: U-46619-Induced Vasoconstriction in Isolated Rat Aortic Rings

This protocol describes a standard method for assessing the vasoconstrictor effect of U-46619 using an isolated organ bath system (wire myograph).[12]

Materials and Reagents:

  • Animals: Male Sprague-Dawley rats (or other suitable species).

  • Krebs-Henseleit Buffer (KHB): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

  • U-46619 Stock Solution: Prepare a 1 mM stock solution in ethanol or DMSO. Store at -20°C. Further dilutions should be made in distilled water or saline on the day of the experiment.

  • Potassium Chloride (KCl) Stock Solution: 3 M KCl for inducing maximal contraction.

  • Gas Mixture: 95% O2 / 5% CO2 (Carbogen).

  • Equipment: Wire myograph system (e.g., DMT, Radnoti), isometric force transducer, data acquisition system, circulating water bath (37°C).

Procedure:

  • Tissue Isolation and Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Excise the thoracic aorta and immediately place it in ice-cold KHB.

    • Carefully remove adherent connective and adipose tissue under a dissecting microscope.

    • Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire or forceps.[4]

  • Mounting and Equilibration:

    • Mount the aortic rings on the stainless-steel hooks of the wire myograph in organ baths containing KHB.

    • Maintain the bath temperature at 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2.0 g (or as optimized for the specific vessel). Replace the KHB every 15-20 minutes.

  • Viability and Standardization:

    • After equilibration, challenge the rings with 60 mM KCl to assess their contractile viability.[11]

    • Once a stable plateau is reached, wash the rings with fresh KHB three times and allow them to return to the baseline resting tension. This process ensures the tissue is healthy and provides a reference for maximal contraction.[11]

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, typically starting from 10⁻¹¹ M and increasing in half-log increments up to 10⁻⁶ M, or until a maximal response is achieved.

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • Record the isometric tension generated at each concentration of U-46619.

    • Normalize the contraction data, often expressed as a percentage of the maximal contraction induced by 60 mM KCl.

    • Plot the normalized response against the logarithm of the U-46619 concentration to generate a concentration-response curve.

    • Calculate the EC50 (potency) and Emax (maximal effect) values using a non-linear regression analysis (e.g., sigmoidal dose-response).

Investigating Signaling Pathways:

To dissect the signaling mechanisms, specific inhibitors can be used. The rings should be pre-incubated with the inhibitor for 20-30 minutes before generating the U-46619 concentration-response curve.

InhibitorTargetTypical ConcentrationReference
Y-27632Rho-kinase (ROCK)1-10 µM[3][5][6]
U73122Phospholipase C (PLC)1-10 µM[5][6]
NifedipineL-type Ca²⁺ Channels1 µM[5][6]
SKF-96365Store-Operated Ca²⁺ Channels (SOCC)10-50 µM[3][5]
ChelerythrineProtein Kinase C (PKC)1-10 µM[6]

References

Application Notes and Protocols for Studying Platelet Aggregation with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the thromboxane A2 (TXA2) receptor agonist, 5-trans U-46619, for in vitro studies of platelet aggregation. This document outlines the mechanism of action, detailed experimental protocols for both platelet-rich plasma (PRP) and washed platelets, and expected quantitative outcomes.

Introduction

This compound is a stable synthetic analog of the potent but highly unstable platelet agonist, prostaglandin H2 (PGH2)/thromboxane A2. It is a selective and potent agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor found on the surface of platelets.[1] Due to its stability and specific mechanism of action, U-46619 is a widely used tool in hemostasis and thrombosis research to induce and study platelet activation and aggregation. Understanding the signaling cascade initiated by U-46619 is crucial for investigating platelet function disorders and for the development of antiplatelet therapies.

Upon binding to the TP receptor, U-46619 triggers a conformational change that activates intracellular G proteins, primarily Gq and G12/13. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, increasing intracellular calcium concentrations. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), contributes to platelet shape change, granule secretion (releasing secondary agonists like ADP), and the activation of the fibrinogen receptor, glycoprotein IIb/IIIa (αIIbβ3), ultimately leading to platelet aggregation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with U-46619-induced platelet responses, as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

ParameterValue (Mean ± SE)Cell Type/PreparationReference
EC50 for Platelet Aggregation 1.31 ± 0.34 µMHuman Platelets[2]
EC50 for Platelet Shape Change 0.035 ± 0.005 µMHuman Platelets[2]
EC50 for Myosin Light-Chain Phosphorylation 0.057 ± 0.021 µMHuman Platelets[2]
EC50 for Serotonin Release 0.54 ± 0.13 µMHuman Platelets[2]
EC50 for Fibrinogen Receptor Exposure 0.53 ± 0.21 µMHuman Platelets[2]
Concentration for inducing irreversible aggregation ~0.5 - 1.0 µMHuman Platelet-Rich Plasma
Typical Concentration for Aggregation Studies 1.0 - 1.3 µMHuman Platelet-Rich Plasma[3][4]

Signaling Pathway of this compound in Platelets

U46619_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol cluster_response Platelet Response U46619 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from DTS) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Shape Change Ca2_release->Shape_Change Granule_Secretion Granule Secretion (e.g., ADP) Ca2_release->Granule_Secretion GPIIbIIIa αIIbβ3 Activation Ca2_release->GPIIbIIIa PKC->Granule_Secretion PKC->GPIIbIIIa ROCK ROCK RhoA->ROCK ROCK->Shape_Change Aggregation Aggregation Granule_Secretion->Aggregation amplifies GPIIbIIIa->Aggregation

Caption: Signaling cascade of this compound in platelets.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: U-46619 is typically supplied in an organic solvent like methyl acetate. For experimental use, it is often necessary to prepare a stock solution in a solvent compatible with aqueous buffers, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation:

    • If supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen.

    • Reconstitute the dried U-46619 in DMSO or ethanol to a high concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Platelet Aggregation in Platelet-Rich Plasma (PRP)

This protocol describes the most common method for studying platelet aggregation using light transmission aggregometry (LTA).

Materials
  • Human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution

  • Light Transmission Aggregometer and cuvettes with stir bars

Method
  • Blood Collection:

    • Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

    • Process the blood within 2 hours of collection.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully collect the upper, straw-colored layer of PRP using a plastic pipette, avoiding contamination with red or white blood cells.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

    • Collect the supernatant (PPP).

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) by diluting with autologous PPP.

  • Light Transmission Aggregometry:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

    • Pipette the adjusted PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer. Allow the PRP to equilibrate for at least 2 minutes.

    • Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1 µM).

    • Record the change in light transmission for a set period (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • The primary endpoint is the maximal percentage of aggregation.

    • Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

Protocol 2: Platelet Aggregation in Washed Platelets

This protocol is used when the influence of plasma components needs to be eliminated.

Materials
  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) solution (anticoagulant)

  • Tyrode's Buffer (or other suitable buffer), pH 7.4, containing albumin

  • Prostacyclin (PGI2) or Apyrase (to prevent premature platelet activation)

  • This compound stock solution

  • Light Transmission Aggregometer and cuvettes with stir bars

Method
  • Blood Collection:

    • Collect whole blood into tubes containing ACD solution (e.g., 1 part ACD to 6 parts blood).

  • Preparation of Washed Platelets:

    • Centrifuge the anticoagulated blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube and add PGI2 (final concentration ~1 µM) or apyrase to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.

    • Carefully discard the supernatant.

    • Gently resuspend the platelet pellet in Tyrode's buffer containing PGI2 or apyrase. This is the first wash.

    • Repeat the centrifugation and resuspension steps at least one more time to ensure the removal of plasma proteins.

    • After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2 or apyrase.

  • Platelet Count Adjustment:

    • Determine the platelet count and adjust to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) with Tyrode's buffer.

  • Light Transmission Aggregometry:

    • Follow the same procedure as described in Protocol 1 (steps 4 and 5), using the washed platelet suspension instead of PRP. The aggregometer should be blanked with Tyrode's buffer.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Blood Collection (Sodium Citrate or ACD) PRP_Prep PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Prep Washed_Platelet_Prep Washed Platelet Preparation (Centrifugation & Resuspension) PRP_Prep->Washed_Platelet_Prep For Washed Platelet Assay Platelet_Adjustment Platelet Count Adjustment PRP_Prep->Platelet_Adjustment For PRP Assay Washed_Platelet_Prep->Platelet_Adjustment Aggregometer_Setup Aggregometer Setup (37°C) & Calibration (PRP/PPP or Buffer) Platelet_Adjustment->Aggregometer_Setup Equilibration Sample Equilibration Aggregometer_Setup->Equilibration Agonist_Addition Addition of this compound Equilibration->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording Max_Aggregation Determine Max % Aggregation Data_Recording->Max_Aggregation AUC_Analysis Calculate Area Under the Curve (AUC) Data_Recording->AUC_Analysis Slope_Analysis Analyze Aggregation Slope Data_Recording->Slope_Analysis

References

Application Notes and Protocols for 5-trans U-46619 in Smooth Muscle Contraction Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-trans U-46619, a potent and stable thromboxane A2 (TXA2) receptor agonist, in smooth muscle contraction experiments. This document details the mechanism of action, experimental protocols, and expected outcomes, facilitating the use of U-46619 as a reliable tool for studying smooth muscle physiology and pharmacology.

Introduction

This compound is a synthetic analog of the prostaglandin endoperoxide PGH2 and a highly selective agonist for the thromboxane A2 (TP) receptor.[1][2][3][4][5] Its stability in aqueous solutions makes it a preferred compound over the labile endogenous ligand, thromboxane A2, for in vitro and in vivo studies of smooth muscle function. U-46619 reliably induces contraction in a variety of smooth muscle tissues, including vascular, airway, and gastrointestinal smooth muscle, by activating well-defined signaling pathways.[2][4][6][7]

Mechanism of Action

U-46619 mediates its effects by binding to and activating G-protein coupled TP receptors on the surface of smooth muscle cells. This activation initiates a cascade of intracellular events primarily involving Gq/11 and G12/13 proteins, leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+.

The primary signaling pathways involved are:

  • Phospholipase C (PLC) Pathway : Activation of Gq/11 stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.[6][8]

  • RhoA/Rho-kinase (ROCK) Pathway : The G12/13 pathway activates the small GTPase RhoA, which in turn activates Rho-kinase (ROCK).[7][10] ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chains and enhanced contraction for a given level of intracellular Ca2+ (calcium sensitization).[10]

  • Calcium Influx : U-46619-induced contraction also involves the influx of extracellular Ca2+ through various channels, including L-type voltage-gated Ca2+ channels and store-operated Ca2+ channels.[7][10]

Data Presentation: Potency of this compound

The following table summarizes the half-maximal effective concentration (EC50) values of U-46619 in various smooth muscle preparations, providing an indication of its potency.

Tissue PreparationSpeciesEC50 (nM)Reference
Aortic RingsRat28 ± 2[6]
Aortic Smooth Muscle Cells (Ca2+ release)Rat49 ± 14[6]
Aortic Smooth Muscle Cells (IP3 accumulation)Rat32 ± 4[6]
Vascular Smooth Muscle Cells (Ca2+ efflux)Human398 ± 26[11]
Platelets (Shape Change)Human35[3][5]

Experimental Protocols

Protocol 1: In Vitro Contraction Studies Using Isolated Tissue Baths

This protocol describes the methodology for assessing the contractile response of isolated smooth muscle tissue to this compound using an organ bath setup.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound stock solution

  • Tissue bath system with force transducers and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Standard laboratory glassware and dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

    • Prepare tissue segments of appropriate size (e.g., 2-4 mm rings for arteries). For vascular rings, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick.[10]

  • Mounting the Tissue:

    • Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[12]

    • Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, dependent on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, contract the tissues with a depolarizing agent such as 60 mM KCl to check for viability.[13][14] Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add U-46619 to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

    • Allow the contractile response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis:

    • Record the contractile force generated at each concentration of U-46619.

    • Express the contraction as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 value and the maximal response (Emax).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its use in smooth muscle contraction studies.

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq11 Gq/11 TP_Receptor->Gq11 G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction RhoA RhoA G1213->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Aortic Rings) start->tissue_prep mounting Mounting in Tissue Bath tissue_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration viability_check Viability Check (KCl) equilibration->viability_check washout Washout & Return to Baseline viability_check->washout drug_addition Cumulative Addition of U-46619 washout->drug_addition data_acquisition Data Acquisition (Force Transducer) drug_addition->data_acquisition analysis Data Analysis (EC50, Emax) data_acquisition->analysis end End analysis->end

References

Analytical Methods for the Detection of 5-trans U-46619: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 5-trans U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] Given its role in mimicking thromboxane A2, which is involved in platelet aggregation and vasoconstriction, robust analytical methods are crucial for its quantification in various research and development settings.[1][2] These methods are essential for pharmacokinetic studies, pharmacodynamic assessments, and quality control of drug formulations.

U-46619 is chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid. The "5-trans" designation refers to a stereoisomer at the double bond at the 5th carbon position. While the common form is the 5Z (cis) isomer, the analytical methods described herein are generally applicable to both isomers, with chromatographic separation being the key to distinguishing them.

Signaling Pathway of U-46619

U-46619 exerts its biological effects by acting as a potent agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[1][2] Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][2] The primary signaling pathway involves the coupling of the TP receptor to Gq proteins, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Concurrently, activation of RhoA through the TP receptor can lead to the activation of Rho-kinase, which inhibits myosin light chain phosphatase, thereby promoting a contractile state in smooth muscle cells.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq RhoA RhoA TP_Receptor->RhoA PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->PKC activates Contraction Smooth Muscle Contraction Platelet Aggregation Ca2_increase->Contraction PKC->Contraction Rho_Kinase Rho-Kinase RhoA->Rho_Kinase activates MLCP_inhibition Myosin Light Chain Phosphatase Inhibition Rho_Kinase->MLCP_inhibition MLCP_inhibition->Contraction

Caption: U-46619 Signaling Pathway

Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high selectivity, sensitivity, and specificity. This technique allows for the separation of the analyte from complex sample components, followed by its unambiguous detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences such as proteins and phospholipids, and for concentrating the analyte.[3][4][5][6]

1. Protein Precipitation (PPT): A simple and rapid method suitable for initial sample cleanup, particularly for plasma or serum.[5]

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of U-46619).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[5][6]

  • Protocol:

    • To 100 µL of plasma or serum, add the internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, leading to lower matrix effects and improved sensitivity.[5]

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the pre-treated sample (e.g., plasma diluted with water and acidified with formic acid).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Biological_Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Evaporation Evaporation to Dryness PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General Experimental Workflow for U-46619 Analysis
LC-MS/MS Instrumentation and Parameters

The following tables provide typical parameters for the LC-MS/MS analysis of U-46619. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 349.2 (corresponding to [M-H]⁻)
Product Ions (Q3) m/z 167.1 (indicative of the octenyl side chain) and m/z 219.1 (after loss of the heptenoic acid side chain and water)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms
Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application.[7][8] The following parameters should be assessed, with typical acceptance criteria provided.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy within ±20%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Ion suppression or enhancement should be consistent and compensated for by the internal standard.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Table 4: Representative Quantitative Data for an Eicosanoid LC-MS/MS Method (Note: This data is representative for eicosanoids and should be established specifically for this compound)

Validation ParameterResult
Linearity Range 1 - 50 ng/mL[9]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[9]
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 12%
Accuracy 90 - 110%
Recovery 85 - 105%[9]

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. Proper sample preparation is paramount to achieving the required sensitivity and minimizing matrix effects. Thorough method validation is essential to ensure that the generated data is accurate, precise, and fit for its intended purpose in research and drug development. The provided protocols and parameters serve as a strong foundation for developing and implementing a validated analytical method for this potent thromboxane A2 analog.

References

Troubleshooting & Optimization

5-trans U-46619 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-trans U-46619. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound upon arrival?

A1: Upon receipt, this compound, which is typically supplied as a solution in methyl acetate, should be stored at -20°C.[1][2] At this temperature, the product is stable for at least two years.[2]

Q2: I need to use a solvent other than methyl acetate. How should I prepare my stock solution?

A2: To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately afterward, dissolve the compound in the desired solvent, such as DMSO, ethanol, or dimethylformamide (DMF).[1] It is recommended to then aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What is the stability of this compound in organic stock solutions?

A3: Stock solutions of U-46619 (the cis-isomer, with similar expected stability to the trans-isomer) in organic solvents are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[3] To ensure maximum stability, it is crucial to use tightly sealed containers and minimize exposure to air and light.

Q4: Can I prepare and store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments requiring an aqueous buffer, it is best to prepare the solution fresh on the day of use. To prepare an aqueous solution, the methyl acetate should first be evaporated, and the compound should then be dissolved in the aqueous buffer of choice.[1]

Q5: What are the solubility limits of this compound in common solvents?

A5: this compound has good solubility in several organic solvents and limited solubility in aqueous buffers. Please refer to the solubility data table below for specific concentrations.[2]

Data Presentation

Table 1: Storage Conditions and Stability
FormSolventStorage TemperatureStability
As SuppliedMethyl Acetate-20°C≥ 2 years[2]
Stock SolutionOrganic Solvent (DMSO, Ethanol, DMF)-20°CUp to 1 month[3]
Stock SolutionOrganic Solvent (DMSO, Ethanol, DMF)-80°CUp to 6 months[3]
Aqueous SolutionAqueous Buffer (e.g., PBS)4°CNot recommended for more than one day[1]
Table 2: Solubility Data
SolventApproximate Solubility
Dimethylformamide (DMF)50 mg/mL[2]
Dimethyl sulfoxide (DMSO)50 mg/mL[2]
Ethanol50 mg/mL[2]
PBS (pH 7.2)1 mg/mL[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer The solubility limit in the aqueous buffer has been exceeded.Ensure the final concentration does not exceed 1 mg/mL in PBS (pH 7.2).[2] For higher concentrations, consider using a co-solvent system if experimentally permissible. Prepare fresh solutions and use them promptly.
Loss of biological activity - Improper storage of stock solutions.- Multiple freeze-thaw cycles.- Degradation in aqueous solution.- Store stock solutions at -80°C for long-term storage and at -20°C for short-term.[3]- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Prepare aqueous solutions fresh for each experiment and use them within the same day.[1]
Inconsistent experimental results - Inaccurate concentration due to solvent evaporation.- Degradation of the compound.- Ensure vials are tightly sealed to prevent solvent evaporation.- Follow recommended storage and handling procedures to minimize degradation.- Prepare fresh dilutions from a stable stock solution for each experiment.

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution from Methyl Acetate
  • Aliquot the Supplied Solution: In a chemical fume hood, carefully transfer a precise volume of the this compound solution in methyl acetate to a clean glass vial.

  • Evaporate the Solvent: Using a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate until a thin film of the compound remains at the bottom of the vial.[1] Avoid overheating the sample.

  • Reconstitute in Aqueous Buffer: Immediately add the desired volume of the pre-warmed aqueous buffer (e.g., PBS, pH 7.2) to the vial to achieve the target concentration.[1]

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved. Visually inspect for any undissolved particulate matter.

  • Use Promptly: Use the freshly prepared aqueous solution in your experiment without delay, as storage for more than one day is not recommended.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation start Start: this compound in Methyl Acetate evaporate Evaporate Methyl Acetate under Nitrogen Stream start->evaporate dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, Ethanol) evaporate->dissolve_organic For Stock Solution dissolve_aqueous Dissolve in Aqueous Buffer (e.g., PBS) evaporate->dissolve_aqueous For Fresh Aqueous Solution aliquot Aliquot into Single-Use Vials dissolve_organic->aliquot use_fresh Use Immediately in Experiment dissolve_aqueous->use_fresh store Store at -20°C or -80°C aliquot->store use_stock Use as Stock Solution for Dilutions store->use_stock

Caption: Workflow for preparing stock and fresh solutions.

signaling_pathway Simplified Signaling Pathway of this compound U46619 This compound TP_receptor Thromboxane A2 Receptor (TP) U46619->TP_receptor binds to G_protein Gq/G12/13 Proteins TP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA Activation G_protein->RhoA IP3_DAG IP3 & DAG Production PLC->IP3_DAG ROCK Rho-kinase (ROCK) Activation RhoA->ROCK Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->response PKC->response ROCK->response

Caption: this compound signaling cascade.

References

common issues with 5-trans U-46619 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers working with U-46619.

This guide provides troubleshooting advice and frequently asked questions for researchers using U-46619, a stable thromboxane A2 (TXA2) receptor agonist.

Frequently Asked Questions (FAQs)

1. What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist for the thromboxane A2 (TP) receptor.[1][2][3] It mimics the actions of the highly unstable endogenous TXA2, which is a key mediator in processes like platelet aggregation and vasoconstriction.[4][5] Its primary mechanism involves binding to and activating TP receptors, which are G-protein coupled receptors. This activation typically leads to the stimulation of phospholipase C (PLC) and the RhoA signaling pathways.[2][6]

2. How should I dissolve and store U-46619?

U-46619 is often supplied as a solution in methyl acetate.[1][7] To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, followed by immediate reconstitution in the desired solvent.[7]

  • Organic Solvents: It is highly soluble (approx. 100 mg/ml) in ethanol, DMSO, and dimethyl formamide.[7][8]

  • Aqueous Buffers: U-46619 is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1-2 mg/ml.[7][8] It is strongly recommended to prepare fresh aqueous solutions daily and not to store them for more than one day to avoid degradation and ensure consistent results.[7]

  • Storage: The stock solution in methyl acetate or other organic solvents should be stored at -20°C for long-term stability.[1]

3. What are typical working concentrations for U-46619?

The effective concentration of U-46619 is highly dependent on the experimental system and the response being measured. It is a very potent agonist, with EC50 values often in the nanomolar to low micromolar range.

  • Platelet Aggregation: Can be induced with concentrations as low as 32 nM.[8] EC50 values for platelet shape change and aggregation are often in the range of 13 nM to 1.31 µM.[2][9]

  • Vasoconstriction: EC50 values for vasoconstriction in various arteries typically range from nanomolar to low micromolar concentrations.[10][11]

  • Calcium Mobilization: In HEK293 cells expressing the TP receptor, the EC50 for calcium signaling was found to be around 56.7 nM.[12]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.

Troubleshooting Guide

Issue 1: No response or a very weak response to U-46619.

  • Question: I've added U-46619 to my cells/tissue, but I'm not seeing the expected effect (e.g., no platelet aggregation, no vasoconstriction). What could be the problem?

    Answer:

    • Reagent Preparation: U-46619 in aqueous solutions is not stable. Ensure that your aqueous dilutions were prepared fresh on the day of the experiment.[7] If you are using a stock solution in an organic solvent, verify its storage conditions and age.

    • Vehicle Evaporation: If you switched solvents from the supplied methyl acetate, ensure it was completely evaporated before reconstitution. Residual solvent could interfere with the experiment.[7]

    • Receptor Expression: Confirm that your experimental system (cell line, tissue) expresses the thromboxane (TP) receptor. Different tissues and even different vascular beds can have varying levels of TP receptor expression.

    • Receptor Desensitization: Prolonged or repeated exposure to U-46619 can lead to homologous desensitization of the TP receptor, reducing its responsiveness.[13][14][15] This is a known issue, particularly in platelet studies. Consider using a naïve system for each experiment or allowing for a sufficient washout period if repeated stimulation is necessary.

    • Incorrect Concentration: The effective concentration can vary significantly. Perform a full concentration-response curve to ensure you are using an appropriate dose range for your specific assay.

Issue 2: High variability in experimental results.

  • Question: My results with U-46619 are inconsistent between experiments. Why is this happening?

    Answer:

    • Individual Donor Variation: When working with primary samples like human platelets, there can be significant inter-individual variability in the response to U-46619.[16][17] A portion of the normal population (~10-20%) may be non-sensitive to U-46619 in certain assays.[16] It is crucial to test a sufficient number of donors to account for this biological variance.

    • Assay Conditions: Platelet aggregation and other cellular responses can be sensitive to experimental conditions such as temperature, pH, and the presence of calcium. Ensure these parameters are strictly controlled. For platelet aggregation, factors like the method used (optical vs. impedance) and the sample type (platelet-rich plasma vs. whole blood) can yield different results.[16]

    • Reagent Stability: As mentioned, the stability of U-46619 in aqueous buffers is limited. Inconsistent results can arise from using solutions prepared at different times. Always use freshly prepared solutions.[7]

    • Endogenous Prostaglandins: In some vascular preparations, endogenous release of vasodilatory prostaglandins like PGI2 can be stimulated by U-46619, counteracting its contractile effect.[18] This can be a source of variability.

Issue 3: Unexpected or paradoxical effects.

  • Question: I'm seeing an unexpected enhancement of platelet aggregation when using aspirin with U-46619. Isn't aspirin supposed to inhibit aggregation?

    Answer: This is a documented paradoxical effect. While aspirin's primary role is to inhibit platelet function by blocking TXA2 synthesis, at high concentrations (e.g., >250 µM), it can augment platelet aggregation induced by U-46619.[17] This effect appears to be related to the release of ADP and subsequent signaling through the P2Y(12) receptor.[17] If your experiment involves co-incubation with cyclooxygenase inhibitors like aspirin, be aware of this potential concentration-dependent artifact.

Quantitative Data Summary

The following tables summarize the effective concentrations (EC50) of U-46619 in various experimental setups.

Table 1: U-46619 EC50 Values in Platelet Function Assays

Assay TypeSpeciesPreparationEC50 ValueReference
Platelet Shape ChangeHumanPlatelets0.035 µM[1][9]
Platelet Shape ChangeRabbitPlatelets0.013 µM[2]
Platelet AggregationHumanPlatelets1.31 µM[9]
Platelet AggregationRabbitPlatelets0.58 µM[2]
Serotonin ReleaseHumanPlatelets0.54 µM[9]
Fibrinogen Receptor BindingHumanPlatelets0.53 µM[9]

Table 2: U-46619 EC50 Values in Vasoconstriction and Cellular Assays

Assay TypeTissue/Cell LineSpeciesEC50 ValueReference
VasoconstrictionHuman Subcutaneous Resistance ArteriesHuman16 nM[11]
VasoconstrictionHuman Saphenous VeinHuman3.7 nM[10]
Intracellular Calcium IncreaseHEK293 cells (TP receptor-transfected)Human56.7 nM[12]

Experimental Protocols

Protocol 1: Vasoconstriction Assay using Wire Myography

This protocol is a general guide for assessing U-46619-induced vasoconstriction in isolated arterial rings.

  • Tissue Preparation: Dissect arterial segments (e.g., rat pulmonary artery, human saphenous vein) in cold physiological saline solution.[10][19] Cut the segments into rings (2-4 mm in length).

  • Mounting: Mount the arterial rings in a small vessel wire myograph chamber filled with Krebs physiological saline solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[19]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a set resting tension. During this period, wash the tissues by replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash thoroughly until tension returns to baseline.

  • Concentration-Response Curve: Add U-46619 to the myograph chambers in a cumulative manner, typically in half-log increments, to construct a concentration-response curve.[19] Record the isometric tension after each addition has reached a stable plateau.

  • Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by KCl.[19] Calculate the EC50 value from the resulting sigmoidal curve.

Protocol 2: Platelet Aggregation Assay

This is a generalized protocol for light transmission aggregometry (LTA) using platelet-rich plasma (PRP).

  • Sample Preparation: Obtain whole blood by venipuncture into tubes containing an anticoagulant (e.g., sodium citrate). Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by re-centrifuging the remaining blood at a high speed.

  • Aggregation Measurement: Pipette a sample of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set the baseline (0% aggregation) with this PRP sample and the 100% aggregation mark with a PPP sample.

  • Agonist Addition: Add a specific concentration of U-46619 to the cuvette and record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Dose-Response: Repeat the process with various concentrations of U-46619 to determine the threshold aggregating concentration and the EC50.[20]

Visualizations

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq/11 TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC PLCβ Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Response PKC->Response MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition leads to MLCP_inhibition->Response U46619_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent Prepare fresh U-46619 solution add_agonist Add U-46619 (Dose-Response) prep_reagent->add_agonist prep_system Prepare biological system (e.g., isolate arteries, prepare PRP) equilibrate Equilibrate system & set baseline prep_system->equilibrate equilibrate->add_agonist record Record Response (e.g., tension, aggregation) add_agonist->record normalize Normalize data (e.g., to positive control) record->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate EC50 / Emax plot->calculate

References

Technical Support Center: Optimizing U-46619 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 (TXA2) receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2] By mimicking the action of thromboxane A2, U-46619 induces a variety of physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][3] Its stability compared to the very unstable thromboxane A2 makes it a valuable tool in research.[3]

Q2: What are the common applications of U-46619 in research?

U-46619 is widely used in various in vitro and in vivo experimental models to study processes mediated by the TP receptor. Common applications include:

  • Platelet Aggregation Assays: To study platelet activation, signaling, and to screen for anti-platelet drugs.[2][4][5]

  • Vasoconstriction Studies: To investigate vascular smooth muscle contraction and to study conditions like pulmonary hypertension.[6][7]

  • Airway Function Research: To study bronchoconstriction and airway hyperresponsiveness.[8]

  • Signal Transduction Research: To elucidate the signaling pathways downstream of TP receptor activation.[9][10]

Q3: How should I prepare and store U-46619 stock solutions?

For optimal results, it is recommended to prepare stock solutions of U-46619 in an organic solvent such as DMSO, ethanol, or methyl acetate.[11] For long-term storage, it is advisable to store the stock solution at -20°C.[10] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[12] It is generally recommended to prepare and use the diluted solution on the same day.[12]

Troubleshooting Guide

Q4: I am not observing the expected level of platelet aggregation with U-46619. What could be the issue?

Several factors could contribute to a suboptimal platelet aggregation response:

  • Suboptimal Concentration: The effective concentration of U-46619 can vary depending on the species, platelet preparation (platelet-rich plasma vs. whole blood), and experimental conditions. Refer to the concentration guidelines in Table 1 and consider performing a dose-response curve to determine the optimal concentration for your specific assay.

  • Individual Variability: A significant portion of the normal human population (~10-20%) shows non-sensitivity to U-46619 in platelet-rich plasma aggregometry.[5]

  • Platelet Quality: Ensure that the platelets are fresh and have been handled carefully to avoid premature activation.

  • Aspirin or NSAID Use: If using human platelets, ensure donors have not recently taken aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit cyclooxygenase and affect platelet function.[13][14]

  • Reagent Quality: Ensure the U-46619 has been stored correctly and has not degraded.

Q5: My vasoconstriction experiment shows variable results with U-46619. How can I improve consistency?

Variability in vasoconstriction assays can arise from:

  • Tissue Viability: Ensure the isolated blood vessel segments are healthy and properly maintained in physiological salt solution.

  • Endothelium Integrity: The presence or absence of the endothelium can influence the response to U-46619.[7] Be consistent with your preparation (endothelium-intact or denuded).

  • Receptor Desensitization (Tachyphylaxis): Although one study in airways did not observe tachyphylaxis, repeated exposure to high concentrations of U-46619 could potentially lead to desensitization of the TP receptors in other tissues.[8] Allow for adequate washout periods between agonist applications.

  • Concentration Optimization: Similar to platelet assays, determining the optimal concentration of U-46619 through a cumulative concentration-response curve is crucial for reproducible results.

Q6: Are there any known off-target effects of U-46619?

U-46619 is considered a selective TP receptor agonist.[15][16] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. One study noted that a post-junctional effect of U-46619 in potentiating norepinephrine contractions might be independent of TP receptors.[17] It is always good practice to use the lowest effective concentration to minimize the risk of non-specific effects.

Data Presentation

Table 1: Recommended Concentration Ranges for U-46619 in Various Assays

Assay TypeSpecies/SystemRecommended Concentration RangeEC50 / Effective ConcentrationReference(s)
Platelet AggregationHuman Platelets0.1 µM - 10 µMEC50: 0.58 µM (aggregation), 0.013 µM (shape change)[2]
Fish (Rainbow Trout) Thrombocytes0.03 µM - 10 µM-[18]
VasoconstrictionMouse Coronary ArteryConcentration-dependent-
Rat Pulmonary ArteryConcentration-dependent-[7]
Mouse Intrarenal Artery10⁻¹⁰ M - 10⁻⁵ M1 µM (80% of Emax)[19]
Intracellular Calcium MobilizationHEK 293 cells expressing TP receptor-EC50: 56 ± 7 nM[20]
BronchoconstrictionHuman (in vivo)-178 times more potent than methacholine[8]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

  • Platelet Preparation:

    • Collect whole blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference (100% aggregation).

  • Aggregation Measurement:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Establish a baseline of light transmission.

    • Add the desired concentration of U-46619 to the PRP.

    • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

Protocol 2: Vasoconstriction Assay using Wire Myography

  • Tissue Preparation:

    • Dissect a blood vessel (e.g., mesenteric artery) from a laboratory animal and place it in cold, oxygenated physiological salt solution.

    • Carefully clean the vessel of surrounding connective tissue and cut it into small rings (2-3 mm in length).

    • Mount the arterial rings on a small vessel wire myograph in a chamber filled with physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.[7]

  • Contraction Measurement:

    • Allow the tissues to equilibrate for at least 60 minutes under a set tension.[7]

    • Construct a cumulative concentration-response curve by adding U-46619 in increasing concentrations (e.g., in 0.5 log units) to the myograph chamber.[7]

    • Record the changes in isometric tension to determine the contractile response.

Mandatory Visualizations

Signaling Pathways

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein activates RhoA RhoA TP_Receptor->RhoA activates p38MAPK p38 MAPK TP_Receptor->p38MAPK activates ERK12 ERK1/2 TP_Receptor->ERK12 activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates ROCK->Smooth_Muscle_Contraction

Caption: U-46619 signaling pathway via the TP receptor.

Experimental Workflow

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation1 2. Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifugation1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Centrifugation2 4. High-Speed Centrifugation (2000 x g, 10 min) Centrifugation1->Centrifugation2 Aggregometry 6. Aggregometry (37°C) PRP_Isolation->Aggregometry PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Isolation PPP_Isolation->Aggregometry Reference Baseline 7. Establish Baseline Aggregometry->Baseline Add_U46619 8. Add U-46619 Baseline->Add_U46619 Record_Aggregation 9. Record Light Transmission Add_U46619->Record_Aggregation Data_Analysis 10. Data Analysis Record_Aggregation->Data_Analysis

Caption: Workflow for a platelet aggregation assay.

References

preventing degradation of 5-trans U-46619 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of U-46619 to prevent its degradation in solution and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and why is its stability in solution a concern?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[1] While it is more stable than the endogenous thromboxane A2, which has a very short half-life in aqueous solutions, U-46619 can still degrade over time, especially in certain solvents and at improper storage temperatures.[2] This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental results.

Q2: How should I store the U-46619 I receive from the supplier?

A2: U-46619 is typically shipped at ambient temperatures but should be stored long-term at -20°C under desiccating conditions.[3] Some suppliers recommend storage of stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] Always refer to the manufacturer's specific instructions provided with the product.

Q3: What is the best solvent to prepare a stock solution of U-46619?

A3: U-46619 is often supplied pre-dissolved in methyl acetate.[5] For preparing high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are recommended. The solubility in these solvents is approximately 100 mg/mL.[6]

Q4: Can I prepare aqueous solutions of U-46619?

A4: While U-46619 is sparingly soluble in aqueous buffers (e.g., approximately 1 mg/mL in PBS, pH 7.2), it is not recommended to store aqueous solutions for more than one day due to accelerated degradation.[6] Aqueous solutions should be prepared fresh for each experiment from a concentrated stock in an organic solvent.

Q5: How can I tell if my U-46619 solution has degraded?

A5: A significant decrease in the expected biological response (e.g., reduced platelet aggregation or vasoconstriction at a known effective concentration) is a primary indicator of degradation. For quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the solution and detect the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological response (e.g., platelet aggregation, vasoconstriction). 1. Degradation of U-46619 stock solution. 2. Degradation of diluted aqueous working solution. 3. Improper solvent used for final dilution. 4. Incorrect concentration calculation. 1. Prepare a fresh stock solution from a new vial of U-46619. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Always prepare fresh aqueous working solutions immediately before use. Do not store aqueous solutions. 3. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is compatible with your biological system and does not exceed recommended limits (typically <0.1-0.5%). 4. Double-check all calculations for dilutions. Use the batch-specific molecular weight provided on the vial or Certificate of Analysis.
Precipitation observed when diluting the stock solution in aqueous buffer. 1. Exceeded solubility limit in the aqueous buffer. 2. Temperature shock. 1. Ensure the final concentration in the aqueous buffer does not exceed the solubility limit (approx. 1 mg/mL in PBS, pH 7.2).[6] Consider using a co-solvent if higher concentrations are needed, but verify its compatibility with the assay. 2. Allow the stock solution to warm to room temperature before diluting it in the aqueous buffer.
Variability between experiments performed on different days. 1. Use of a degraded stock solution. 2. Inconsistent preparation of working solutions. 3. Differences in experimental conditions. 1. Use freshly prepared stock solutions or ensure that the stored stock solution is within its stability period. Aliquoting the stock solution can help maintain its integrity. 2. Standardize the protocol for preparing working solutions, including the solvent, dilution factor, and mixing procedure. 3. Ensure all experimental parameters (e.g., temperature, pH, incubation times) are kept consistent between experiments.

Experimental Protocols

Preparation of U-46619 Stock Solution
  • Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.

  • Concentration Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM). Use the molecular weight of U-46619 (350.5 g/mol ) for calculations.

  • Dissolution: If starting from a solid form, carefully add the solvent to the vial. If supplied in methyl acetate, evaporate the methyl acetate under a gentle stream of nitrogen gas and then add the desired solvent.[6]

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Vasoconstriction Assay in Isolated Arteries
  • Tissue Preparation: Isolate segments of arteries (e.g., human subcutaneous resistance arteries) and mount them in a myograph system.[7]

  • Equilibration: Equilibrate the tissues in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, bubbled with 95% O2 / 5% CO2.

  • Viability Check: Contract the tissues with a standard depolarizing agent (e.g., 60 mM KCl) to ensure viability.

  • U-46619 Application: Prepare a series of dilutions of U-46619 in the physiological salt solution from a fresh stock.

  • Concentration-Response Curve: Add the U-46619 dilutions cumulatively to the tissue bath to generate a concentration-response curve and determine the EC50 value.[7]

Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and prepare PRP by centrifugation.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value.

  • Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C.

  • U-46619 Addition: Add a specific concentration of U-46619 (e.g., 1 µM) to induce aggregation.

  • Data Recording: Record the change in light transmittance over time to measure the extent and rate of platelet aggregation.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Co-activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction MAPK_Cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_Cascade Activates MAPK_Cascade->Platelet_Aggregation MAPK_Cascade->Vasoconstriction

Caption: U-46619 signaling pathway leading to platelet aggregation and vasoconstriction.

Experimental_Workflow_U46619_Solution_Preparation Start Start: Receive U-46619 Storage_Check Store at -20°C under desiccation Start->Storage_Check Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Storage_Check->Prepare_Stock For First Use Aliquot_Stock Aliquot Stock Solution Prepare_Stock->Aliquot_Stock Store_Aliquots Store Aliquots at -80°C Aliquot_Stock->Store_Aliquots Prepare_Working Prepare Fresh Aqueous Working Solution Store_Aliquots->Prepare_Working For Each Experiment Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately End End of Experiment Use_Immediately->End

Caption: Recommended workflow for preparing and handling U-46619 solutions.

References

troubleshooting poor solubility of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, a stable analog of the endoperoxide prostaglandin PGH2, is readily soluble in several organic solvents.[1] For preparing stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended.[2] It is significantly less soluble in aqueous solutions like phosphate-buffered saline (PBS).[2]

Q2: My vial of this compound arrived in a solution. What is this solvent and how do I handle it?

A2: this compound is often supplied pre-dissolved in methyl acetate to ensure stability during shipping and storage.[2][3][4] Before use, the methyl acetate should be evaporated to dryness under a gentle stream of nitrogen.[4] Once the solvent is removed, the compound can be reconstituted in the desired experimental solvent.

Q3: What is the maximum soluble concentration of this compound in common solvents?

A3: The solubility of this compound can vary slightly between batches. However, the following table summarizes typical maximum concentrations in common laboratory solvents.

SolventMaximum Concentration
DMSO100 mg/mL[2][5]
DMF100 mg/mL[2]
Ethanol100 mg/mL[2]
PBS (pH 7.2)1 mg/mL[2]

Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What should I do?

A4: This is a common issue due to the lower solubility of this compound in aqueous solutions. To avoid precipitation, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent in your experiment is compatible with your assay and does not exceed a level that could affect your results (typically <0.5%).

Q5: How should I store my this compound, both as a powder and in solution?

A5: As a solid, this compound should be stored at -20°C under desiccating conditions and can be stable for up to 12 months. Stock solutions are less stable and should be prepared fresh for optimal results.[6] If you need to store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution of this compound

  • Possible Cause 1: Incorrect Solvent.

    • Solution: Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol for your primary stock solution.[2] Avoid attempting to dissolve the compound directly in aqueous buffers.

  • Possible Cause 2: Residual Methyl Acetate.

    • Solution: If the compound was supplied in methyl acetate, ensure all of the solvent has been evaporated under a stream of nitrogen before attempting to dissolve it in your chosen solvent.[4]

  • Possible Cause 3: Low Temperature.

    • Solution: Gentle warming and ultrasonic agitation can aid in the dissolution of this compound in organic solvents.[5]

  • Possible Cause 4: Hygroscopic Nature of DMSO.

    • Solution: DMSO is hygroscopic and absorbed water can impact the solubility of your compound. Use freshly opened, high-purity DMSO for the best results.[5]

Issue: Precipitation of this compound in Aqueous Solution

  • Possible Cause: Exceeding Aqueous Solubility Limit.

    • Solution: Prepare a concentrated stock in an organic solvent (e.g., 100 mg/mL in DMSO) and then serially dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not interfere with your experiment.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • If your this compound (Molecular Weight: 350.49 g/mol ) was supplied in methyl acetate, place the open vial in a fume hood and direct a gentle stream of nitrogen gas into the vial until the solvent has completely evaporated.

  • Weigh out 1 mg of the dried this compound.

  • Add 285.3 µL of high-purity, anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to assist dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein activates RhoA RhoA TP_Receptor->RhoA activates p38 p38 MAPK TP_Receptor->p38 activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation) Ca2_release->Cellular_Response ERK12 ERK1/2 PKC->ERK12 ROCK ROCK RhoA->ROCK activates ROCK->Cellular_Response ERK12->Cellular_Response p38->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: U-46619 in Methyl Acetate Evaporate Evaporate Methyl Acetate (Nitrogen Stream) Start->Evaporate Dissolve Dissolve in Organic Solvent (e.g., DMSO) Evaporate->Dissolve Stock_Solution High-Concentration Stock Solution Dissolve->Stock_Solution Dilute Dilute in Aqueous Buffer Stock_Solution->Dilute Final_Solution Final Experimental Solution Dilute->Final_Solution

Caption: Recommended workflow for preparing this compound.

References

minimizing off-target effects of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-trans U-46619 during their experiments.

FAQs: Understanding this compound and Its Effects

Q1: What is this compound and how does it differ from U-46619?

A1: this compound is the trans isomer of U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] U-46619 is a potent thromboxane A2 (TP) receptor agonist, widely used to mimic the effects of thromboxane A2, such as platelet aggregation and smooth muscle contraction.[1] this compound is often present as a minor impurity (2-5%) in most commercial preparations of U-46619.[2] While structurally similar, the different stereochemistry of the double bond at position 5 can lead to differences in biological activity.

Q2: What are the known on-target effects of U-46619?

A2: The primary on-target effect of U-46619 is the activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, primarily through Gq and G13 proteins, leading to:

  • Phospholipase C (PLC) activation: This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • RhoA activation: This pathway is crucial for the sensitization of the contractile apparatus to calcium, leading to smooth muscle contraction.

  • Activation of MAPK pathways: U-46619 has been shown to activate ERK1/2 and p38 MAPK signaling pathways.[3]

These signaling events culminate in various physiological responses, including platelet shape change and aggregation, and vasoconstriction.[4]

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited specific data on the off-target effects of this compound. The most well-documented off-target activity is the inhibition of microsomal prostaglandin E2 synthase (mPGES).[5] One study found this compound to be about half as potent an inhibitor of mPGES as the 5-cis version of U-46619.[2] Given its structural similarity to other prostanoids, it is plausible that it may interact with other prostanoid receptors, though likely with lower affinity than the TP receptor.

Q4: Why is it important to consider the presence of this compound in my experiments?

A4: The presence of the 5-trans isomer as an impurity in U-46619 preparations can lead to experimental variability and misinterpretation of results. Since this compound has a known off-target activity (mPGES inhibition) and potentially others, its contribution to the observed effects cannot be ignored, especially at higher concentrations of the parent compound.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides solutions to common issues encountered during experiments with U-46619 that may be complicated by the presence of its 5-trans isomer.

Problem Potential Cause Recommended Solution
Inconsistent dose-response curves between experiments. 1. Variability in the percentage of this compound in different batches of the compound. 2. Degradation of the compound.1. Purchase U-46619 from a reputable supplier that provides a certificate of analysis with isomeric purity. If possible, use the same batch for a series of experiments. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower.[6]
Observed effects are not completely blocked by a selective TP receptor antagonist (e.g., SQ-29548). 1. The antagonist concentration is too low. 2. The observed effect is partially or wholly due to an off-target effect of U-46619 or the 5-trans isomer.1. Perform a dose-response experiment with the antagonist to determine the optimal concentration for complete blockade of the on-target effect. 2. Consider the possibility of mPGES inhibition by this compound. Measure PGE2 levels in your experimental system. If PGE2 levels are altered, this may indicate an off-target effect.
Unexpected changes in prostaglandin E2 (PGE2) levels. Inhibition of microsomal prostaglandin E2 synthase (mPGES) by this compound.[5]1. Quantify the amount of 5-trans isomer in your U-46619 stock if possible. 2. Use the lowest effective concentration of U-46619 to minimize the contribution of the isomer. 3. If available, use a highly purified preparation of U-46619 with minimal 5-trans isomer.
Difficulty replicating results from other labs. Differences in experimental protocols, cell types, or the specific batch of U-46619 used (and its isomeric purity).1. Carefully review and standardize all experimental parameters, including cell density, incubation times, and buffer compositions. 2. Characterize the EC50 of your batch of U-46619 in your system and compare it to published values.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 to aid in experimental design and troubleshooting. Data for this compound is limited.

Table 1: EC50 Values for U-46619 Induced On-Target Effects

Effect Experimental System EC50 (µM) Reference
Platelet Shape ChangeHuman Platelets0.013[4]
Platelet AggregationHuman Platelets0.58[4]
Myosin Light Chain PhosphorylationHuman Platelets0.057[7]
Serotonin ReleaseHuman Platelets0.536[7]
Fibrinogen Receptor BindingHuman Platelets0.53[7]
VasoconstrictionMouse Coronary ArteryConcentration-dependent[8]

Table 2: Known Inhibitory Activity of this compound

Target Activity Concentration Reference
Microsomal Prostaglandin E2 Synthase (mPGES)Inhibition10 µM[5]

Experimental Protocols

1. General Protocol for a Dose-Response Experiment to Assess Vasoconstriction

This protocol is adapted for a wire myograph system to measure isometric tension in isolated blood vessels.[9]

  • Tissue Preparation: Isolate blood vessel segments (e.g., rat pulmonary artery) and mount them in a wire myograph chamber containing physiological salt solution (PSS) gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a standardized resting tension.

  • Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash with PSS and allow to return to baseline.

  • Dose-Response Curve Generation: Add U-46619 cumulatively to the myograph chambers in half-log increments, allowing the response to stabilize at each concentration.

  • Data Analysis: Record the tension at each concentration and plot the concentration-response curve. Calculate the EC50 value.

  • Control for On-Target Effects: In a parallel experiment, pre-incubate the tissue with a selective TP receptor antagonist (e.g., SQ-29548) for 20-30 minutes before generating the U-46619 dose-response curve. A rightward shift in the curve confirms a TP receptor-mediated effect.

2. Protocol for Investigating Downstream Signaling: Western Blot for ERK1/2 Activation

This protocol outlines the steps to measure the activation of the ERK1/2 signaling pathway.[3]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 cells expressing TP receptors) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment. Treat the cells with various concentrations of U-46619 for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the p-ERK1/2 signal as a fold change relative to the untreated control.

Visualizations

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor On-Target Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC RhoA RhoA G13->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Smooth_Muscle_Contraction

Caption: On-target signaling pathway of U-46619 via the TP receptor.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting A1 Hypothesis Formulation A2 Select Experimental System (e.g., cell line, isolated tissue) A1->A2 A3 Obtain U-46619 with Certificate of Analysis A2->A3 B1 Prepare Stock Solutions A3->B1 B2 Perform Dose-Response Curve B1->B2 B3 Include Control Groups: - Vehicle Control - TP Antagonist Control B2->B3 B4 Measure Primary Endpoint (e.g., contraction, aggregation) B2->B4 C1 Calculate EC50/IC50 Values B4->C1 C2 Statistical Analysis C1->C2 C3 Interpret Results in Context of On- and Potential Off-Target Effects C2->C3 D1 Inconsistent Results? C3->D1 D2 Check Compound Stability and Batch Purity D1->D2 D3 Consider Off-Target Assays (e.g., PGE2 measurement) D2->D3

Caption: General experimental workflow for using U-46619.

Off_Target_Logic U46619_Prep Commercial U-46619 Preparation U46619_cis U-46619 (cis-isomer) U46619_Prep->U46619_cis U46619_trans This compound (trans-isomer impurity) U46619_Prep->U46619_trans On_Target On-Target Effect: TP Receptor Activation U46619_cis->On_Target Primary Activity Off_Target Potential Off-Target Effect: mPGES Inhibition U46619_trans->Off_Target Known Activity Observed_Effect Total Observed Biological Effect On_Target->Observed_Effect Off_Target->Observed_Effect

Caption: Logical relationship of U-46619 isomers and their effects.

References

how to handle 5-trans U-46619 safely in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of 5-trans U-46619 in the laboratory.

Safety and Handling

Disclaimer: U-46619 is a potent thromboxane A2 mimetic and should be handled with care. This guide is for informational purposes and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow your institution's safety protocols.

Personal Protective Equipment (PPE) and Engineering Controls:
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Handle U-46619 in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or volatile solvents.

Storage and Stability:

U-46619 is typically supplied as a solution in an organic solvent (e.g., methyl acetate) or as a solid.

Storage ConditionStability
Solid at -20°C≥ 2 years
Solution in organic solvent at -20°C≥ 2 years
Aqueous solutionsNot recommended for storage > 24 hours

Source: Cayman Chemical Product Information[1]

Waste Disposal:

Dispose of U-46619 and any contaminated materials as hazardous chemical waste according to your institution's guidelines.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with U-46619.

Platelet Aggregation Assays
Question Possible Cause(s) Troubleshooting Step(s)
No or weak platelet aggregation response. 1. Reagent Degradation: Improper storage of U-46619 or use of old aqueous solutions. 2. Platelet Quality: Poorly prepared or activated platelets. 3. Individual Variability: A subset of the healthy population may be hyposensitive to thromboxane A2 analogues[2]. 4. Incorrect Concentration: Calculation error or improper dilution.1. Prepare fresh dilutions of U-46619 from a properly stored stock for each experiment. 2. Ensure optimal platelet preparation and handling to avoid premature activation. 3. Test multiple donors if possible. 4. Verify all calculations and ensure accurate pipetting.
High background aggregation. 1. Platelet Activation during Preparation: Mechanical stress or contamination during blood collection and processing.1. Use careful phlebotomy and gentle mixing. Ensure all reagents are at the correct temperature.
Inconsistent results between experiments. 1. Variability in Platelet Donors: Differences in platelet reactivity between individuals. 2. Inconsistent Reagent Preparation: Variations in the preparation of U-46619 dilutions.1. If possible, use platelets from the same donor for a series of experiments. 2. Standardize the dilution protocol for U-46619.
Vasoconstriction Assays
Question Possible Cause(s) Troubleshooting Step(s)
No or weak vasoconstriction. 1. Tissue Viability: Poor tissue health or damage during preparation. 2. Reagent Degradation: Improper storage of U-46619. 3. Incorrect Buffer Composition: Inappropriate physiological salt solution.1. Ensure careful dissection and handling of the vascular tissue. 2. Prepare fresh dilutions of U-46619. 3. Verify the composition and pH of the Krebs-Henseleit or other physiological buffer.
Tachyphylaxis (decreasing response with repeated application). 1. Receptor Desensitization: Common with G-protein coupled receptors.1. Allow for a sufficient washout period between applications of U-46619.
Variable responses in different vessel types. 1. Differential Receptor Expression: Thromboxane A2 receptor expression can vary between different vascular beds.1. This is a physiological phenomenon. Compare results within the same vessel type.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as a blank.

  • Aggregation Measurement:

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a stir bar to a fresh cuvette with PRP and place it in the aggregometer.

    • Allow the PRP to stabilize for a few minutes.

    • Add the desired concentration of U-46619 to the PRP and record the change in light transmission over time.

Vasoconstriction Assay (Wire Myography)
  • Vessel Preparation:

    • Dissect the desired artery (e.g., mesenteric, aorta) in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Cut the artery into small rings (e.g., 2 mm).

    • Mount the arterial rings on the wires of a wire myograph in a chamber filled with oxygenated buffer at 37°C.

  • Equilibration and Viability Check:

    • Allow the vessels to equilibrate for at least 60 minutes.

    • Check the viability of the vessels by inducing a contraction with a high potassium solution.

  • Experimental Procedure:

    • After a washout period, add cumulative concentrations of U-46619 to the chamber and record the isometric tension.

    • Allow the tension to reach a plateau at each concentration before adding the next.

Quantitative Data

ParameterValueExperimental System
EC50 (Platelet Aggregation)~1.31 µMHuman Platelets[3]
EC50 (Platelet Shape Change)~0.013 µMRabbit Platelets[4]
EC50 (Vasoconstriction)~3.7 nMHuman Saphenous Vein[5]
EC50 (Vasoconstriction)~16 nMHuman Subcutaneous Resistance Arteries[6]
EC50 (Calcium Mobilization)~56 nMHEK293 cells expressing human thromboxane receptor[7]

Signaling Pathway and Experimental Workflow

U-46619 Signaling Pathway

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates ROCK->Vasoconstriction

Caption: U-46619 signaling pathway via the TP receptor.

Experimental Workflow for a Vasoconstriction Assay

Vasoconstriction_Workflow Start Start Prepare_Reagents Prepare Krebs-Henseleit Buffer and U-46619 dilutions Start->Prepare_Reagents Dissect_Vessel Dissect and mount arterial ring Prepare_Reagents->Dissect_Vessel Equilibrate Equilibrate vessel in myograph (60 min) Dissect_Vessel->Equilibrate Viability_Check Perform viability check (High K⁺ solution) Equilibrate->Viability_Check Washout Washout (30 min) Viability_Check->Washout Add_U46619 Add cumulative concentrations of U-46619 Washout->Add_U46619 Record_Data Record isometric tension Add_U46619->Record_Data Analyze_Data Analyze data and generate dose-response curve Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a U-46619 vasoconstriction experiment.

References

interpreting unexpected results with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thromboxane A₂ receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what are its expected effects?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂.[1] It functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor) agonist.[1][2][3] The primary expected in vitro effects are the induction of platelet shape change and aggregation, and the contraction of smooth muscle, such as in blood vessels (vasoconstriction).[1][2][3]

Q2: How does U-46619 exert its effects?

A2: U-46619 binds to and activates the TP receptor, a G-protein-coupled receptor (GPCR).[4] This activation stimulates downstream signaling pathways primarily through Gq and G₁₂/₁₃ proteins.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium and protein kinase C (PKC) activation, which drives platelet aggregation and smooth muscle contraction.[5][6] Activation of G₁₂/₁₃ stimulates RhoGEF and RhoA/Rho-kinase signaling, which also contributes to smooth muscle contraction.[5][7]

Q3: How should I prepare and store U-46619 stock solutions?

A3: U-46619 is often supplied as a solution in methyl acetate.[8] To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.[8] Solvents like ethanol, DMSO, and dimethylformamide can then be used to dissolve the compound, typically at concentrations up to 100 mg/mL.[8] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7] Aqueous solutions are sparingly soluble (approx. 1 mg/mL in PBS, pH 7.2) and it is not recommended to store them for more than one day.[8]

Q4: Are there different isoforms of the thromboxane receptor?

A4: Yes, in humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4] They differ in their C-terminal cytoplasmic tails, which can lead to differences in signaling and receptor desensitization.[2][4] For example, the TPβ isoform undergoes agonist-induced internalization, while the TPα isoform does not.[4]

Troubleshooting Guide for Unexpected Results

This guide addresses common problems encountered during experiments with U-46619.

Problem 1: Reduced or No Response to U-46619

You observe a significantly lower-than-expected potency (right-shifted concentration-response curve) or a complete lack of response in your assay (e.g., no platelet aggregation or vasoconstriction).

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions from solid compound. Ensure proper long-term storage at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Improper Solvent/Solubility U-46619 is sparingly soluble in aqueous buffers.[8] Ensure the final concentration of organic solvent (e.g., DMSO, ethanol) in your assay is low and consistent across experiments, as high concentrations can affect cell/tissue viability. A vehicle control is essential.
Receptor Desensitization Prolonged or repeated exposure to U-46619 can lead to rapid homologous desensitization, where the TP receptor becomes uncoupled from its G-protein.[2][6] Minimize pre-incubation times and allow for sufficient washout periods between agonist applications in reusable tissues.
Low Receptor Expression The density of TP receptors can vary significantly between species, tissues, and cell culture conditions. Confirm TP receptor expression in your experimental model using techniques like RT-PCR, Western blot, or radioligand binding.
Presence of Antagonists Endogenous antagonists or inhibitors in your biological preparation (e.g., prostacyclin from endothelial cells) can counteract the effect of U-46619. In vasoconstriction studies, removal of the endothelium can sometimes reveal or enhance the contractile response.[9]
Non-Responsive Population A notable percentage of the healthy human population (~10-20%) shows non-sensitivity to U-46619 in platelet aggregation assays.[10] This biological variability should be considered when screening donor samples.
Problem 2: High Variability Between Experiments

You observe inconsistent results (e.g., large shifts in EC₅₀ values, variable maximum response) in replicate experiments performed on different days.

Potential Cause Recommended Solution
Inconsistent Reagent Prep Prepare a large batch of stock solution, aliquot, and freeze. Use a new aliquot for each experiment to ensure consistent starting material. Always use the same solvent and preparation method.
Biological Variability For primary cells (platelets) or tissues, variability between donors/animals is expected. Increase the sample size (n) to improve statistical power. For vascular rings, use tissues from the same animal for internal controls where possible.
Assay Conditions Strictly control and monitor experimental parameters such as temperature (37°C), pH, and O₂/CO₂ levels in the buffer.[9] Small variations can significantly impact biological responses.
Tissue/Cell Health Ensure tissues or cells are healthy and viable. For wire myography, perform a standardized "wake-up" protocol (e.g., with high-potassium salt solution) to ensure robust contractile responses before adding U-46619.[11]
Problem 3: Paradoxical or Off-Target Effects

You observe an unexpected response, such as vasodilation at low concentrations or effects in a system presumed to lack TP receptors.

Potential Cause Recommended Solution
Endothelial-Derived Factors In endothelium-intact blood vessels, U-46619 can sometimes stimulate the release of vasodilating factors like nitric oxide (NO) or prostacyclin, which can counteract its direct contractile effect on smooth muscle.[2] Experiments can be repeated with endothelium-denuded vessels or in the presence of an NO synthase inhibitor (e.g., L-NAME).
Off-Target Activity While highly selective for the TP receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Use a selective TP receptor antagonist (e.g., SQ29548) to confirm that the observed effect is mediated by the TP receptor.[12] The effect should be blocked by the antagonist.
Complex Biological Response U-46619's effect can be context-dependent. For example, platelet aggregation induced by U-46619 is largely mediated by the release of ADP from dense granules.[13] The presence of other cells, like neutrophils which have ADPase activity, can inhibit the aggregation response.[13]

Quantitative Data Summary

The potency of U-46619 can vary depending on the biological system and the specific response being measured.

ParameterBiological SystemMeasured ResponseValue (EC₅₀)
EC₅₀Human PlateletsShape Change0.013 µM - 0.035 µM
EC₅₀Human PlateletsAggregation0.58 µM - 1.31 µM
EC₅₀Human PlateletsSerotonin Release0.54 µM
EC₅₀Rat Small Airways (<250 µm)Bronchoconstriction6.9 nM
EC₅₀Rat Large Airways (>420 µm)Bronchoconstriction66 nM
EC₅₀HEK 293 Cells (WT TP Receptor)Intracellular Ca²⁺ Increase56 nM
(Data compiled from sources[7][12][14][15])

Signaling Pathways & Experimental Workflows

Signaling Pathway of U-46619

The following diagram illustrates the primary signaling cascades activated by U-46619 upon binding to the Thromboxane A₂ (TP) Receptor.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq/11 TP_Receptor->Gq Activates G13 G12/13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates RhoGEF RhoGEF G13->RhoGEF Stimulates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Platelet_Response Platelet Shape Change & Aggregation Ca->Platelet_Response SMC_Response Smooth Muscle Contraction Ca->SMC_Response PKC->Platelet_Response PKC->SMC_Response ROCK ROCK RhoA->ROCK ROCK->SMC_Response

Caption: U-46619 activates the TP receptor, leading to Gq and G12/13 pathway stimulation.

Troubleshooting Workflow

Use this decision tree to systematically diagnose unexpected experimental outcomes.

Troubleshooting_Workflow start Unexpected Result (e.g., No Response) reagent_check Check Reagent start->reagent_check fresh_stock Is stock solution fresh (<1 month at -20°C)? reagent_check->fresh_stock prepare_new Prepare fresh stock & re-run experiment fresh_stock->prepare_new No assay_check Check Assay Conditions fresh_stock->assay_check Yes vehicle_control Is vehicle control inert? assay_check->vehicle_control change_solvent Test lower solvent % or different solvent vehicle_control->change_solvent No positive_control Does positive control work? (e.g., KCl for myograph) vehicle_control->positive_control Yes bio_check Check Biological System positive_control->bio_check Yes check_tissue Tissue/cell health issue. Review dissection/culture protocol. positive_control->check_tissue No receptor_check Is TP receptor known to be functional in this prep? bio_check->receptor_check confirm_receptor Confirm TP expression (e.g., antagonist block) receptor_check->confirm_receptor No desens Potential Issue: Receptor Desensitization receptor_check->desens Yes bio_var Potential Issue: Biological Variability / Non-responder confirm_receptor->bio_var

Caption: A logical workflow to diagnose issues in experiments involving U-46619.

Experimental Protocols

Protocol 1: Vasoconstriction Assay using Wire Myography

This protocol provides a general methodology for assessing U-46619-induced contraction in isolated small arteries.

  • Tissue Preparation:

    • Excise a blood vessel (e.g., mesenteric artery from a rat) and place it in cold, oxygenated Krebs physiological saline solution.

    • Dissect the vessel into 2 mm rings, taking care to remove surrounding adipose and connective tissue.

    • Mount each arterial ring onto a small vessel wire myograph by passing two thin wires through the lumen.[11]

  • Mounting and Equilibration:

    • Mount the wires on the myograph jaws, one connected to a force transducer and the other to a micrometer.[11]

    • Submerge the mounted vessel in a chamber containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[9]

    • Apply tension to the vessel and allow it to equilibrate for at least 45-60 minutes.

  • Standardization and Viability Check:

    • Perform a standardization procedure to determine the optimal resting tension for maximal contractile response.

    • Assess vessel viability by challenging it with a high-potassium salt solution (e.g., Krebs solution with elevated KCl). A robust contraction confirms the health of the smooth muscle.[11]

    • Wash the vessel with fresh Krebs solution and allow the tension to return to baseline.

  • U-46619 Concentration-Response Curve:

    • Once a stable baseline is achieved, add U-46619 to the chamber in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously using appropriate data acquisition software.[9]

  • Data Analysis:

    • Express the contractile response at each U-46619 concentration as a percentage of the maximum response obtained with the high-potassium solution.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Platelet Aggregation Assay

This protocol describes a general method for measuring U-46619-induced platelet aggregation using light transmission aggregometry.

  • Platelet Preparation:

    • Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as the reference blank (100% aggregation).

  • Assay Procedure:

    • Place a cuvette with a specific volume of PRP (e.g., 250 µL) and a magnetic stir bar into the sample well of a light transmission aggregometer, pre-warmed to 37°C.

    • Calibrate the instrument by setting the PRP as 0% aggregation and the PPP as 100% aggregation.

    • Allow the PRP to equilibrate for 2-5 minutes while stirring.

  • Inducing Aggregation:

    • Add a small volume of U-46619 solution to the PRP cuvette to achieve the desired final concentration (e.g., 1 µM).

    • Record the change in light transmission over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

  • Data Analysis:

    • The primary endpoint is the maximal percentage of aggregation, which is the maximum change in light transmission observed within a set time (e.g., 5-10 minutes) after adding U-46619.

    • A concentration-response curve can be generated by testing a range of U-46619 concentrations.

References

Technical Support Center: U-46619 and the 5-trans Impurity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 (TP) receptor agonist, U-46619. The focus is on identifying and addressing potential issues arising from the presence of its common impurity, 5-trans U-46619.

Troubleshooting Guide

This guide is designed to help you navigate common issues you might encounter during your experiments with U-46619, particularly those related to the 5-trans impurity.

Q1: My experimental results with U-46619 are inconsistent or show lower potency than expected. Could the 5-trans impurity be the cause?

A1: Yes, inconsistent results or lower than expected potency can be indicative of a significant presence of the this compound impurity. While U-46619 is a potent TP receptor agonist, its 5-trans isomer may exhibit different biological activity. It has been reported that this compound is about half as potent as the 5-cis version (U-46619) at inhibiting Prostaglandin E synthase. Although specific data on its activity at the TP receptor is limited, a lower affinity or efficacy of the 5-trans isomer could lead to a reduction in the overall observed effect of your U-46619 sample.

Recommended Actions:

  • Verify the Purity of Your U-46619 Sample: The first step is to determine the percentage of the 5-trans impurity in your U-46619 stock. This can be achieved through analytical chromatography.

  • Consider the Impact on Your Assay: Depending on the concentration of the impurity, you may need to adjust your experimental concentrations or consider purifying the U-46619 sample.

  • Consult the Flowchart: The troubleshooting flowchart below provides a step-by-step guide to addressing this issue.

G A Inconsistent or lower potency results with U-46619 B Could the 5-trans impurity be the cause? A->B C Yes, this is a possibility. B->C D Action: Verify Purity of U-46619 Sample C->D E Analytical Method: Chiral HPLC D->E F Is the 5-trans impurity level acceptable for your experiment? E->F G Yes F->G H No F->H I Proceed with experiment, ensuring consistent lot usage. G->I J Action: Purify U-46619 Sample H->J N Consider alternative supplier or synthesis route. H->N K Purification Method: Preparative Chiral Chromatography J->K L Re-analyze purified sample for purity. K->L M Proceed with experiment using purified U-46619. L->M

Troubleshooting flowchart for U-46619 impurity issues.

Q2: I need to confirm the presence and quantity of this compound in my sample. What is the recommended analytical method?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most suitable method for separating and quantifying the 5-cis (U-46619) and 5-trans isomers. Due to their structural similarity, a chiral stationary phase is necessary to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a geometric isomer of U-46619. It is a common impurity found in commercially available U-46619 preparations, typically at levels of 2-5%. The key structural difference lies in the configuration of the double bond at the 5th carbon position.

Q2: What is the known biological activity of this compound?

A2: There is limited publicly available data on the comprehensive biological activity of this compound, particularly concerning its primary target, the thromboxane A2 (TP) receptor. One study has shown that it is approximately half as potent as U-46619 in inhibiting Prostaglandin E synthase. Without specific data on its TP receptor affinity and efficacy, it is difficult to predict its precise impact on experiments designed to study thromboxane A2 signaling.

Q3: How can I remove the this compound impurity from my U-46619 sample?

A3: Preparative chiral chromatography is the recommended method for purifying U-46619 to remove the 5-trans isomer. This technique utilizes a chiral stationary phase to separate the two isomers, allowing for the collection of a highly purified U-46619 fraction.

Q4: What are the potential consequences of using U-46619 with a significant 5-trans impurity in my experiments?

A4: The presence of this compound can lead to several experimental issues:

  • Reduced Apparent Potency: If the 5-trans isomer has a lower affinity or efficacy for the TP receptor, the overall potency of your U-46619 sample will be lower than that of a pure sample.

  • Inconsistent Results: Variability in the percentage of the 5-trans impurity between different batches of U-46619 can lead to poor reproducibility of your experimental results.

  • Unpredictable Off-Target Effects: While the off-target effects of this compound are not well-documented, it is possible that it could interact with other receptors or enzymes, leading to unexpected biological responses.

Quantitative Data Summary

CompoundTargetReported ActivityReference
U-46619 (5-cis) Prostaglandin E synthasePotent Inhibitor[Not explicitly stated, but inferred]
This compound Prostaglandin E synthaseApprox. half as potent as U-46619[Limited data]

Note: There is a significant lack of publicly available quantitative data comparing the activity of U-46619 and this compound at the thromboxane A2 (TP) receptor.

Experimental Protocols

1. Analytical Method: Chiral HPLC for Purity Assessment

  • Column: A chiral stationary phase is required. Examples of potentially suitable columns include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve separation.

  • Detection: UV detection at a wavelength where both isomers absorb is appropriate (e.g., around 200-210 nm).

  • Flow Rate: A typical flow rate would be in the range of 0.5 - 1.5 mL/min.

  • Temperature: Column temperature should be controlled and optimized as it can significantly affect chiral separations.

2. Purification Method: Preparative Chiral Chromatography

The principle for preparative chiral chromatography is the same as for the analytical method, but on a larger scale to isolate a sufficient quantity of pure U-46619.

  • Column: A larger diameter preparative chiral column with the same stationary phase as the optimized analytical method.

  • Mobile Phase: The same mobile phase composition as the optimized analytical method.

  • Loading: The amount of U-46619 mixture loaded onto the column will depend on the column dimensions and capacity.

  • Fraction Collection: A fraction collector is used to collect the eluent in separate tubes. The fractions corresponding to the U-46619 peak are then pooled.

  • Purity Analysis: The purity of the collected fractions should be confirmed using the analytical chiral HPLC method.

Signaling Pathway

U-46619 is a stable analog of thromboxane A2 and acts as a potent agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor. The activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction. The potential for the this compound impurity to interfere with this pathway is a key concern.

G cluster_0 U-46619 Signaling Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Trans_U46619 This compound (Impurity) Trans_U46619->TP_Receptor Lower Affinity? Gq_Protein Gq Protein Activation TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Platelet_Aggregation PKC_Activation->Vasoconstriction

U-46619 signaling pathway and potential impurity interference.

Technical Support Center: Protocol Refinement for 5-trans U-46619 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the thromboxane A2 receptor agonist, U-46619. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[1][2] Its primary mechanism involves binding to and activating TP receptors, which are G-protein-coupled receptors.[3] This activation stimulates downstream signaling cascades, including the activation of RhoA, leading to various physiological responses.[2][4]

Q2: What are the common applications of U-46619 in research?

A2: U-46619 is widely used in vitro and in vivo to study a variety of physiological and pathological processes. Common applications include inducing platelet shape change and aggregation[1][4], stimulating smooth muscle contraction (e.g., vasoconstriction)[1][5], and investigating signaling pathways involved in these processes.[6] It is also used in animal models to study effects on blood pressure.[4]

Q3: What are the recommended storage and handling conditions for U-46619?

A3: U-46619 is typically supplied as a powder or in a solution. For long-term storage, it is recommended to store the powder at -20°C for months to years.[7] Stock solutions are often prepared in solvents like DMSO or ethanol.[8] It is crucial to note that solutions of U-46619 can be unstable, and it is often recommended to prepare them fresh or use small, pre-packaged sizes.[2] If storing stock solutions, it is best to aliquot and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8]

Q4: At what concentrations is U-46619 typically effective?

A4: The effective concentration of U-46619 is highly dependent on the experimental system and the response being measured. For in vitro platelet aggregation and shape change studies, concentrations ranging from 1 nM to 10 µM are commonly used.[4] In vascular smooth muscle contraction experiments, a similar concentration range is often effective.[5] For in vivo studies, dosages can vary significantly based on the animal model and route of administration; for instance, an intravenous dose of 5 μg/kg has been shown to increase blood pressure in rats.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak response to U-46619 application. 1. Degraded U-46619: Solutions may be unstable, especially if not stored properly or if they have undergone multiple freeze-thaw cycles.[2] 2. Incorrect Concentration: The concentration used may be too low for the specific cell type or tissue. 3. Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 4. Issues with Experimental Setup: Problems with the buffer, temperature, or recording equipment can affect the response.1. Prepare fresh U-46619 solution for each experiment.[2] Aliquot stock solutions to minimize freeze-thaw cycles.[8] 2. Perform a dose-response curve to determine the optimal concentration for your system. Start with a broad range (e.g., 1 nM to 10 µM).[4] 3. Minimize pre-incubation time with U-46619. Ensure sufficient washout periods between applications if conducting multiple stimulations. 4. Verify all experimental parameters. Calibrate equipment and ensure buffers are correctly prepared and at the appropriate pH and temperature.
High variability in results between experiments. 1. Inconsistent U-46619 Preparation: Differences in the age or handling of the U-46619 solution. 2. Biological Variability: Differences between cell passages, tissue preparations, or individual animals. 3. Pipetting Errors: Inaccurate dilution of stock solutions.1. Standardize U-46619 preparation protocol. Always use freshly prepared solutions from a consistent stock.[2] 2. Use cells within a narrow passage number range. For tissue studies, use age- and sex-matched animals.[1] Increase the number of replicates to account for biological variation. 3. Use calibrated pipettes and perform serial dilutions carefully.
Unexpected or off-target effects observed. 1. Non-specific Binding: At very high concentrations, U-46619 might interact with other receptors. 2. Activation of Multiple Signaling Pathways: U-46619 can activate several downstream pathways which may lead to complex responses.[5][6]1. Use the lowest effective concentration determined from your dose-response curve. 2. Utilize specific antagonists to confirm that the observed effect is mediated by the TP receptor. For example, use a TP receptor-specific antagonist like GR32191 or SQ29548 to block the U-46619-induced response.[5][9]
In vivo studies show inconsistent blood pressure changes. 1. Route of Administration: The method of delivery (e.g., i.v., i.p.) can significantly impact the pharmacokinetic profile. 2. Anesthetic Effects: The type of anesthetic used can influence cardiovascular responses. 3. Animal Strain and Sex: Different strains and sexes of animals can respond differently to U-46619.[1]1. Ensure a consistent and appropriate route of administration. Intravenous injection often provides the most direct and rapid response.[4] 2. Choose an anesthetic with minimal cardiovascular side effects and keep the depth of anesthesia consistent. 3. Report and control for the strain and sex of the animals used in your studies.[1]

Quantitative Data Summary

Table 1: EC50 Values of U-46619 for Various Platelet Responses

ResponseEC50 (µM)SpeciesReference
Platelet Shape Change0.013Not Specified[4]
Platelet Aggregation0.58Not Specified[4]
Myosin Light-Chain Phosphorylation0.057Human[10]
Serotonin Release0.536Human[10]
Fibrinogen Receptor Binding0.53Human[10]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C for at least 5 minutes in an aggregometer cuvette with a stir bar.

    • Establish a baseline reading for 1-2 minutes.

    • Add U-46619 to the cuvette to achieve the desired final concentration (a dose-response curve from 1 nM to 10 µM is recommended for initial experiments).[4]

    • Record the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

  • Data Analysis:

    • The maximum aggregation percentage is calculated relative to the light transmittance of platelet-poor plasma.

    • EC50 values can be determined by plotting the aggregation response against the log of the U-46619 concentration.

Protocol 2: Vascular Reactivity Assay in Isolated Arterial Rings

  • Tissue Preparation:

    • Euthanize the animal (e.g., rat, mouse) according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., aorta, mesenteric artery) and place it in cold Krebs physiological saline solution.

    • Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.[3]

  • Mounting the Arterial Rings:

    • Mount the arterial rings in a wire myograph system containing Krebs solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[3]

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (the optimal tension should be determined for each artery type).[3]

  • Viability Check:

    • Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.[3]

    • Wash the rings and allow them to return to baseline tension.

  • U-46619-Induced Contraction:

    • Construct a cumulative concentration-response curve by adding U-46619 in increasing concentrations (e.g., from 1 nM to 10 µM) to the myograph chamber.[5]

    • Record the isometric tension developed after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Calculate the pEC50 (-log EC50) from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor G_Protein Gq/G12/13 TP_Receptor->G_Protein activates Ca_Influx Ca²⁺ Influx TP_Receptor->Ca_Influx activates MAPK p38 MAPK / ERK1/2 TP_Receptor->MAPK activates PLC Phospholipase C (PLC) G_Protein->PLC activates RhoA RhoA G_Protein->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition leads to MLCP_Inhibition->Vasoconstriction Ca_Influx->Vasoconstriction MAPK->Platelet_Aggregation Platelet_Aggregation_Workflow Start Start: Collect Whole Blood Centrifuge1 Low-Speed Centrifugation (200 x g, 15-20 min) Start->Centrifuge1 Separate_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->Separate_PRP Adjust_Count Adjust Platelet Count Separate_PRP->Adjust_Count Pre_Warm Pre-warm PRP to 37°C Adjust_Count->Pre_Warm Baseline Establish Baseline in Aggregometer Pre_Warm->Baseline Add_U46619 Add U-46619 Baseline->Add_U46619 Record Record Light Transmittance Analyze Analyze Data (Max Aggregation %, EC50) Record->Analyze End End Analyze->End Add_U466 Add_U466 -19 -19 -19->Record

References

Technical Support Center: Analysis of 5-trans U-46619 Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 5-trans U-46619 preparations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to U-46619?

A1: this compound is the geometric isomer of U-46619, a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2. U-46619 is a thromboxane A2 (TP) receptor agonist, mimicking the physiological effects of thromboxane A2, such as platelet aggregation and vasoconstriction. This compound is often found as a minor impurity (typically 2-5%) in commercial preparations of U-46619.[1] Both compounds have the same molecular formula (C₂₁H₃₄O₄) and molecular weight (350.5 g/mol ).

Q2: Why is it crucial to assess the purity of this compound preparations?

A2: The purity of any experimental compound is critical for obtaining accurate and reproducible results. Impurities, including the cis-isomer (U-46619) and potential degradation products, can have their own biological activities, leading to confounding experimental outcomes. For instance, while both isomers are likely to interact with the TP receptor, their potency and downstream signaling effects may differ. Purity assessment ensures that the observed biological effects are attributable to this compound.

Q3: What are the common analytical techniques for determining the purity of this compound?

A3: The most common and effective analytical techniques for assessing the purity of prostaglandin analogs like this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is the method of choice for separating and quantifying this compound from its cis-isomer and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for identification and quantification, but typically requires derivatization to increase the volatility of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.

Q4: What are the expected storage conditions for this compound to minimize degradation?

A4: Prostaglandin analogs can be sensitive to temperature, light, and pH. For long-term storage, this compound should be stored at -20°C as a solution in an organic solvent like methyl acetate or ethanol. For short-term use, refrigerated conditions may be acceptable, but it is crucial to minimize exposure to acidic or basic conditions, as these can promote degradation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor resolution between this compound and U-46619 peaks Inadequate mobile phase composition.Optimize the ratio of organic solvents (acetonitrile/methanol) to the aqueous buffer. A lower percentage of organic solvent can increase retention and improve separation.
Incorrect column choice.Ensure a high-resolution reversed-phase column (e.g., C18, 5 µm particle size) is being used. Consider a column with a different selectivity if co-elution persists.
pH of the mobile phase is not optimal.Adjust the pH of the aqueous component of the mobile phase. For acidic compounds like prostaglandins, a slightly acidic pH (e.g., 3-4) can improve peak shape and resolution.
Peak tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the silica support.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks appearing in the chromatogram Contamination in the mobile phase or injector.Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Purge the injection port and sample loop.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method.
Baseline drift or noise Fluctuations in detector lamp intensity.Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.
Incomplete mobile phase mixing or degassing.Ensure the mobile phase components are thoroughly mixed and degassed before use.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general guideline and may require optimization for specific instrumentation and columns.

1. Materials and Reagents:

  • This compound sample

  • U-46619 reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid (TFA) for pH adjustment

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% TFA (or phosphoric acid to pH 3)

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare a similar solution of the U-46619 reference standard.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and U-46619 based on the retention times of the standards.

  • Calculate the purity of the this compound preparation by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Stability-Indicating Method Development using Forced Degradation

1. Forced Degradation Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

2. HPLC Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 3: Identification of Impurities by GC-MS

1. Derivatization:

  • To increase volatility, prostaglandins are typically derivatized before GC-MS analysis. A common method is to convert the carboxylic acid to a methyl ester (using diazomethane) and the hydroxyl groups to trimethylsilyl (TMS) ethers (using a silylating agent like BSTFA).

2. GC-MS Conditions (General):

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a mass range appropriate for the derivatized molecule (e.g., m/z 50-600).

3. Data Analysis:

  • Identify the main peak corresponding to the derivatized this compound.

  • Analyze the mass spectra of any other peaks to identify potential impurities or degradation products.

Quantitative Data Summary

Parameter This compound U-46619
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol 350.5 g/mol
Typical Purity (Commercial) ≥98%≥98%
Common Impurity in U-46619 -This compound (2-5%)[1]

Signaling Pathway and Experimental Workflows

U-46619 Signaling Pathway

U-46619, and by extension this compound, acts as a thromboxane A2 (TP) receptor agonist. The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and RhoA pathways.

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates RhoA RhoA TP_Receptor->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation PKC->Aggregation ROCK ROCK RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

Caption: U-46619 signaling cascade via the TP receptor.

Experimental Workflow for Purity Assessment

Purity_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution, Filtration) Sample->Prep HPLC RP-HPLC Analysis Prep->HPLC GCMS GC-MS Analysis (with Derivatization) Prep->GCMS NMR NMR Spectroscopy Prep->NMR Data_HPLC Chromatogram Analysis HPLC->Data_HPLC Data_GCMS Mass Spectra Analysis GCMS->Data_GCMS Data_NMR Spectral Interpretation NMR->Data_NMR Purity Purity Determination (% Area) Data_HPLC->Purity Impurity_ID Impurity Identification Data_GCMS->Impurity_ID Data_NMR->Impurity_ID

Caption: Workflow for purity assessment of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-trans U-46619 and U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of U-46619, a well-characterized thromboxane A2 (TXA2) mimetic, and its isomer, 5-trans U-46619. While U-46619 is extensively used as a tool to study TXA2 receptor-mediated signaling, data on its 5-trans isomer is sparse, revealing a significant knowledge gap in the field.

Overview of U-46619 and this compound

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Its robust activity in inducing platelet aggregation and smooth muscle contraction has established it as a critical reagent in cardiovascular and physiological research.[1]

This compound, also known as 5,6-trans U-46619, is a geometric isomer of U-46619. It is often present as a minor impurity (2-5%) in commercially available preparations of U-46619.[2] Unlike its cis- counterpart, the biological activity of this compound has been infrequently studied independently.

Comparative Biological Activity

A direct, comprehensive comparison of the biological activities of this compound and U-46619 is hampered by the limited research on the 5-trans isomer. The available data primarily points to a significant difference in potency with respect to a specific enzyme, while its effects on the primary targets of U-46619 remain largely uncharacterized.

Biological ActivityU-46619 (5-cis isomer)This compoundReference
Thromboxane A2 Receptor (TP Receptor) Agonism Potent agonist, leading to platelet aggregation and vasoconstriction.Not extensively studied.[1]
Platelet Aggregation Induces platelet shape change and aggregation.[3]Data not available.
Vasoconstriction Potent vasoconstrictor in various smooth muscle preparations.Data not available.
Microsomal Prostaglandin E2 Synthase (mPGES) Inhibition Inhibits mPGES.Approximately half as potent as U-46619.[2][4]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by U-46619 binding to the TP receptor is well-documented. This pathway is central to its physiological effects. The following diagrams illustrate this signaling pathway and a typical experimental workflow for studying platelet aggregation.

TP_Receptor_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.

Platelet_Aggregation_Workflow cluster_prep Platelet-Rich Plasma (PRP) Preparation cluster_assay Platelet Aggregation Assay blood_collection Collect Whole Blood centrifugation1 Centrifuge at low speed blood_collection->centrifugation1 prp_isolation Isolate PRP centrifugation1->prp_isolation prp_sample PRP Sample prp_isolation->prp_sample add_agonist Add U-46619 or This compound prp_sample->add_agonist aggregometer Measure light transmittance in aggregometer add_agonist->aggregometer data_analysis Analyze aggregation curves aggregometer->data_analysis

Caption: Experimental Workflow for Platelet Aggregation Assay.

Detailed Experimental Protocols

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light aggregometry.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

  • Carefully collect the upper PRP layer.

  • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Platelet Aggregation Measurement:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Pre-warm the PRP samples to 37°C for at least 5 minutes.

  • Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.

  • Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.

  • Add a small volume of the test compound (U-46619 or this compound) at various concentrations to the PRP sample with continuous stirring.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.

  • Analyze the resulting aggregation curves to determine parameters such as the maximum aggregation percentage and the EC50 (the concentration of agonist that produces 50% of the maximal response).

Vasoconstriction Assay (Isolated Blood Vessel)

This protocol describes the measurement of vasoconstriction in isolated arterial rings using a wire myograph.

1. Preparation of Arterial Rings:

  • Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols.

  • Carefully dissect a blood vessel of interest (e.g., thoracic aorta or mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

  • Under a dissecting microscope, remove excess connective tissue and cut the vessel into small rings (approximately 2 mm in length).

2. Mounting and Equilibration:

  • Mount the arterial rings on two small wires in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • One wire is attached to a force transducer, and the other to a micrometer to control the vessel's circumference.

  • Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

3. Vasoconstriction Measurement:

  • After equilibration, assess the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Wash the rings and allow them to return to baseline tension.

  • Add cumulative concentrations of the test compound (U-46619 or this compound) to the bath and record the isometric tension development.

  • Analyze the concentration-response curves to determine the maximal contraction and the EC50 value.

Conclusion and Future Directions

U-46619 is a cornerstone tool for investigating thromboxane A2-mediated physiological and pathophysiological processes. In contrast, its 5-trans isomer remains an enigmatic entity. The limited available data suggests that this compound may not possess the same biological activity profile as U-46619, as evidenced by its reduced potency in inhibiting mPGES.

The significant lack of data on the effects of this compound on platelet aggregation and vasoconstriction represents a critical gap in our understanding. Future research should focus on the independent synthesis and purification of this compound to enable a thorough characterization of its pharmacological properties. Direct comparative studies using the protocols outlined above are essential to elucidate its activity as a TP receptor agonist and to determine its potential off-target effects. Such studies will not only clarify the pharmacological profile of this isomer but also underscore the importance of isomeric purity in the application of chemical probes like U-46619 in research.

References

A Comparative Guide to the Pharmacological Effects of U-46619 and the Critical Role of Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a cornerstone tool in cardiovascular and physiological research due to its potent and selective agonism of the thromboxane A2 (TP) receptor.[1] This guide provides a comparative analysis of the known effects of U-46619 and explores the pivotal role of stereoisomerism in determining the biological activity of thromboxane A2 analogs, a critical consideration for drug design and development. While direct comparative studies on a wide range of U-46619 isomers are not extensively available in the public domain, valuable insights can be drawn from closely related compounds.

U-46619: A Potent Thromboxane A2 Receptor Agonist

U-46619 is widely recognized for its ability to mimic the physiological and pathological effects of thromboxane A2 (TXA2), including platelet aggregation and vasoconstriction.[1] These actions are mediated through the activation of TP receptors, which are G-protein coupled receptors that signal through Gq proteins, leading to an increase in intracellular calcium concentrations.[2][3]

The biological potency of U-46619 has been quantified in various in vitro and in vivo systems. The following table summarizes key pharmacological parameters for U-46619.

ParameterBiological EffectPreparationValue
EC50 Platelet Shape ChangeHuman Platelets35 nM[4]
EC50 Platelet AggregationHuman Platelet-Rich Plasma~0.58 - 1.31 µM[4]
EC50 VasoconstrictionRabbit and Rat Pial ArteriolesInduces dose-dependent vasoconstriction from 10⁻¹¹ to 10⁻⁶ M
EC50 VasoconstrictionGuinea-pig lung strip, dog saphenous vein, rat and rabbit aortaePotent agonist activity observed[5]

The Decisive Role of Stereochemistry: Insights from U-46619 Analogs

While specific data on a range of U-46619 isomers is limited, studies on structurally similar thromboxane A2 analogs, such as carbocyclic thromboxane A2 (CTA2), have unequivocally demonstrated that stereochemistry is a critical determinant of biological activity.

A key study on CTA2 stereoisomers revealed that the spatial arrangement of the side chains dramatically influences their ability to activate the TP receptor. The trans diastereoisomers, both the naturally configured and its unnatural counterpart, were found to be potent inducers of platelet aggregation. In stark contrast, the corresponding cis isomers were either weakly active or completely inert. This highlights the stringent stereospecific requirements of the TP receptor binding pocket.

These findings strongly suggest that any alteration in the stereocenters of U-46619, be it the creation of its enantiomer or the generation of diastereomers through changes in the side-chain attachments, would be expected to have a profound impact on its pharmacological profile. It is highly probable that only one enantiomer of U-46619 is responsible for its potent biological activity, and that specific diastereomers will exhibit significantly reduced or altered effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of U-46619 and its analogs.

Platelet Aggregation Assay

Objective: To determine the potency of U-46619 isomers to induce platelet aggregation.

Method:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a high speed, e.g., 1500 x g for 10 minutes).

  • Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer. A baseline light transmission is established for the PRP sample.

  • Agonist Addition: Various concentrations of the U-46619 isomer are added to the PRP, and the change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal aggregation response) is calculated from the dose-response curve.

Vasoconstriction Assay (Isolated Artery Rings)

Objective: To assess the vasoconstrictor potency of U-46619 isomers.

Method:

  • Tissue Preparation: Segments of arteries (e.g., rat or rabbit aorta, pial arterioles) are carefully dissected and placed in a cold physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • Ring Mounting: The arteries are cut into rings of a specific width (e.g., 2-3 mm) and mounted in an organ bath containing the physiological salt solution maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The arterial rings are allowed to equilibrate under a resting tension for a specified period. In some protocols, the rings are pre-contracted with a standard agent (e.g., potassium chloride) to ensure viability.

  • Cumulative Concentration-Response Curve: Increasing concentrations of the U-46619 isomer are added cumulatively to the organ bath, and the resulting increase in tension (vasoconstriction) is recorded.

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride). The EC50 value is determined from the concentration-response curve.

Visualizing the Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

U46619_Signaling_Pathway U46619 U-46619 Isomer TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Aggregation & Vasoconstriction Ca_release->Platelet_Activation PKC->Platelet_Activation Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust_Count Adjust Platelet Count PRP->Adjust_Count Aggregometer Place PRP in Aggregometer Adjust_Count->Aggregometer Baseline Establish Baseline Light Transmission Aggregometer->Baseline Add_Isomer Add U-46619 Isomer (Varying Concentrations) Baseline->Add_Isomer Record_Aggregation Record Change in Light Transmission Add_Isomer->Record_Aggregation Dose_Response Generate Dose-Response Curve Record_Aggregation->Dose_Response EC50 Calculate EC50 Value Dose_Response->EC50

References

Unveiling 5-trans U-46619: A Comparative Analysis of its Potential as a Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 5-trans U-46619 as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This document objectively compares its performance with established mPGES-1 inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising target for the development of next-generation anti-inflammatory drugs, offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically inhibiting the production of pro-inflammatory prostaglandin E2 (PGE2). This guide focuses on the validation of this compound, a geometric isomer of the potent thromboxane A2 receptor agonist U-46619, as a potential mPGES-1 inhibitor. While the primary body of research identifies U-46619 as a stable prostaglandin H2 (PGH2) analog and a thromboxane A2 (TP) receptor agonist, a singular study has reported on the inhibitory activity of its 5-trans isomer against prostaglandin E synthase. This guide will delve into the available data, compare its potency with other known mPGES-1 inhibitors, and provide the necessary scientific context for its evaluation.

Comparative Analysis of Inhibitor Potency

The primary evidence for the inhibitory activity of this compound on prostaglandin E synthase stems from a 2002 study by Quraishi, Mancini, and Riendeau. In this study, this compound was identified as a minor impurity (2-5%) in most commercial preparations of U-46619. The research revealed that this compound was approximately half as potent as its 5-cis counterpart (U-46619) in inhibiting what was described as "inducible prostaglandin E2 synthase," which is consistent with mPGES-1.

To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of this compound (based on the available qualitative description) and a selection of well-characterized mPGES-1 inhibitors. It is crucial to note that the specific IC50 value for this compound from the original study is not publicly available, and therefore its potency is presented as a relative value.

CompoundTypeAssay TypeIC50 ValueReference
This compound Prostaglandin AnalogIn Vitro Enzyme AssayApprox. 2x higher than U-46619[1]
U-46619 (5-cis) Prostaglandin AnalogIn Vitro Enzyme AssayNot specified[1]
MK-886 FLAP InhibitorIn Vitro Enzyme Assay1.6 µM[2]
MF-63 Phenanthrene ImidazoleIn Vitro Enzyme Assay (human)1.3 nM[3]
PF-9184 Novel InhibitorIn Vitro Enzyme Assay (human)16.5 nM[4]
Compound 4b Benzylidenebarbituric Acid DerivativeIn Vitro Enzyme Assay (human)33 nM[5]
Licofelone Arylpyrrolizine DerivativeCell-free Assay6 µM[6]
NS-398 COX-2 InhibitorIn Vitro Enzyme Assay20 µM[2]

Experimental Protocols

To ensure reproducibility and facilitate the design of further validation studies, this section details a representative experimental protocol for an in vitro mPGES-1 inhibition assay, based on methodologies reported in the literature.

In Vitro mPGES-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human mPGES-1.

Materials:

  • Recombinant human mPGES-1 (microsomal fraction)

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2)

  • Quenching solution (e.g., a solution containing a stable prostaglandin and a reducing agent)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

  • Enzyme Preparation: The microsomal fraction containing recombinant human mPGES-1 is diluted to the desired concentration in the reaction buffer.

  • Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, PGH2, and the cofactor, GSH. The final concentration of PGH2 is typically in the low micromolar range.

  • Reaction Incubation: The reaction mixture is incubated for a short period (e.g., 60-90 seconds) at room temperature to allow for the conversion of PGH2 to PGE2.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • PGE2 Quantification: The concentration of the product, PGE2, in each reaction mixture is determined using a competitive ELISA.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the scientific context, the following diagrams, generated using the DOT language, illustrate the mPGES-1 signaling pathway and a typical experimental workflow for inhibitor validation.

Caption: The mPGES-1 signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory PGE2.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound (this compound) Start->Compound_Prep Enzyme_Prep Prepare Recombinant mPGES-1 Start->Enzyme_Prep Incubation Pre-incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep->Incubation Reaction Initiate Reaction with PGH2 and GSH Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify PGE2 (e.g., ELISA) Termination->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the in vitro validation of an mPGES-1 inhibitor.

Conclusion and Future Directions

The available evidence, though limited to a single study, suggests that this compound exhibits inhibitory activity against mPGES-1. However, its potency appears to be modest, especially when compared to highly potent and selective inhibitors like MF-63 and PF-9184 that have nanomolar efficacy. The primary known biological activity of the U-46619 scaffold is as a potent thromboxane A2 receptor agonist, which could lead to significant off-target effects, such as platelet aggregation and vasoconstriction[5].

For a comprehensive validation of this compound as a viable mPGES-1 inhibitor, further research is imperative. Future studies should focus on:

  • Quantitative Potency Determination: A thorough investigation to determine the precise IC50 value of purified this compound against human mPGES-1 is essential.

  • Selectivity Profiling: Its inhibitory activity should be assessed against other key enzymes in the prostanoid pathway, including COX-1, COX-2, and other prostaglandin synthases, to determine its selectivity.

  • Cell-Based Assays: Evaluating its efficacy in cell-based assays that measure the inhibition of PGE2 production in response to inflammatory stimuli would provide a more physiologically relevant assessment of its activity.

  • In Vivo Studies: Should in vitro studies yield promising results, in vivo studies in animal models of inflammation would be necessary to evaluate its therapeutic potential and potential side effects.

References

A Comparative Guide to 5-trans U-46619 and Other Thromboxane A2 Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing our understanding of physiological and pathological processes. This guide provides an objective comparison of the widely used thromboxane A2 (TXA2) analog, 5-trans U-46619, with other key TXA2 analogs, supported by experimental data and detailed protocols.

Thromboxane A2 is a potent but unstable lipid mediator involved in a myriad of physiological functions, including platelet aggregation, vasoconstriction, and bronchoconstriction. Its short half-life necessitates the use of stable synthetic analogs in experimental settings. This guide focuses on a comparative analysis of this compound, I-BOP, STA2, and carbocyclic thromboxane A2, providing a comprehensive overview of their receptor binding affinities and functional potencies.

Quantitative Comparison of Thromboxane A2 Analogs

The following tables summarize the receptor binding affinities and functional potencies of various TXA2 analogs, providing a clear quantitative comparison to aid in the selection of the most suitable compound for specific research needs.

AnalogReceptor Binding Affinity (Kd or Ki, nM)Reference(s)
This compound Ki for [125I]PTA-OH binding: 17 ± 3 nMKi for [3H]U46619 binding: 16 ± 5 nM[1]
I-BOP Kd (high affinity): 0.234 ± 0.103 nMKd (low affinity): 2.31 ± 0.86 nM[2]
Thromboxane A2 (TXA2) Kd: 125 nM[3]
Prostaglandin H2 (PGH2) Kd: 43 nM[3]
AnalogPlatelet Aggregation (EC50, nM)Vasoconstriction (EC50 or effective concentration)Bronchoconstriction (Effective Concentration)Reference(s)
This compound 13 (shape change)[4], 580 (aggregation)[4]EC50 in aortic rings (rat): Not explicitly found, but widely used as a potent vasoconstrictor.[5]Potent bronchoconstrictor.[6][4][5][6]
I-BOP 4.4 ± 0.5[2]Not explicitly found, but described as a potent agonist.[7]Not explicitly found.[2][7]
STA2 Induces platelet aggregation.[8]Induces coronary artery vasoconstriction in rabbits at 25 µg/kg.[9]Induces bronchoconstriction in guinea pigs.[10][8][9][10]
Carbocyclic TXA2 Inhibits arachidonic acid-induced aggregation (IC50: 4-5 µM)Potent coronary vasoconstrictor, effective at 29 pM.[11]Not explicitly found.[11][12]
Thromboxane A2 (TXA2) 163 ± 21 (washed platelets)[3]Potent vasoconstrictor.[13]Potent bronchoconstrictor.[14][3][13][14]
Prostaglandin H2 (PGH2) 45 ± 2 (washed platelets)[3]Induces vasoconstriction.[15]Induces bronchoconstriction.[6][3][6][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in response to TXA2 analogs using light transmission aggregometry.

Materials:

  • Freshly drawn human venous blood collected into 3.8% (w/v) trisodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

  • TXA2 analog of interest (e.g., this compound).

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes.

  • Adjust the platelet count of the PRP to approximately 2.5-3.0 x 108 platelets/mL using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

  • Add the TXA2 analog at various concentrations to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood Collection prp Prepare Platelet-Rich Plasma (PRP) blood->prp ppp Prepare Platelet-Poor Plasma (PPP) prp->ppp adjust Adjust Platelet Count ppp->adjust calibrate Calibrate Aggregometer adjust->calibrate prewarm Pre-warm PRP calibrate->prewarm add_agonist Add TXA2 Analog prewarm->add_agonist record Record Light Transmission add_agonist->record

Caption: Workflow of a typical platelet aggregation assay.

Vasoconstriction Assay in Isolated Aortic Rings

This protocol describes the measurement of vasoconstrictor responses to TXA2 analogs in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

  • TXA2 analog of interest.

  • Organ bath system with isometric force transducers.

  • 95% O2 / 5% CO2 gas mixture.

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a reference contraction with a high concentration of KCl (e.g., 60 mM).

  • After washout and return to baseline, add cumulative concentrations of the TXA2 analog to the organ bath and record the isometric tension.

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

Workflow for Vasoconstriction Assay

G cluster_prep Tissue Preparation cluster_assay Contraction Assay excise Excise Thoracic Aorta clean Clean and Cut into Rings excise->clean mount Mount Rings in Organ Bath clean->mount equilibrate Equilibrate under Tension mount->equilibrate kcl Reference Contraction (KCl) equilibrate->kcl washout Washout kcl->washout add_agonist Add TXA2 Analog (Cumulative Doses) washout->add_agonist record Record Isometric Tension add_agonist->record

Caption: Workflow for an ex vivo vasoconstriction assay.

Bronchoconstriction Assay in Isolated Tracheal Rings

This protocol details the measurement of bronchoconstrictor responses to TXA2 analogs in isolated guinea pig tracheal rings.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g).

  • Krebs-Henseleit solution.

  • TXA2 analog of interest.

  • Organ bath system with isometric force transducers.

  • 95% O2 / 5% CO2 gas mixture.

Procedure:

  • Euthanize the guinea pig and excise the trachea.

  • Prepare tracheal rings (2-3 cartilage rings wide).

  • Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with solution changes every 15 minutes.

  • Induce a maximal contraction with a high concentration of a standard agonist (e.g., carbachol or histamine).

  • After washout and return to baseline, add cumulative concentrations of the TXA2 analog and record the isometric tension.

  • Express the contractile response as a percentage of the maximal contraction induced by the standard agonist.

Workflow for Bronchoconstriction Assay

G cluster_prep Tissue Preparation cluster_assay Contraction Assay excise Excise Trachea prepare_rings Prepare Tracheal Rings excise->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate under Tension mount->equilibrate max_contraction Maximal Contraction (e.g., Carbachol) equilibrate->max_contraction washout Washout max_contraction->washout add_agonist Add TXA2 Analog (Cumulative Doses) washout->add_agonist record Record Isometric Tension add_agonist->record

Caption: Workflow for an ex vivo bronchoconstriction assay.

Signaling Pathways of Thromboxane A2 Analogs

Thromboxane A2 and its analogs exert their effects by binding to the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR). The TP receptor exists as two main isoforms, TPα and TPβ, which can couple to different G proteins, primarily Gq/11 and G12/13, to initiate downstream signaling cascades.

Thromboxane A2 Receptor Signaling

G cluster_gq Gq/11 Pathway cluster_g12 G12/13 Pathway TXA2 Thromboxane A2 Analog TP_receptor TP Receptor (TPα/TPβ) TXA2->TP_receptor Gq Gαq/11 TP_receptor->Gq G12 Gα12/13 TP_receptor->G12 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Platelet Aggregation, Vasoconstriction, Bronchoconstriction Ca_release->Response_Gq PKC->Response_Gq RhoGEF RhoGEF G12->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_phos Myosin Light Chain Phosphorylation ROCK->MLC_phos Response_G12 Cell Shape Change, Contraction MLC_phos->Response_G12

Caption: Major signaling pathways activated by TXA2 analogs.

Chemical Structures

The chemical structures of the discussed thromboxane A2 analogs are presented below.

Chemical Structures of Thromboxane A2 and its Analogs

G cluster_TXA2 Thromboxane A2 cluster_U46619 This compound cluster_IBOP I-BOP cluster_Carbo Carbocyclic Thromboxane A2 TXA2 U46619 IBOP Carbo

Caption: Structures of TXA2 and its stable analogs.

References

A Comparative Guide to the Functional Differences Between cis-U-46619 and 5-trans-U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of the two geometric isomers of the synthetic thromboxane A2 (TXA2) analog, U-46619: the well-characterized (5Z)-isomer, commonly known as cis-U-46619, and its (5E)-isomer, 5-trans-U-46619. While extensive research has elucidated the function of cis-U-46619 as a potent tool for studying TXA2 receptor-mediated signaling, data on its 5-trans counterpart is notably scarce. This guide synthesizes the available experimental data to highlight their known functional differences and underscores the significant knowledge gaps that remain.

Overview of U-46619 Isomers

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin H2 (PGH2) and acts as a potent agonist at the thromboxane A2 (TP) receptor.[1] The stereochemistry of the double bond at the C5 position of the heptenoic acid side chain gives rise to two geometric isomers: cis (Z) and trans (E). Commercial preparations of U-46619 predominantly contain the cis-isomer, with the trans-isomer often present as a minor impurity.[2]

Functional Profile of cis-U-46619: A Potent TP Receptor Agonist

cis-U-46619 is widely recognized and utilized as a potent and stable agonist of the thromboxane A2 (TP) receptor.[3] Its high affinity for the TP receptor enables it to mimic the physiological and pathological effects of the endogenous ligand, thromboxane A2, such as platelet aggregation and smooth muscle contraction.

Quantitative Data for cis-U-46619 Activity
ParameterValueBiological SystemReference
EC50 (Platelet Aggregation) 0.082 µMHuman Platelets
EC50 (Platelet Shape Change) 0.0048 µMHuman Platelets
EC50 (Smooth Muscle Contraction) 0.035 µMVarious in vitro preparations[3]
TP Receptor Binding (Kd) 0.041 µMHuman Platelets[4]
Signaling Pathways of cis-U-46619

Upon binding to the G-protein coupled TP receptor, cis-U-46619 activates multiple downstream signaling cascades, primarily through Gαq and Gα12/13 proteins.

  • Gαq Pathway: Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: This pathway involves the activation of the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain (MLC) phosphorylation and promoting smooth muscle contraction.

  • Other Pathways: cis-U-46619 has also been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, contributing to cellular responses like cell proliferation.[3]

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 cis-U-46619 TP_receptor TP Receptor U46619->TP_receptor binds Gq Gαq TP_receptor->Gq activates G1213 Gα12/13 TP_receptor->G1213 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation ERK ERK1/2 PKC->ERK ROCK ROCK RhoA->ROCK activates MLC_P MLC-P ROCK->MLC_P inhibits (via MLCP) Contraction Smooth Muscle Contraction ROCK->Contraction MLC_P->Contraction MLC MLC MLC->MLC_P

Caption: Signaling pathway of cis-U-46619.

Functional Profile of 5-trans-U-46619: A Notable Lack of Data

In stark contrast to its cis-isomer, 5-trans-U-46619 is poorly characterized. It is most frequently mentioned in the literature as a minor impurity (typically 2-5%) found in commercial batches of U-46619.[2] To date, there is a significant absence of published data on its affinity for the TP receptor and its functional effects on platelet aggregation and smooth muscle contraction.

The primary functional difference that has been reported is its activity as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.

Comparative Inhibitory Activity on mPGES-1

A key study by Quraishi et al. (2002) represents the most direct comparison of the biological activity of the two isomers. This study found that both isomers inhibit mPGES-1, with the cis-isomer being approximately twice as potent as the trans-isomer.

CompoundIC50 (mPGES-1 Inhibition)Reference
cis-U-46619~5 µM[2] (potency estimated from comparative statement)
5-trans-U-46619~10 µM[2][5]

This finding suggests a potential functional divergence between the two isomers, where they may interact with different targets in the broader eicosanoid pathway. However, without further data, the full implications of this difference remain unclear.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of the functional activities of pharmacological agents. Below are generalized methodologies for key assays relevant to the study of U-46619 isomers.

Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for the PRP sample.

  • Agonist Addition: A range of concentrations of the test compound (e.g., cis-U-46619 or 5-trans-U-46619) is added to the PRP, and the change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration, and an EC50 value is calculated from the resulting dose-response curve.

Smooth Muscle Contraction Assay (Isolated Tissue Bath)
  • Tissue Preparation: A segment of vascular smooth muscle (e.g., rat aorta or rabbit saphenous vein) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Contraction Measurement: Isometric contractions are recorded using a force transducer connected to a data acquisition system.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). An EC50 value is then determined from the concentration-response curve.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay
  • Enzyme Preparation: Microsomes containing human mPGES-1 are prepared from cells overexpressing the enzyme (e.g., Sf9 insect cells or HEK293 cells).

  • Assay Reaction: The assay is typically performed in a buffer containing a source of PGH2 (the substrate for mPGES-1) and the microsomal enzyme preparation.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (cis- or 5-trans-U-46619) for a defined period.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of PGH2 and allowed to proceed for a specific time before being terminated (e.g., by the addition of an acidic solution).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a suitable method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and an IC50 value is determined.

Summary and Conclusion

The functional comparison between cis-U-46619 and 5-trans-U-46619 is currently limited by a significant disparity in the available research.

  • cis-U-46619 is a well-established and potent agonist of the thromboxane A2 receptor, with its functional activities and signaling pathways extensively documented. It serves as a critical tool for investigating the roles of the TXA2/TP receptor system in physiology and disease.

  • 5-trans-U-46619 , in contrast, remains largely uncharacterized in terms of its interaction with the TP receptor. The primary reported functional activity for this isomer is its inhibition of mPGES-1, where it is approximately half as potent as the cis-isomer.

This notable difference in their effects on mPGES-1 suggests that the two isomers may possess distinct pharmacological profiles. However, the lack of data on the TP receptor-mediated activities of 5-trans-U-46619 makes a comprehensive functional comparison impossible at this time. Further research is critically needed to elucidate the pharmacological properties of 5-trans-U-46619 to fully understand its biological activities and to determine if it has any potential as a selective pharmacological tool. Researchers using commercial preparations of U-46619 should be aware of the potential presence of the 5-trans-isomer and its distinct activity on mPGES-1, which could be a confounding factor in experimental outcomes.

References

A Comparative Analysis of U-46619 and its Trans Isomer: Agonism vs. Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic thromboxane A2 analog, U-46619, and its trans isomer, 5-trans U-46619. While structurally similar, these isomers exhibit distinct and functionally opposing primary pharmacological activities. U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, inducing platelet aggregation and vasoconstriction. In contrast, the limited available data on this compound points towards an inhibitory role, primarily targeting microsomal prostaglandin E2 synthase (mPGES-1). This guide summarizes the key pharmacological differences, presents available quantitative data, and outlines the experimental protocols for assessing their respective activities.

Chemical Structures and Stereochemistry

U-46619 and its trans isomer share the same molecular formula and mass but differ in the stereochemistry of the double bond in the heptenoic acid side chain. U-46619 possesses a cis (Z) configuration at the 5,6-position, while its isomer has a trans (E) configuration. This seemingly minor structural variance leads to a significant divergence in their biological activities.

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass
U-46619 (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid56985-40-1C21H34O4350.49 g/mol
This compound (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid330796-58-2C21H34O4350.49 g/mol

Pharmacological Profile Comparison

The primary pharmacological distinction lies in their interaction with key components of the eicosanoid signaling pathway. U-46619 is a well-established and potent TP receptor agonist, mimicking the actions of thromboxane A2.[1][2] Conversely, this compound, often found as a minor impurity in U-46619 preparations, has been identified as an inhibitor of microsomal prostaglandin E2 synthase (mPGES-1).[2]

ParameterU-46619 (cis-isomer)This compound (trans-isomer)
Primary Target Thromboxane A2 (TP) ReceptorMicrosomal Prostaglandin E2 Synthase (mPGES-1)
Primary Action AgonistInhibitor
EC50 for TP Receptor Activation 35 nMData not available
Effect on Platelet Aggregation Induces aggregation[3]Data not available
Effect on Vasoconstriction Potent vasoconstrictor[4]Data not available
mPGES-1 Inhibition Inhibits mPGES-1Reported to be about half as potent as the cis-isomer in inhibiting mPGES-1[2]

Note: There is a significant lack of publicly available data on the direct interaction of this compound with the TP receptor. Further research is required to determine if it possesses any agonist or antagonist activity at this receptor.

Signaling Pathways and Mechanisms of Action

The divergent activities of U-46619 and its trans isomer are best understood by examining their roles in distinct signaling pathways.

U-46619: TP Receptor Agonism

U-46619 binds to and activates the TP receptor, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades primarily through Gq and G13 proteins, leading to physiological responses such as platelet aggregation and smooth muscle contraction.

G_protein_signaling U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor binds & activates Gq Gq TP_receptor->Gq activates G13 G13 TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MLC_K Myosin Light Chain Kinase Ca_release->MLC_K activates Contraction Platelet Aggregation & Vasoconstriction PKC->Contraction RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates MLC_P Myosin Light Chain Phosphatase ROCK->MLC_P inhibits MLC_K->Contraction promotes MLC_P->Contraction inhibits

U-46619 Signaling Pathway via TP Receptor.
U-46619 and this compound: Inhibition of Prostaglandin E2 Synthesis

Both isomers have been reported to inhibit microsomal prostaglandin E2 synthase (mPGES-1), an enzyme responsible for the conversion of PGH2 to PGE2. This action would reduce the production of the pro-inflammatory mediator PGE2.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 U46619_isomers U-46619 & this compound U46619_isomers->mPGES1 inhibit

Inhibition of PGE2 Synthesis by U-46619 Isomers.

Experimental Protocols

Thromboxane A2 (TP) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of U-46619 and its trans isomer for the TP receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the TP receptor.

Materials:

  • [³H]-SQ29,548 (radioligand)

  • Cell membranes expressing the human TP receptor

  • U-46619 and this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled ligands (U-46619 and this compound).

  • In a 96-well plate, add assay buffer, cell membranes, and the unlabeled ligand dilutions.

  • Add the radioligand [³H]-SQ29,548 at a concentration near its Kd.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled U-46619.

  • Data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

TP_Receptor_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents serial_dilutions Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilutions incubation Incubate Membranes with Radioligand & Test Compounds serial_dilutions->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 & Ki Determination) scintillation_counting->data_analysis end End data_analysis->end

Workflow for TP Receptor Binding Assay.
Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of U-46619 and its trans isomer on mPGES-1.

Objective: To determine the IC50 values of the test compounds for mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • U-46619 and this compound

  • Reduced glutathione (GSH)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Stop Solution: e.g., a solution containing a stable PGE2 analog and a reducing agent.

  • PGE2 ELISA kit

Procedure:

  • Prepare serial dilutions of the test compounds (U-46619 and this compound).

  • In a reaction tube, pre-incubate the recombinant mPGES-1 enzyme with the test compound and GSH in the assay buffer for 15 minutes at 4°C.

  • Initiate the reaction by adding the substrate PGH2.

  • Incubate for a short period (e.g., 60 seconds) at room temperature.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

mPGES1_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents pre_incubation Pre-incubate mPGES-1 with Test Compounds & GSH prep_reagents->pre_incubation reaction_initiation Initiate Reaction with PGH2 pre_incubation->reaction_initiation reaction_termination Terminate Reaction reaction_initiation->reaction_termination pge2_quantification Quantify PGE2 Production (ELISA) reaction_termination->pge2_quantification data_analysis Data Analysis (IC50 Determination) pge2_quantification->data_analysis end End data_analysis->end

Workflow for mPGES-1 Inhibition Assay.

Conclusion

The comparative analysis of U-46619 and its trans isomer, this compound, reveals a fascinating example of how subtle changes in stereochemistry can dramatically alter pharmacological activity. U-46619 serves as a valuable research tool for studying thromboxane A2-mediated signaling and pathophysiology due to its potent TP receptor agonism. In contrast, this compound presents a different pharmacological profile as an inhibitor of mPGES-1. The significant gap in the understanding of the trans-isomer's activity at the TP receptor highlights an area for future investigation. A thorough characterization of this compound's full pharmacological profile is necessary to fully comprehend its biological role and potential as a research tool or therapeutic lead. Researchers utilizing commercial preparations of U-46619 should be aware of the potential presence of the trans-isomer and its distinct inhibitory activity on PGE2 synthesis.

References

Validating the Inhibitory Effect of Thromboxane A2 Receptor Antagonists on 5-trans U-46619-Induced Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibitory effect of various antagonists on the activity of 5-trans U-46619, a stable synthetic analog of the thromboxane A2 (TXA2) receptor agonist, PGH2. While the query focuses on the "inhibitory effect of this compound," it is crucial to understand that this compound is a potent agonist of the thromboxane A2 (TP) receptor. Therefore, this guide will focus on validating the inhibitory effects of antagonists on the physiological responses induced by this compound.

This guide outlines common experimental protocols, presents comparative data for well-characterized TP receptor antagonists, and provides visual representations of the signaling pathway and experimental workflows.

Understanding the Mechanism of Action

This compound, like its more common isomer U-46619, mimics the action of thromboxane A2 by binding to and activating TP receptors.[1] This activation triggers a cascade of intracellular events, primarily through Gq/11 and G12/13 proteins, leading to physiological responses such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] The validation of an inhibitory effect, therefore, involves demonstrating a compound's ability to block these U-46619-induced responses.

Comparative Inhibitory Data

The following table summarizes the inhibitory potency of several well-characterized TP receptor antagonists against U-46619-induced platelet aggregation. The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

AntagonistpA2 ValueTargetReference
GR32191~8.2TP Receptor[3]
SQ-295488.22 +/- 0.11TP Receptor[4]
R.68070~5.4TP Receptor[3]
CV-4151~4.8TP Receptor[3]
Terutroban-TP Receptor[2]

Experimental Protocols

Validating the inhibitory activity of a compound against this compound typically involves one or more of the following established in vitro assays:

Platelet Aggregation Assay

This is a fundamental assay to assess the anti-platelet activity of a test compound.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors (human) or animal models into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Assay Procedure:

    • A sample of PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

    • The test compound (potential inhibitor) at various concentrations or a vehicle control is added to the PRP and incubated for a specific period.

    • Aggregation is initiated by adding a sub-maximal concentration of U-46619.

    • Light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the inhibitor that reduces the U-46619-induced aggregation by 50%) is determined.

Isolated Tissue Contraction Assay (Vasoconstriction)

This assay measures the ability of a compound to inhibit U-46619-induced smooth muscle contraction in isolated blood vessels.

Methodology:

  • Tissue Preparation: A blood vessel, such as the rat aorta or human saphenous vein, is excised and placed in a cold, oxygenated physiological salt solution.[5] The vessel is cleaned of connective tissue and cut into rings.

  • Organ Bath Setup: The arterial rings are mounted in an organ bath chamber filled with a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Assay Procedure:

    • The tissues are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to U-46619 is generated to determine the baseline contractile response.

    • In a separate set of experiments, the tissue is pre-incubated with the test inhibitor at various concentrations before generating the U-46619 concentration-response curve.

  • Data Analysis: The inhibitory effect is quantified by the rightward shift of the U-46619 concentration-response curve in the presence of the antagonist. The pA2 value is then calculated to determine the potency of the antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the U-46619-induced increase in intracellular calcium concentration ([Ca2+]i), a key event in the signaling cascade.

Methodology:

  • Cell Preparation: Platelets or cultured cells expressing the TP receptor (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.

    • The cells are pre-incubated with the test inhibitor or vehicle control.

    • U-46619 is added to stimulate the cells, and the change in fluorescence intensity, which corresponds to the change in ([Ca2+]i), is recorded.

  • Data Analysis: The inhibitory effect is determined by the reduction in the U-46619-induced fluorescence signal. The IC50 value for the inhibition of calcium mobilization is then calculated.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Activates Antagonist TP Receptor Antagonist Antagonist->TP_Receptor Inhibits Gq Gq/11 TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC_activation->Response

Caption: Signaling pathway of this compound and point of inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Platelets or Isolated Tissue incubate Pre-incubate Sample with Test Inhibitor or Vehicle prep_cells->incubate prep_compounds Prepare Test Inhibitor and U-46619 Solutions prep_compounds->incubate stimulate Stimulate with U-46619 incubate->stimulate measure Measure Response (Aggregation, Contraction, Ca²⁺) stimulate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_potency Determine IC₅₀ or pA₂ calc_inhibition->determine_potency

References

A Comparative Guide to Thromboxane Agonists: U-46619, I-BOP, and Carbocyclic Thromboxane A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis. Its effects are mediated through the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor. Due to the inherent instability of TXA2, stable synthetic analogs have been developed to study its physiological and pathophysiological roles. This guide provides a side-by-side comparison of three widely used thromboxane agonists: U-46619, I-BOP, and Carbocyclic Thromboxane A2. We present quantitative data on their performance, detailed experimental protocols for key assays, and a visualization of the common signaling pathway they activate.

Quantitative Comparison of Thromboxane Agonists

The following table summarizes the key quantitative parameters for U-46619, I-BOP, and Carbocyclic Thromboxane A2, focusing on their potency in inducing platelet aggregation and vasoconstriction.

AgonistParameterValueSpecies/TissueKey Findings
U-46619 EC50 (Platelet Aggregation)0.58 µMHuman PlateletsPotent agonist of platelet aggregation.
EC50 (Platelet Shape Change)0.013 µMHuman PlateletsInduces shape change at a lower concentration than aggregation.
EC50 (Vasoconstriction)35 nMIn vivoDemonstrates strong vasoconstrictive effects.
I-BOP KD (TP Receptor Binding)0.61 nMVascular Smooth MuscleHigh-affinity agonist for the thromboxane A2 receptor.
Effect on Synaptic Transmission0.1-3 µMRat Hippocampal NeuronsExhibits a biphasic effect, enhancing at low concentrations and inhibiting at high concentrations.
Carbocyclic Thromboxane A2 Vasoconstriction PotencyEffective at 29 pMCoronary Vascular Smooth MuscleExtremely potent coronary vasoconstrictor.
Platelet Aggregation EffectInhibitor at 1-5 µMPlateletsIn contrast to U-46619 and I-BOP, it inhibits arachidonic acid- and endoperoxide-induced platelet aggregation at higher concentrations.

Mechanism of Action and Signaling Pathway

U-46619, I-BOP, and Carbocyclic Thromboxane A2 all exert their effects by binding to and activating the thromboxane A2 (TP) receptor. The TP receptor is coupled to G proteins, primarily Gq and G13. Activation of these G proteins initiates a downstream signaling cascade, as illustrated in the diagram below.

Thromboxane_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Thromboxane Agonist (U-46619, I-BOP, CTA2) TP_Receptor TP Receptor Agonist->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Rho_Kinase Rho Kinase RhoA->Rho_Kinase Platelet_Activation Platelet Aggregation & Shape Change Ca_release->Platelet_Activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Activation Rho_Kinase->Vasoconstriction Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_vaso Vasoconstriction Assay P1 Blood Collection (Sodium Citrate) P2 PRP Preparation (Low-speed Centrifugation) P1->P2 P3 Platelet Count Adjustment P2->P3 P4 Aggregometry (Light Transmission) P3->P4 P5 EC50 Calculation P4->P5 V1 Artery Dissection & Ring Preparation V2 Mounting in Organ Bath V1->V2 V3 Equilibration & Viability Check (KCl) V2->V3 V4 Cumulative Agonist Concentration Addition V3->V4 V5 EC50 Calculation V4->V5

Assessing the Specificity of 5-trans U-46619: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of 5-trans U-46619, a geometric isomer of the potent thromboxane A2 (TP) receptor agonist U-46619, with other key TP receptor ligands. This guide will delve into available experimental data, detail relevant experimental protocols, and visualize key pathways to aid in the critical assessment of this compound's utility in research.

Executive Summary

U-46619 is a well-established and potent agonist of the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR) pivotal in mediating platelet aggregation and vasoconstriction.[1][2] Its isomer, this compound, is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[3] While data on the direct TP receptor activity of this compound is limited, a notable off-target effect has been identified: it inhibits microsomal prostaglandin E2 synthase (mPGES) and is reported to be about half as potent as the 5-cis isomer in this regard.[3] This guide will provide a comparative overview of U-46619 and other relevant compounds to help researchers evaluate the potential impact of this compound in their experimental systems.

Comparison of TP Receptor Ligands

To contextualize the specificity of this compound, it is essential to compare the pharmacological profiles of its cis-isomer, U-46619, and other standard TP receptor modulators.

CompoundTypeTarget(s)Binding Affinity (Ki/Kd)Functional Potency (EC50)Key Characteristics
U-46619 AgonistThromboxane A2 (TP) ReceptorHigh affinity binding site Kd: ~4-19 nM (human platelets)[2][4]EC50: 35 nM (platelet aggregation)[2][5]Potent and stable PGH2/TXA2 analog; widely used as a selective TP receptor agonist.[1][2]
This compound Isomer of Agonist / Off-target InhibitorMicrosomal Prostaglandin E2 Synthase (mPGES)Data not readily available for TP receptor.Data not readily available for TP receptor.Known impurity in U-46619 preparations with demonstrated off-target activity.[3]
I-BOP AgonistThromboxane A2 (TP) ReceptorHigh affinity site Kd: ~157 pM (human platelets)[6]EC50: 209 pM (Ca2+ increase), 4.4 nM (aggregation)[6]A potent and selective TP receptor agonist.[7]
SQ 29,548 AntagonistThromboxane A2 (TP) ReceptorKi: 4.1 nM (human recombinant TP receptor)[8]; Kd: ~4.5-11.3 nM (human platelets)[4]IC50: 0.06 µM (inhibition of U-46619-induced platelet aggregation)[8]A highly selective and potent TP receptor antagonist.[8]

Signaling Pathways and Experimental Workflows

To fully appreciate the action of these compounds, it is crucial to understand the downstream signaling of the TP receptor and the experimental workflows used to assess their activity.

Thromboxane A2 (TP) Receptor Signaling Pathway

Activation of the TP receptor by an agonist like U-46619 initiates a cascade of intracellular events. The receptor primarily couples to Gq and G12/G13 families of G proteins.[9][10][11] Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12] The G12/G13 pathway activates Rho GTPases, which in turn activate Rho-associated kinase (ROCK), contributing to smooth muscle contraction.[13]

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TP Agonist (e.g., U-46619) TP_Receptor TP Receptor Agonist->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G12_13 G12/13 TP_Receptor->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Rho Rho G12_13->Rho Activates ROCK ROCK Rho->ROCK Activates ROCK->Contraction

TP Receptor Signaling Cascade
Experimental Workflow for Assessing Agonist Specificity

A typical workflow to determine the specificity of a compound like this compound involves a series of in vitro assays.

Specificity_Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Primary Target & Receptor Panel) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Mobilization, Platelet Aggregation) start->functional_assay off_target_assay Off-Target Assays (e.g., mPGES activity) start->off_target_assay data_analysis Data Analysis (Ki, EC50, IC50 determination) binding_assay->data_analysis functional_assay->data_analysis off_target_assay->data_analysis conclusion Specificity Profile Assessment data_analysis->conclusion

Workflow for Specificity Assessment

Detailed Experimental Protocols

Radioligand Binding Assay for TP Receptor

This protocol is used to determine the binding affinity (Ki or Kd) of a test compound for the TP receptor.[14][15]

Materials:

  • Cell membranes expressing the TP receptor (e.g., from platelets or recombinant cell lines).

  • Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548).

  • Test compound (this compound) and reference compounds (U-46619, SQ 29,548).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test or reference compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor ligand (e.g., 10 µM SQ 29,548).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPCR activation, particularly for Gq-coupled receptors like the TP receptor.[16][17]

Materials:

  • Cells expressing the TP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound) and a reference agonist (U-46619).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare serial dilutions of the test and reference compounds.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add the test or reference compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data are analyzed by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Platelet Aggregation Assay

This assay directly measures the physiological response of platelets to TP receptor activation.[18][19]

Materials:

  • Platelet-rich plasma (PRP) or washed platelets isolated from whole blood.

  • An aggregometer.

  • Test compound (this compound) and a reference agonist (U-46619).

  • Saline or appropriate buffer.

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Adjust the platelet count if necessary.

  • Place a sample of PRP in a cuvette with a stir bar in the aggregometer and establish a baseline light transmission.

  • Add the test or reference compound to the PRP.

  • Record the change in light transmission as the platelets aggregate. An increase in light transmission indicates aggregation.

  • The extent and rate of aggregation are measured.

  • Dose-response curves can be generated to determine the EC50 for platelet aggregation.

Vasoconstriction Assay

This ex vivo assay assesses the contractile response of isolated blood vessels to TP receptor agonists.[20][21]

Materials:

  • Isolated blood vessel rings (e.g., rat aorta or human saphenous vein).

  • An organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Test compound (this compound) and a reference agonist (U-46619).

Procedure:

  • Mount the blood vessel rings in the organ baths containing warmed, gassed Krebs-Henseleit solution.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a reference contraction (e.g., with high potassium solution) to ensure tissue viability.

  • After a washout and return to baseline, add cumulative concentrations of the test or reference compound to the organ bath.

  • Record the increase in isometric tension (contraction).

  • Construct concentration-response curves to determine the EC50 and maximum contractile response.

Logical Framework for Product Comparison

When evaluating a compound like this compound, a logical framework is essential for a comprehensive assessment.

Comparison_Framework cluster_compound Compound of Interest: this compound cluster_assessment Assessment Criteria cluster_data Supporting Data compound This compound on_target On-Target Activity (TP Receptor) compound->on_target off_target Off-Target Activity (e.g., mPGES) compound->off_target comparison Comparison to Alternatives (U-46619, I-BOP) compound->comparison binding_data Binding Affinity Data (Ki / Kd) on_target->binding_data functional_data Functional Potency Data (EC50 / IC50) on_target->functional_data selectivity_data Selectivity Panel Data off_target->selectivity_data comparison->binding_data comparison->functional_data

Framework for Comparative Assessment

Conclusion

The available evidence indicates that while U-46619 is a potent and selective TP receptor agonist, its isomer, this compound, has a known off-target activity as an inhibitor of microsomal prostaglandin E2 synthase. Researchers using commercial preparations of U-46619 should be aware of the potential presence of this impurity and its possible confounding effects, particularly in studies where prostaglandin E2 signaling is relevant. For experiments requiring highly specific TP receptor activation, the use of other well-characterized agonists like I-BOP, or ensuring the purity of the U-46619 preparation, is advisable. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to investigate thromboxane A2 signaling.

References

A Comparative Guide to 5-trans U-46619 and its Control Experiments in Thromboxane A2 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-trans U-46619 with its more common isomer, U-46619, and other relevant compounds used in the study of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This document outlines key performance data, detailed experimental protocols for assessing compound activity, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the Thromboxane A2 Receptor

This compound is a geometric isomer of U-46619, a stable and potent synthetic analog of the prostaglandin endoperoxide PGH2, which acts as a selective agonist for the thromboxane A2 (TP) receptor.[1] While U-46619 is widely used to study TP receptor-mediated physiological and pathological processes, this compound is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[2] Its biological activity has been less extensively characterized. One study found this compound to be approximately half as potent as U-46619 in inhibiting prostaglandin E synthase.[2]

The TP receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4] Dysregulation of the TP receptor signaling pathway is implicated in cardiovascular diseases, such as thrombosis and hypertension.[5] This guide will provide researchers with the necessary information to design and execute well-controlled experiments investigating the effects of this compound and other modulators of the TP receptor.

Data Presentation: A Quantitative Comparison of TP Receptor Ligands

The following table summarizes the quantitative data for this compound and other key compounds used in TP receptor research. This data is essential for comparing the potency and efficacy of these molecules in various in vitro assays.

CompoundTypeTargetAssayKey Parameter (Value)
This compound AgonistProstaglandin E SynthaseInhibition AssayApprox. 2-fold less potent than U-46619
U-46619 AgonistTP ReceptorPlatelet AggregationEC50: ~0.035 µM[6][7]
Smooth Muscle ContractionEC50: Varies by tissue (e.g., ~3.7 nM in human saphenous vein)[8]
Calcium MobilizationEC50: ~398 nM in human vascular smooth muscle cells[4]
I-BOP AgonistTP ReceptorPlatelet Aggregation & Calcium MobilizationHigh-affinity agonist, often used as a radioligand[9][10]
SQ 29548 AntagonistTP ReceptorReceptor Binding (human)Ki: 4.1 nM[11]
Inhibition of U-46619-induced Platelet AggregationIC50: 0.06 µM[11]
Inhibition of U-46619-induced Smooth Muscle ContractionKB: 0.5-1.7 nM[11]
GR32191 AntagonistTP ReceptorInhibition of Platelet AggregationPotent and selective antagonist[2]
Thromboxane B2 Inactive MetaboliteTP ReceptorVarious functional assaysInactive, does not affect channel activity stimulated by U-46619

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound research.

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 / this compound TP_Receptor TP Receptor U46619->TP_Receptor Gq_11 Gq/11 TP_Receptor->Gq_11 activates G12_13 G12/13 TP_Receptor->G12_13 activates PLC Phospholipase C (PLC) Gq_11->PLC activates RhoGEF RhoGEF G12_13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC activates Platelet_Aggregation Platelet Aggregation Ca_cyto->Platelet_Aggregation PKC->Platelet_Aggregation ROCK Rho-associated kinase (ROCK) RhoA->ROCK activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction

Caption: TP Receptor Signaling Pathway.

Experimental_Workflow_Platelet_Aggregation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (e.g., from healthy volunteers) PRP_Prep 2. Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood_Collection->PRP_Prep Platelet_Count 3. Adjust Platelet Count PRP_Prep->Platelet_Count Incubation 4. Pre-incubation (37°C with stirring) Platelet_Count->Incubation Addition 5. Add Test Compounds (e.g., this compound, U-46619, SQ 29548, Vehicle) Incubation->Addition Aggregation_Measurement 6. Measure Light Transmittance (Aggregometer) Addition->Aggregation_Measurement Curve_Generation 7. Generate Aggregation Curves Aggregation_Measurement->Curve_Generation EC50_IC50_Calc 8. Calculate EC50/IC50 Values Curve_Generation->EC50_IC50_Calc

Caption: Platelet Aggregation Assay Workflow.

Logical_Comparison_Diagram cluster_agonists Agonists (Positive Controls/Comparators) cluster_antagonists Antagonists (Negative Controls) cluster_inactive Inactive Control This compound This compound TP Receptor TP Receptor This compound->TP Receptor activates (weaker) U-46619 U-46619 U-46619->TP Receptor activates (potent) I-BOP I-BOP I-BOP->TP Receptor activates (potent) SQ 29548 SQ 29548 SQ 29548->TP Receptor blocks GR32191 GR32191 GR32191->TP Receptor blocks Thromboxane B2 Thromboxane B2 Thromboxane B2->TP Receptor no effect

Caption: Logical Comparison of TP Ligands.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Washed Human Platelet Aggregation Assay

This protocol details the steps for measuring platelet aggregation in response to TP receptor agonists.

Materials:

  • Fresh human whole blood collected in acid-citrate-dextrose (ACD).

  • Tyrode's buffer (pH 7.4).

  • Prostacyclin (PGI2).

  • Apyrase.

  • Test compounds: this compound, U-46619, I-BOP, SQ 29548, Thromboxane B2, vehicle control (e.g., DMSO).

  • Platelet aggregometer.

Procedure:

  • Preparation of Washed Platelets:

    • Centrifuge whole blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).

    • Add PGI2 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

    • Resuspend the platelet pellet gently in Tyrode's buffer containing apyrase (to remove any released ADP) and PGI2.

    • Repeat the centrifugation and resuspension steps twice to ensure complete washing.

    • Finally, resuspend the platelets in Tyrode's buffer to a final concentration of 2.5 x 10⁸ platelets/mL.

  • Platelet Aggregation Measurement:

    • Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

    • Add the test compound (e.g., this compound at various concentrations) or the appropriate control (vehicle, U-46619, I-BOP, or pre-incubated with SQ 29548 or Thromboxane B2).

    • Record the change in light transmittance for 5-10 minutes. An increase in light transmittance indicates platelet aggregation.

  • Data Analysis:

    • The extent of aggregation is quantified as the maximum percentage change in light transmittance.

    • For agonists, construct dose-response curves and calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, calculate the IC50 value (the concentration that inhibits the agonist-induced aggregation by 50%).

Aortic Ring Contraction Assay

This ex vivo protocol measures the contractile response of vascular smooth muscle to TP receptor agonists.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution.

  • Test compounds: this compound, U-46619, I-BOP, SQ 29548, Thromboxane B2, vehicle control.

  • Organ bath system with isometric force transducers.

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution and remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contraction Measurement:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

    • Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • After washing and returning to baseline, add cumulative concentrations of the test agonist (e.g., this compound, U-46619, I-BOP).

    • For antagonist studies, pre-incubate the rings with the antagonist (e.g., SQ 29548) for 20-30 minutes before adding the agonist.

    • Record the isometric tension generated by the aortic rings.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Construct concentration-response curves and determine the EC50 values for the agonists.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TP receptor stimulation using the fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells expressing the TP receptor (e.g., HEK293 cells or vascular smooth muscle cells).

  • Fura-2 AM.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Test compounds: this compound, U-46619, I-BOP, SQ 29548, Thromboxane B2, vehicle control.

  • Fluorescence spectrophotometer or a plate reader with dual-wavelength excitation capabilities.

Procedure:

  • Cell Loading with Fura-2 AM:

    • Plate the cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Measurement:

    • Place the coverslip or the 96-well plate in the fluorescence spectrophotometer/plate reader.

    • Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.

    • Add the test compound or control and continue to record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in [Ca²⁺]i.

  • Data Analysis:

    • The change in [Ca²⁺]i is represented by the change in the F340/F380 ratio.

    • Construct dose-response curves for the agonists and calculate their EC50 values.

By following these detailed protocols and utilizing the provided comparative data and visualizations, researchers can effectively design and interpret experiments to elucidate the specific roles of this compound and other modulators of the thromboxane A2 receptor signaling pathway.

References

A Comparative Guide to the Thromboxane A₂Receptor Agonist U-46619 and its 5-trans Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive review of the synthetic thromboxane A₂ (TXA₂) analog, U-46619, a cornerstone tool in cardiovascular and cellular signaling research. We will delve into its biological activity, the signaling pathways it triggers, and the experimental protocols used to study its effects. This guide will also address the available, albeit limited, information on its isomer, 5-trans U-46619, placing its activity in context with its more prevalent cis-counterpart.

Introduction to U-46619 and the 5-trans Isomer

U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable and potent synthetic analog of the prostaglandin endoperoxide PGH₂.[1] It functions as a selective and potent agonist for the thromboxane A₂ (TP) receptor.[1] Due to its stability compared to the highly unstable endogenous ligand, thromboxane A₂, U-46619 is widely used in research to elicit and study a range of physiological and pathophysiological processes. These include platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2]

The isomer, this compound, is the trans-isomer of U-46619 and has been identified as a minor impurity, typically constituting 2-5%, in most commercial preparations of U-46619.[3] There is a scarcity of studies that have independently assessed the biological activity of this compound. The limited available data indicates that it is an inhibitor of microsomal prostaglandin E₂ synthase (mPGES) at a concentration of 10 µM.[4] One study found it to be approximately half as potent in this inhibitory action as the 5-cis version of U-46619.[3]

Comparative Biological Activity of U-46619

U-46619 exhibits a range of biological effects, primarily mediated through the activation of TP receptors. Its potency can vary depending on the biological system and the specific response being measured. The following table summarizes key quantitative data on the biological activity of U-46619 from various studies.

Biological EffectSystem/TissueEC₅₀Reference
Platelet AggregationHuman Platelets1.31 µM[5]
Platelet Shape ChangeHuman Platelets0.013 µM[6]
Fibrinogen Receptor BindingHuman Platelets0.53 µM[5]
Serotonin ReleaseHuman Platelets0.536 µM[5]
Myosin Light-Chain PhosphorylationHuman Platelets0.057 µM[5]
VasoconstrictionHuman Subcutaneous Resistance Arteries16 nM[7]
ERK-1 and ERK-2 ActivationHEK 293 cells expressing TPα and TPβ receptorsNot specified[5]
Increase in Blood PressureSpontaneously Hypertensive Rats (in vivo)Not applicable[6]

Signaling Pathways of U-46619

Upon binding to the G-protein coupled TP receptor, U-46619 initiates a cascade of intracellular signaling events. The TP receptor can couple to several G protein families, including Gq and G₁₃, leading to the activation of distinct downstream pathways.[8][9]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11] The resulting increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, contributes to cellular responses like platelet aggregation and smooth muscle contraction.[12]

  • G₁₃ Pathway: Coupling of the TP receptor to G₁₃ leads to the activation of the small GTPase, RhoA.[6][8] Activated RhoA, in turn, activates Rho-kinase (ROCK), which can inhibit myosin light-chain phosphatase, leading to an increase in myosin light-chain phosphorylation and promoting smooth muscle contraction.[12]

  • Other Signaling Pathways: U-46619 has also been shown to activate other signaling cascades, including the p38 MAPK and ERK1/2 pathways, which can influence processes like cell differentiation.[6]

Below is a diagram illustrating the primary signaling pathways activated by U-46619.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK Rho-kinase (ROCK) RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MLC_Phosphorylation Myosin Light-Chain Phosphorylation ROCK->MLC_Phosphorylation promotes Ca_release->MLC_Phosphorylation contributes to PKC->MLC_Phosphorylation contributes to

Caption: Signaling pathways activated by U-46619 through the TP receptor.

Experimental Protocols

The study of U-46619's effects relies on a variety of established in vitro and in vivo experimental protocols. Below are detailed methodologies for two key experiments.

This assay measures the ability of U-46619 to induce the aggregation of platelets in a sample of platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is drawn from a healthy, consenting donor who has not taken any anti-platelet medication for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The upper layer, which is the PRP, is carefully collected.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement: The PRP is placed in a cuvette with a stir bar in a light aggregometer. The baseline light transmission is set.

  • Addition of U-46619: A known concentration of U-46619 is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined for a range of U-46619 concentrations to generate a dose-response curve and calculate the EC₅₀.

This assay assesses the contractile effect of U-46619 on isolated arterial segments.

Methodology:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta, human subcutaneous artery) is carefully dissected and placed in a cold physiological salt solution (e.g., Krebs-Henseleit solution).

  • Mounting the Arterial Ring: The artery is cut into small rings (2-3 mm in length). Each ring is mounted between two stainless steel wires or hooks in an organ bath chamber filled with the physiological salt solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.[7]

  • Isometric Tension Recording: One wire is fixed, and the other is connected to an isometric force transducer to record changes in tension.[7]

  • Equilibration and Viability Check: The arterial rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes). The viability of the rings is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tension to return to baseline, cumulative concentrations of U-46619 are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine the EC₅₀ and the maximum contractile response.

The following diagram illustrates a general workflow for an in vitro vasoconstriction assay.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Artery Cut Cut into Rings Dissect->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Viability Check Viability (KCl) Equilibrate->Viability Wash Washout Viability->Wash Add_U46619 Add Cumulative Doses of U-46619 Wash->Add_U46619 Record Record Isometric Tension Add_U46619->Record Normalize Normalize to KCl Response Record->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC50 & Emax Plot->Calculate

Caption: Workflow for an in vitro vasoconstriction assay using U-46619.

Conclusion

U-46619 is an invaluable pharmacological tool for investigating the diverse roles of the thromboxane A₂ receptor in health and disease. Its stability and potent agonist activity have allowed for the detailed characterization of TP receptor-mediated signaling pathways and physiological responses. While the biological activity of its isomer, this compound, is not well-documented, the available evidence suggests it may have distinct properties, such as the inhibition of prostaglandin E₂ synthase. The limited understanding of this compound highlights a potential area for future research to fully elucidate the structure-activity relationships of thromboxane A₂ analogs and their potential for differential biological effects. A more thorough investigation into the activity of this compound could provide new insights into prostanoid signaling and pharmacology.

References

Safety Operating Guide

Proper Disposal of 5-trans U-46619: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal of 5-trans U-46619, a stable thromboxane A2 (TP) receptor agonist. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As no specific decomposition or inactivation protocols are available for this compound, it must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

This compound is typically supplied as a solution in methyl acetate. Methyl acetate is a flammable liquid and presents its own set of hazards. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Quantitative Data for Disposal Planning

The primary component of the waste, aside from the compound itself, is the solvent. Understanding its properties is crucial for safe handling and disposal.

PropertyValueSource
Methyl Acetate CAS Number 79-20-9[1]
Physical State Colorless Liquid[2]
Flash Point -13 °C (8.6 °F)[3]
Flammability Flammable Liquid and Vapor[1][3]
Hazards Causes serious eye irritation, May cause drowsiness or dizziness[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases[2]

Step-by-Step Disposal Protocol

Given the lack of specific inactivation data, the recommended procedure is to manage this compound as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Collection

  • Designate a specific, properly labeled, and compatible waste container for the collection of this compound waste. The container should be made of a material compatible with methyl acetate (e.g., glass or a suitable plastic).[4][5]

  • The original product container is often a suitable choice for waste accumulation.[5]

  • Never mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[6]

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound in Methyl Acetate." Avoid abbreviations or chemical formulas.[4]

  • Indicate the concentration of the compound and the solvent.

  • List the appropriate hazard pictograms for flammable liquids and irritants.[4]

  • Include the name of the principal investigator, the laboratory room number, and the date of waste accumulation.[4]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and direct sunlight.[1][2]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.[5]

  • Store incompatible materials separately.[2]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.

  • Do not dispose of this compound or its methyl acetate solution down the drain or in regular solid waste.[4][7]

  • Follow all institutional procedures for hazardous waste manifest and pickup.

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[5]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[5]

  • Once properly decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

Disposal Workflow Diagram

DisposalWorkflow start Start: Unused or Expired This compound Solution ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Step 1: Collect in a Compatible, Labeled Hazardous Waste Container labeling Step 2: Affix Hazardous Waste Label - Full Chemical Name - Hazards (Flammable, Irritant) - PI Information & Date waste_collection->labeling storage Step 3: Store in a Designated, Secure, and Ventilated Area with Secondary Containment labeling->storage ehs_contact Step 4: Contact Institutional EHS for Waste Pickup storage->ehs_contact spill_kit Have Spill Kit Ready (Absorbent for Flammable Liquids) storage->spill_kit disposal Professional Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal ppe->waste_collection

References

Personal protective equipment for handling 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of 5-trans U-46619. As a potent thromboxane A2 (TXA2) receptor agonist, proper handling of this compound is critical to ensure laboratory safety and experimental integrity. This guide aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is an isomer of the potent vasoconstrictor and platelet aggregator U-46619, and is typically supplied in a flammable solvent like methyl acetate, stringent safety measures are imperative. The following PPE is required to minimize exposure and mitigate risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes of the chemical and its solvent.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the compound can be harmful if absorbed.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of vapors from the solvent and the compound.

General Handling Precautions:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Handle the compound in a chemical fume hood to minimize inhalation exposure.

  • Keep away from heat, sparks, and open flames as it is supplied in a flammable solvent.

  • Wash hands thoroughly after handling.

Quantitative Data on U-46619 Biological Activity

While specific quantitative data for the 5-trans isomer is limited, the biological activity of its well-characterized isomer, U-46619, provides a strong indication of its potential effects. U-46619 is a stable analog of the endoperoxide prostaglandin H2 and a potent TP receptor agonist.[1] It is known to induce platelet shape change, aggregation, and contraction of vascular smooth muscle.[1]

Biological ActivitySpeciesEC50 ValueReference
Platelet Shape ChangeHuman4.8 nM[1]
Platelet Shape ChangeRat6.0 nM[1]
Platelet Shape ChangeRabbit7.3 nM[1]
Platelet AggregationHuman82 nM[1]
Platelet AggregationRat145 nM[1]
Platelet AggregationRabbit65 nM[1]

Signaling Pathway of U-46619

U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction.

U46619_Signaling_Pathway U-46619 Signaling Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds and Activates Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLCb Phospholipase C-β (PLCβ) Gq_Protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca2_release->Platelet_Activation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Activation PKC->Vasoconstriction

Caption: U-46619 activates the TP receptor, leading to Gq-protein-mediated signaling.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines a standard method for assessing platelet aggregation induced by this compound using light transmission aggregometry.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet-poor plasma (PPP) from the same donors

  • Saline or appropriate buffer

  • Aggregometer and cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10-15 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Measurement:

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.

    • Set the baseline (0% aggregation) with the PRP and the 100% aggregation level with the PPP.

    • Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration.

    • Record the change in light transmission over time, typically for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • The extent of platelet aggregation is typically measured as the maximum percentage change in light transmission.

    • Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC50 value.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Operational Disposal:

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain or discarded in regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed hazardous waste container.

  • Waste Solvent: The methyl acetate solvent in which the compound is supplied is flammable and should be collected in a designated flammable waste container.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The specific disposal route will be determined by these regulations.

  • The FDA provides guidelines for the disposal of unused medicines, which can serve as a reference for laboratory chemicals. The primary recommendation is to use a take-back program if available. If not, the substance should be mixed with an unappealing material (like dirt or cat litter), sealed in a plastic bag, and placed in the trash, ensuring no personal information is on the container.[2][3][4] However, for a research chemical like this compound, consulting with your institution's EHS office is the most appropriate course of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-trans U-46619
Reactant of Route 2
Reactant of Route 2
5-trans U-46619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.